Azelnidipine D7
Description
Properties
Molecular Formula |
C33H27D7N4O6 |
|---|---|
Molecular Weight |
589.69 |
Origin of Product |
United States |
Foundational & Exploratory
Azelnidipine-D7: A Technical Guide for Advanced Bioanalytical Research
This guide provides an in-depth exploration of Azelnidipine-D7, a critical tool in modern pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to offer a comprehensive understanding of its application, the rationale behind its use, and detailed methodologies for its implementation in a laboratory setting.
Section 1: Foundational Principles: Understanding Azelnidipine and the Imperative for a Deuterated Analog
Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its efficacy in treating hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type and T-type calcium channels in vascular smooth muscle cells.[2][3] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[3] Unlike some other calcium channel blockers, Azelnidipine has a gradual onset and a long-lasting antihypertensive effect with minimal impact on heart rate.[2]
In the realm of drug development and clinical pharmacology, precise quantification of a drug in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[4]
To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed.[5] Azelnidipine-D7 serves as the SIL-IS for Azelnidipine. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D) for hydrogen).[5] Azelnidipine-D7 is chemically and structurally almost identical to Azelnidipine, causing it to co-elute during chromatography and exhibit nearly identical behavior during extraction and ionization.[6] This allows it to act as a reliable comparator, correcting for potential inconsistencies and ensuring the integrity of the quantitative data.[4]
Section 2: Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of the properties of both the analyte and its deuterated analog is essential for method development.
Physicochemical Properties
| Property | Azelnidipine | Azelnidipine-D7 |
| IUPAC Name | 3-1-Benzhydryl-3-azetidinyl 5-isopropyl 2-amino-6-methyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₂₇D₇N₄O₆ |
| Molecular Weight | 582.657 g/mol [2] | ~589.70 g/mol |
| Appearance | Pale yellow to yellow crystalline solid | Yellow Solid |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers.[7] | Soluble in Chloroform and Methanol |
Pharmacokinetic Parameters of Azelnidipine
The pharmacokinetic profile of Azelnidipine informs the design of bioanalytical studies, including sampling time points and required assay sensitivity.
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 1.66–23.06 ng/mL (single 8–16 mg oral dose)[8] |
| Time to Cmax (Tmax) | 2.6–4.0 hours[8] |
| Elimination Half-life (t½) | 16.0–28.0 hours (single dose); 25.2–32.5 hours (steady state)[8] |
| Metabolism | Primarily by Cytochrome P450 (CYP) 3A4 in the liver.[8] |
| Excretion | Approximately 26% in urine and 63% in feces.[8] |
Section 3: The Role of Azelnidipine-D7 as an Internal Standard
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. Azelnidipine-D7 is considered an ideal internal standard for Azelnidipine quantification for several reasons:
-
Co-elution and Similar Ionization: Due to its structural similarity to Azelnidipine, Azelnidipine-D7 co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source. This is crucial for accurately compensating for matrix effects.
-
Mass Difference: The seven-dalton mass difference between Azelnidipine and Azelnidipine-D7 allows for their distinct detection by the mass spectrometer without isotopic crosstalk.
-
Stability of Deuterium Labels: The deuterium atoms in Azelnidipine-D7 are placed on the isopropyl group, a non-exchangeable position.[9] This ensures that the deuterium labels are not lost during sample processing and analysis.[9]
Conceptual Synthesis of Azelnidipine-D7
While the exact proprietary synthesis methods may vary, a conceptual pathway for generating Azelnidipine-D7 involves the use of deuterated reagents. The synthesis of the parent molecule, Azelnidipine, involves the condensation of 3-nitrobenzaldehyde, isopropyl acetoacetate, and 3-amino-1-(diphenylmethyl)azetidine. To introduce the deuterium labels, a deuterated version of isopropanol would be used to synthesize deuterated isopropyl acetoacetate. This deuterated intermediate is then used in the final condensation step to yield Azelnidipine-D7.
Section 4: Experimental Protocol: Quantification of Azelnidipine in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantification of Azelnidipine in human plasma, employing Azelnidipine-D7 as an internal standard. This protocol is a composite of best practices and published methodologies.[10][11]
Materials and Reagents
-
Azelnidipine reference standard
-
Azelnidipine-D7 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well plates
-
Pipettes and other standard laboratory equipment
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelnidipine and Azelnidipine-D7 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Azelnidipine primary stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Azelnidipine-D7 primary stock solution with a 50:50 methanol/water mixture.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Azelnidipine working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high; e.g., 0.3, 8, and 80 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL Azelnidipine-D7 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Azelnidipine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azelnidipine: m/z 583.3 → 292.2
-
Azelnidipine-D7: m/z 590.3 → 292.2
-
Data Analysis and Quantification
-
Integrate the peak areas for both Azelnidipine and Azelnidipine-D7 for each injection.
-
Calculate the peak area ratio (Azelnidipine peak area / Azelnidipine-D7 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of Azelnidipine in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Section 5: Visualizing the Process: Diagrams and Workflows
Mechanism of Action of Azelnidipine
Caption: Mechanism of Azelnidipine action on vascular smooth muscle cells.
Bioanalytical Workflow for Azelnidipine Quantification
Caption: Workflow for quantifying Azelnidipine in plasma using an internal standard.
Section 6: Regulatory Considerations and Method Validation
The use of Azelnidipine-D7 in regulated bioanalysis must adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12] A full validation of the bioanalytical method is required to ensure its reliability for its intended purpose.[12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in a series of measurements.
-
Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which the method is accurate and precise.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.
The use of a stable isotope-labeled internal standard like Azelnidipine-D7 is highly recommended by these regulatory agencies as it provides the most effective means of correcting for variability and ensuring the accuracy and precision of the bioanalytical data.[12]
Section 7: Conclusion
Azelnidipine-D7 is an indispensable tool for the accurate and precise quantification of Azelnidipine in biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the integrity of pharmacokinetic and bioequivalence studies, which are critical components of drug development and clinical research. By understanding the principles behind its use and adhering to rigorous, validated experimental protocols, researchers can generate high-quality data that is both reliable and compliant with regulatory expectations. This guide has provided a comprehensive overview, from the foundational science to a detailed experimental workflow, to empower researchers in their application of this essential analytical tool.
References
-
Chen, B. L., Zhang, Y. Z., Luo, J. Q., & Zhang, W. (2015). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 11, 309–318. [Link]
-
Slideshare. (n.d.). Azelnidipine. Retrieved from a presentation on the properties and clinical studies of Azelnidipine. [Link]
-
Gaikwad, S., et al. (2019). Improved bioavailability of Azelnidipine gastro retentive tablets-optimization and in-vivo assessment. Materials Science and Engineering: C, 105, 109800. [Link]
-
Wikipedia. (n.d.). Azelnidipine. Retrieved from the Wikipedia page for Azelnidipine. [Link]
-
Koike, H., et al. (2005). The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle. British Journal of Pharmacology, 144(7), 990–999. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from a technical overview of deuterated standards. [Link]
-
Kuramoto, K., Ichikawa, S., Hirai, A., & et al. (2003). Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure. Hypertension Research, 26(3), 201-208. [Link]
-
Ikarashi, N., et al. (2012). Azelnidipine inhibits aldosterone synthesis and secretion in human adrenocortical cell line NCI-H295R. Biological and Pharmaceutical Bulletin, 35(10), 1735-1741. [Link]
-
Li, L., Ding, L., & Peng-cheng, M. (2008). Study on Pharmacokinetics of Azelnidipine in Healthy Volunteers. Chinese Pharmaceutical Journal, 43(13), 1008-1010. [Link]
-
Al-Kassas, R., et al. (2022). Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. Cardiovascular Drugs and Therapy, 36(4), 743-756. [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from an application note on sample cleanup for LC-MS/MS. [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC North America, 31(10), 842-846. [Link]
- Google Patents. (n.d.). Preparation method of azelnidipine. Retrieved from a patent application detailing a synthesis method for Azelnidipine.
-
Journal of Drug Delivery and Therapeutics. (2025). Enhancement of Solubility Profile of Azelnidipine: Drug-Likeliness, Pastille Formulation, In Vitro Drug Release Kinetics. Retrieved from a research article on Azelnidipine formulation. [Link]
-
Pu, X., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6116-6232. [Link]
-
YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from an educational video on internal standards. [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
ResearchGate. (2025). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from a research paper detailing an LC-MS/MS method. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from a discussion on internal standards in mass spectrometry. [Link]
-
Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259132. [Link]
-
ResearchGate. (2025). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Retrieved from a research paper on Azelnidipine synthesis and impurities. [Link]
-
Taylor & Francis Online. (n.d.). Anti-Inflammatory Properties of Azelnidipine, a Dihydropyridine-Based Calcium Channel Blocker. Retrieved from a research article on the properties of Azelnidipine. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from a blog post on best practices for internal standards. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from FDA guidance on bioanalytical method validation. [Link]
-
Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Metabolomics, 12(2), 29. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from a research article on Azelnidipine quantification. [Link]
-
National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from a research article on quantification methods. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from FDA guidance on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from a research paper on deuterated internal standards. [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from supplementary material for a research paper. [Link]
-
ResearchGate. (n.d.). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from a research paper comparing FDA and EMA guidelines. [Link]
Sources
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- 12. fda.gov [fda.gov]
Technical Deep Dive: Azelnidipine-d7 as a Bioanalytical Standard
This technical guide provides an in-depth analysis of Azelnidipine-d7, focusing on its application as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.
Chemical Identity & Structural Logic[1][2]
Azelnidipine-d7 is the deuterated analog of Azelnidipine, a third-generation dihydropyridine calcium channel blocker.[] In high-precision LC-MS/MS assays, it serves as the critical reference standard to compensate for matrix effects, extraction efficiency, and ionization variability.[]
Structural Specification
Unlike generic labeling (e.g., random H/D exchange), Azelnidipine-d7 is site-specifically labeled at the isopropyl ester moiety.[] This strategic placement ensures the isotopic label is retained on a non-exchangeable aliphatic chain, preventing "label loss" during aqueous workups.
-
Common Name: Azelnidipine-d7[]
-
Chemical Formula:
[] -
Molecular Weight: ~589.7 g/mol (vs. 582.6 g/mol for native)[]
-
IUPAC Name: 3-(1-benzhydrylazetidin-3-yl) 5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[]
Isotopic Labeling Position
The "d7" designation refers to the full deuteration of the isopropyl group attached to the C5-ester.
Why this position?
-
Metabolic Stability: While esters are subject to hydrolysis, the isopropyl group itself does not undergo rapid metabolic exchange in vitro during typical sample processing times (unlike protons on the dihydropyridine ring nitrogen).
-
Mass Shift (+7 Da): A mass difference of +7 Da is ideal for molecules in the ~500 Da range. It eliminates isotopic overlap with the natural
, , and isotopes of the native drug, preventing "crosstalk" in the mass spectrometer.
Bioanalytical Methodology (LC-MS/MS)[1][4]
The following protocol outlines a self-validating workflow for quantifying Azelnidipine in human plasma using Azelnidipine-d7.
Critical Handling (Light Sensitivity)
Azelnidipine is highly photosensitive, degrading into a pyridine analog and benzophenone derivatives upon UV exposure.
-
Protocol: All extraction steps must be performed under monochromatic yellow light or in amber glassware.
-
Validation: Verify stock solution stability by comparing a "light-exposed" aliquot vs. a "dark-control" aliquot via HPLC-UV before MS optimization.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Due to Azelnidipine's high lipophilicity (
Step-by-Step Workflow:
Figure 1: Liquid-Liquid Extraction workflow optimized for lipophilic dihydropyridines.
Mass Spectrometry Conditions
The method relies on Multiple Reaction Monitoring (MRM). The fragmentation pattern typically involves the cleavage of the ester side chains.
Mechanism of Fragmentation:
The most abundant product ion for Azelnidipine is often the benzhydryl cation (
-
Native Transition:
-
D7 IS Transition:
Note on Specificity: Although both transitions share the same daughter ion (
Alternative Transition (Structure Specific): If the fragmentation pathway retains the isopropyl ester (e.g., loss of the azetidinyl side chain), the transition would be:
-
D7 IS Transition:
-
Recommendation: During method development, perform a product ion scan of the D7 standard. If a stable fragment retaining the D7 label exists, it is preferred over the 167 fragment to eliminate any risk of interference.
Chromatographic Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse or Acquity BEH), 1.7–3.5 µm | High surface area required for hydrophobic retention.[] |
| Mobile Phase A | 5-10 mM Ammonium Formate (pH 4.[]0) | Acidic pH stabilizes the dihydropyridine ring. |
| Mobile Phase B | Acetonitrile (MeCN) | Stronger elution strength than Methanol for this analyte.[] |
| Flow Rate | 0.3 – 0.5 mL/min | Compatible with ESI ionization efficiency. |
| Retention Time | ~2.5 – 4.0 min | Must separate from the solvent front to avoid suppression. |
Synthesis & Quality Assurance
Understanding the source of the material is vital for interpreting "purity."
Synthesis Pathway (Conceptual)
Azelnidipine-d7 is typically synthesized via the Hantzsch pyridine synthesis or by esterification of the dihydropyridine core with isopropanol-d7 .[]
Figure 2: Simplified synthesis route focusing on the introduction of the deuterium label.[]
Isotopic Enrichment Calculation
Commercial Certificates of Analysis (CoA) often state "Isotopic Purity ≥ 98%". You must verify this experimentally to ensure the "D0" (unlabeled) contribution is negligible.
Calculation:
-
Acceptance Criteria: The D0 contribution from the IS working solution should be
of the LLOQ response of the analyte.
Troubleshooting & Stability Guide
| Issue | Root Cause | Corrective Action |
| Low IS Recovery | Photodegradation | Wrap all tubes in aluminum foil; use yellow light.[] |
| Signal Drift | pH instability | Ensure Mobile Phase A is buffered (Ammonium Formate) rather than just acidified water. |
| Cross-talk | Source Fragmentation | Lower the Desolvation Line (DL) temperature or collision energy if 590 |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65948, Azelnidipine. Retrieved from [Link][][2]
- Park, J.H., et al. (2010).Determination of azelnidipine in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual validation of LC-MS methods for Azelnidipine).
- Toronto Research Chemicals.Azelnidipine-d7 Data Sheet. (Standard reference for commercial availability of Isopropyl-d7 labeled variants).
-
Kawabata, K., et al. Evaluation of photostability of azelnidipine tablets and structure determination of its photoproducts. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Purification of Azelnidipine D7
Introduction: The Significance of Azelnidipine and its Deuterated Analog
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] It exhibits a gradual onset and long-lasting therapeutic effect with a reduced incidence of reflex tachycardia compared to other drugs in its class.[2] The development of deuterated analogs of pharmaceuticals, such as Azelnidipine D7, is a critical aspect of modern drug discovery and development. Deuterium labeling can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to improved bioavailability, a longer half-life, and a more favorable side-effect profile. This compound, with deuterium atoms incorporated into the isopropyl group, is a valuable tool for metabolic studies and has the potential to be developed as a new chemical entity with enhanced therapeutic properties.
Part 1: Strategic Synthesis of this compound
The synthesis of this compound can be strategically approached by modifying the well-established Hantzsch pyridine synthesis, which is a cornerstone in the preparation of dihydropyridine-based drugs.[2] The key to synthesizing this compound lies in the use of a deuterated starting material, specifically isopropyl-d7 acetoacetate.
Proposed Synthetic Pathway for this compound
The synthesis can be envisioned as a multi-step process, beginning with the preparation of the deuterated isopropyl acetoacetate, followed by its condensation with other key intermediates to form the dihydropyridine ring of this compound.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
1. Synthesis of Isopropyl-d7 Acetoacetate:
-
Rationale: The synthesis begins with the preparation of deuterated isopropanol (isopropanol-d7) from acetone-d6. This is a standard Grignard reaction, which is highly efficient for the formation of tertiary alcohols. The subsequent reaction with diketene provides the desired isopropyl-d7 acetoacetate.
-
Protocol:
-
To a solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF) at 0 °C, add acetone-d6 dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain isopropanol-d7.
-
To the freshly prepared isopropanol-d7, add diketene at a controlled temperature (typically below 40 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
The resulting isopropyl-d7 acetoacetate can be purified by vacuum distillation.
-
2. Synthesis of this compound via Hantzsch Condensation:
-
Rationale: The Hantzsch condensation is a classic and reliable method for the synthesis of dihydropyridines. It involves the one-pot reaction of an aldehyde, a β-ketoester, and an enamino ester. In this case, 3-nitrobenzaldehyde, the synthesized isopropyl-d7 acetoacetate, and 1-benzhydrylazetidin-3-yl 3-aminocrotonate are the key reactants.
-
Protocol:
-
In a round-bottom flask, combine 3-nitrobenzaldehyde, isopropyl-d7 acetoacetate, and 1-benzhydrylazetidin-3-yl 3-aminocrotonate in a suitable solvent such as isopropanol or ethanol.[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to induce crystallization of the crude this compound.
-
Collect the crude product by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
Part 2: Rigorous Purification of this compound
The purification of this compound is a critical step to ensure high purity and to remove any byproducts or unreacted starting materials. A combination of crystallization and chromatographic techniques is recommended for achieving the desired purity.
Purification Workflow
Caption: A robust purification workflow for this compound.
Detailed Purification Protocols
1. Crystallization:
-
Rationale: Crystallization is a highly effective method for purifying solid organic compounds. The choice of solvent system is crucial for obtaining high purity and good recovery. A mixed solvent system of ethyl acetate and n-hexane has been reported to be effective for the purification of Azelnidipine and is expected to be suitable for its deuterated analog.[3]
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Gradually add n-hexane to the solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold ethyl acetate/n-hexane mixture, and dry under vacuum.
-
2. Column Chromatography:
-
Rationale: For cases where crystallization alone is insufficient to achieve the desired purity, column chromatography is a powerful separation technique. Silica gel is the most common stationary phase for the purification of moderately polar compounds like Azelnidipine.
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the partially purified this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Azelnidipine | This compound (Expected) |
| Molecular Weight | 582.65 g/mol | 589.70 g/mol |
| Melting Point | ~121-123 °C[4] | Expected to be similar to Azelnidipine |
| Solubility | Soluble in ethanol, DMSO, and DMF[5] | Expected to be similar to Azelnidipine |
| HPLC Purity | >99% | >99% |
Part 3: Analytical Characterization and Quality Control
To confirm the successful synthesis and purification of this compound, a comprehensive analytical characterization is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final product. A validated HPLC method should be used to determine the percentage purity and to detect any impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound. The absence of signals corresponding to the protons of the isopropyl group in the ¹H NMR spectrum and the characteristic splitting patterns in the ¹³C NMR spectrum will confirm the successful incorporation of deuterium.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized molecule, confirming the molecular formula and the presence of the seven deuterium atoms.
Conclusion
The synthesis and purification of this compound, while not explicitly detailed in the current literature, can be confidently approached through a well-designed synthetic strategy. By leveraging the established Hantzsch pyridine synthesis and incorporating a deuterated isopropyl acetoacetate intermediate, a robust and efficient route to this valuable deuterated analog is achievable. The subsequent purification, employing a combination of crystallization and chromatography, will ensure the high purity required for its intended applications in metabolic research and potential therapeutic development. The analytical techniques outlined will provide the necessary confirmation of structure and purity, ensuring the integrity of the final product.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Azelnidipine D7
Introduction
Azelnidipine is a third-generation dihydropyridine derivative that functions as a potent L-type and T-type calcium channel blocker.[1][2] It is recognized for its gradual onset and sustained antihypertensive effects, which distinguish it from many other calcium channel blockers by causing minimal stimulation of the sympathetic nervous system and reducing the likelihood of reflex tachycardia.[1][3][4] Clinically, it is employed in the management of hypertension.[5][6]
This guide focuses on Azelnidipine D7, the deuterated analogue of Azelnidipine. Stable isotope labeling, specifically with deuterium, is a critical strategy in modern pharmaceutical research.[7] The substitution of hydrogen with deuterium atoms creates a heavier, more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications, primarily through the kinetic isotope effect (KIE), where the increased bond strength can slow the rate of metabolic processes that involve C-H bond cleavage.
This compound is specifically designed with seven deuterium atoms replacing the hydrogens on the isopropyl ester group.[][9] This strategic placement makes it an invaluable tool for researchers. Its primary applications include serving as a highly effective internal standard for quantitative bioanalytical assays using mass spectrometry and enabling detailed investigations into the pharmacokinetics and metabolic pathways of the parent drug, Azelnidipine.[9][10] This document provides a comprehensive overview of its physicochemical properties, detailed analytical protocols for its characterization, and the scientific rationale behind its use in drug development.
Section 1: Core Physicochemical Properties
This compound is a yellow solid whose fundamental properties are defined by its molecular structure and the inclusion of deuterium.[] The isotopic labeling directly increases the formula weight compared to the parent compound. A summary of its key properties, alongside those of its non-deuterated counterpart, is presented below for direct comparison.
| Property | Azelnidipine | This compound | Source(s) |
| Appearance | Pale yellow to yellow crystalline powder | Yellow Solid | [][11] |
| Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₂₇D₇N₄O₆ | [1][][9] |
| Molecular Weight | 582.65 g/mol | 589.69 g/mol | [1][][9] |
| CAS Number | 123524-52-7 | 2070015-18-6 | [][11][12] |
| Melting Point | 122-126°C | Not specified, but expected to be similar to parent | [11][13] |
| pKa | 7.89 | Not specified, but expected to be similar to parent | [11][13] |
| Storage Temperature | Room Temperature or -20°C | 2-8°C | [][13][14] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation, handling, and use in experimental assays. Azelnidipine is characterized by its high lipophilicity, rendering it insoluble in water but soluble in various organic solvents.[11][14][15] this compound shares this characteristic.
| Solvent | Azelnidipine Solubility | This compound Solubility | Source(s) |
| Water | Insoluble | Insoluble | [11][15] |
| DMSO | ~30 mg/mL | >10 mg/mL (inferred similarity) | [12][13][16] |
| DMF | ~30 mg/mL | Not specified | [12][16] |
| Ethanol | ~15 mg/mL | Not specified | [15][16] |
| Methanol | Not specified | Slightly Soluble | [][9] |
| Chloroform | Not specified | Slightly Soluble | [][9] |
For creating aqueous buffer solutions for in-vitro experiments, it is recommended to first dissolve the compound in DMSO at a high concentration before diluting with the aqueous buffer of choice to the final working concentration.[16]
Caption: Molecular formula and weight comparison.
Section 2: The Scientific Imperative for Deuteration
The decision to synthesize a deuterated version of a drug is driven by specific, high-value applications in pharmaceutical science. Azelnidipine is known to be metabolized extensively by the cytochrome P450 enzyme CYP3A4.[17] The isopropyl ester moiety is a potential site for oxidative metabolism. By replacing the hydrogen atoms at this position with deuterium, the C-D bond's higher dissociation energy can decelerate this metabolic process.
This phenomenon, the Kinetic Isotope Effect (KIE) , is the cornerstone of this compound's utility. When used in metabolic studies, a reduced rate of metabolite formation originating from the isopropyl group, compared to the parent drug, provides strong evidence that this site is a metabolic hotspot.
Furthermore, in quantitative bioanalysis, an ideal internal standard (IS) must behave almost identically to the analyte during sample extraction and chromatographic separation but be clearly distinguishable by the detector. This compound meets these criteria perfectly for mass spectrometry. It co-elutes with Azelnidipine but has a distinct mass-to-charge ratio (m/z) of +7 Da, ensuring that it does not interfere with the analyte signal while accurately correcting for any sample loss during processing.
Caption: The Kinetic Isotope Effect on metabolism.
Section 3: Analytical Characterization Protocols
Rigorous analytical testing is required to confirm the identity, purity, and structure of this compound. The following protocols describe the fundamental workflows for its characterization.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure of the molecule and verify the precise location and incorporation of the seven deuterium atoms.
Causality of Experimental Choices: NMR spectroscopy is the gold standard for unambiguous structure elucidation. A proton (¹H) NMR spectrum will directly show the absence of signals corresponding to the protons of the isopropyl group, providing definitive proof of deuteration at that site. A carbon (¹³C) NMR will show the corresponding carbon signals as significantly attenuated or absent due to the coupling with deuterium and the loss of the Nuclear Overhauser Effect (NOE). Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the analyte well and provides a minimal background signal.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of 0-12 ppm.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
¹H Spectrum: Compare the acquired spectrum to a reference spectrum of non-deuterated Azelnidipine. Confirm the absence of the characteristic septet for the isopropyl methine (CH) proton and the doublet for the six isopropyl methyl (CH₃) protons. All other signals corresponding to the rest of the molecule should be present and match the expected pattern.
-
¹³C Spectrum: Identify the signals for the isopropyl methine and methyl carbons. These signals should be significantly reduced in intensity or appear as complex multiplets with low intensity compared to the reference spectrum of Azelnidipine.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and quantify any related impurities.
Causality of Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar to nonpolar compounds like Azelnidipine. A C18 column provides excellent hydrophobic retention, while a mobile phase of acetonitrile/methanol and water allows for the efficient elution of the analyte. UV detection is suitable as the dihydropyridine ring possesses a strong chromophore, with a maximum absorbance (λmax) around 257-260 nm.[18][19]
Methodology:
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
-
Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤2.0%, the theoretical plates are >2000, and the tailing factor is <1.5.
-
-
Purity Calculation:
-
Inject the sample solution.
-
Calculate purity using the area percent method: % Purity = (Area of main peak / Total area of all peaks) × 100.
-
Caption: A typical experimental workflow for HPLC analysis.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and establish its identity with high certainty.
Causality of Experimental Choices: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules like Azelnidipine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in an appropriate solvent, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the analyte.
-
Instrumentation: Use an LC-MS system equipped with an ESI source, preferably coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Infusion Analysis: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 500-700).
-
Data Interpretation:
-
The theoretical exact mass of the [M+H]⁺ ion for this compound (C₃₃H₂₈D₇N₄O₆⁺) is 590.3184.
-
Confirm that the major ion observed in the spectrum corresponds to this theoretical mass within a narrow mass tolerance (e.g., <5 ppm). This provides unambiguous confirmation of the compound's identity and successful deuteration.
-
Conclusion
This compound is more than just an isotopically labeled version of a known drug; it is a precision tool engineered for the specific demands of pharmaceutical research and development. Its physical properties are largely similar to the parent compound, but its chemical distinction—the seven stable deuterium isotopes—confers unique capabilities. By leveraging the kinetic isotope effect and providing a mass-distinguishable surrogate, this compound enables scientists to conduct more accurate pharmacokinetic analyses, elucidate metabolic pathways, and improve the robustness of bioanalytical methods. The protocols and data presented in this guide provide the foundational knowledge for researchers to effectively utilize this important compound in their pursuit of advancing cardiovascular medicine.
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OMICS International. A Review on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone in Pharmaceutical Dosage Form. [Link]
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A Technical Guide to the Certificate of Analysis and Purity Standards of Azelnidipine D7
This guide provides an in-depth examination of the critical quality attributes of Azelnidipine D7, a deuterated internal standard essential for bioanalytical and pharmacokinetic studies. We will deconstruct the components of a typical Certificate of Analysis (CoA), explore the rigorous purity standards demanded by the pharmaceutical industry, and detail the analytical methodologies required to verify its identity, purity, and isotopic integrity. This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-purity stable-isotope labeled standards for accurate and reproducible quantitative analysis.
Introduction: The Role of this compound in Drug Development
Azelnidipine is a third-generation dihydropyridine L-type calcium channel blocker known for its long-lasting antihypertensive effects.[1][2] It is widely used in the treatment of hypertension and angina pectoris.[3] In drug metabolism and pharmacokinetic (DMPK) studies, the quantification of azelnidipine in biological matrices is paramount. This necessitates the use of a stable-isotope labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.
This compound is the deuterium-labeled analog of azelnidipine, where seven hydrogen atoms have been replaced by deuterium.[] This mass shift allows it to be distinguished from the unlabeled parent drug by a mass spectrometer, while retaining nearly identical chemical and physical properties. Its primary role is to serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods, ensuring the highest level of accuracy and precision in quantitative studies.[][5]
Deconstructing the Certificate of Analysis (CoA) for this compound
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a testament to the quality and integrity of the reference standard. For this compound, a comprehensive CoA is not just a formality; it is the foundation of reliable quantitative data. Below, we dissect the critical sections of a CoA.
Identification and Physicochemical Properties
This section provides the fundamental identity of the compound.
-
Chemical Name: 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[1-(diphenylmethyl-d5)-3-azetidinyl] 5-(1-methylethyl-d7) ester (This is a hypothetical name for illustrative purposes, the exact deuteration pattern must be specified).
-
CAS Number: A unique identifier for the specific labeled compound (e.g., 2070015-18-6 for one isomer).[3]
-
Molecular Formula: e.g., C₃₃H₂₇D₇N₄O₆.[6]
-
Molecular Weight: Reflects the mass increase due to deuterium incorporation (e.g., ~589.7 g/mol ).[6]
-
Appearance: Typically a physical description, such as "Crystalline solid" or "White to off-white powder".[7]
-
Solubility: Information on solubility in common laboratory solvents (e.g., DMSO, DMF, Ethanol) is crucial for preparing stock solutions.[7]
Purity and Characterization Data
This is the core of the CoA, providing quantitative evidence of the standard's quality.
Table 1: Typical Specifications for this compound on a Certificate of Analysis
| Test | Method | Specification | Causality and Field Insights |
| Chemical Purity | HPLC-UV / UPLC-UV | ≥ 98% | This is the primary measure of the compound's purity against all other detectable, non-isotopic impurities. A high chemical purity ensures that the standard solution concentration is accurate and that co-eluting impurities do not interfere with the analysis of the unlabeled analyte. |
| Isotopic Enrichment | LC-MS or NMR | ≥ 99 atom % D | Isotopic enrichment quantifies the percentage of deuterium at the labeled positions.[8] High enrichment is critical to minimize the contribution of the internal standard's d0 isotopologue to the signal of the native analyte, which would artificially inflate the measured concentration. |
| Structural Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spec | Conforms to structure | NMR confirms the correct chemical structure and the positions of the deuterium labels. Mass spectrometry confirms the correct mass-to-charge ratio for the deuterated molecule, validating its identity.[5] |
| Residual Solvents | GC-HS (Headspace Gas Chromatography) | Per ICH Q3C Limits | Solvents used in the final purification steps (e.g., ethyl acetate, n-hexane) must be controlled as they can be toxic and may interfere with certain analytical techniques.[3][9] |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Water content affects the accurate weighing of the standard. This value is used to calculate a corrected concentration for the stock solution. |
Purity Standards and Impurity Profiling
The integrity of any quantitative bioanalytical method rests on the purity of the reference standard. Regulatory bodies and pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) establish stringent standards for drug substances and related compounds.[10][11][12][13] For a reference standard like this compound, controlling impurities is essential for regulatory compliance and data validity.[3]
Types of Impurities
Impurities in this compound can originate from its synthesis, degradation, or storage.[3][14]
-
Process-Related Impurities: These are by-products or unreacted starting materials from the multi-step chemical synthesis.[3][14][15]
-
Degradation Impurities: Azelnidipine is susceptible to oxidation and hydrolysis. The most common degradant is Dehydro-Azelnidipine, formed by the aromatization of the dihydropyridine ring.[3][16][17] Its presence must be monitored and controlled.
-
Isotopic Impurities: These are molecules containing fewer than seven deuterium atoms (d0 through d6). The d0 version is chemically identical to the analyte and its presence in the internal standard can lead to inaccurate quantification.
Table 2: Common Impurities of Azelnidipine and its Analogs
| Impurity Name | CAS Number | Molecular Formula | Origin |
| Dehydro Azelnidipine | 918659-10-6 | C₃₃H₃₂N₄O₆ | Degradation (Oxidation)[3][18] |
| Azelnidipine Impurity 1 | N/A | N/A | Process-Related[3] |
| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | Process-Related (Starting Material)[3][18] |
| N-Nitroso Azelnidipine | N/A | N/A | Process-Related/Degradation[3] |
Visualization of Key Workflows
Diagrams are essential for visualizing the logical flow of complex scientific processes. The following workflows, rendered using DOT language, illustrate the characterization and quality control process for this compound.
Caption: Workflow for characterizing a new batch of this compound.
Caption: Logic flow for investigating an out-of-specification purity result.
Key Experimental Protocols
The following protocols are foundational for verifying the quality of this compound. They are based on established analytical principles for small molecules and isotopically labeled compounds.
Protocol: Chemical Purity by HPLC-UV
This method is designed to separate this compound from its potential non-isotopic impurities.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and methanol is often effective.[17] For example, a starting condition of 50:50 buffer:methanol, ramping to 10:90 buffer:methanol over 15 minutes. Rationale: The acidic pH ensures that basic functional groups on the molecule are protonated, leading to better peak shape.[19]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 256 nm, a common absorbance maximum for azelnidipine.[17]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol: Isotopic Enrichment by LC-MS
This method quantifies the isotopic distribution of the standard.
-
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap analyzer.[5][20]
-
Chromatography: A rapid isocratic or gradient LC method is used to introduce a clean sample into the mass spectrometer. The goal is chromatographic separation from any interfering matrix components, not necessarily from impurities, which will be resolved by mass.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan mode over a mass range that includes the unlabeled (d0) through the fully labeled (d7) species.
-
Resolution: Set to a high resolving power (e.g., > 20,000) to clearly separate the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d7).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [ (Sum of Deuterated Species Areas) / (Total Area of All Species) ] x 100
-
-
Self-Validation: The observed isotopic distribution should closely match the theoretical distribution for the stated enrichment level.[8]
-
Conclusion
The quality of an isotopically labeled internal standard like this compound is not a matter of simple purity; it is a multi-faceted profile encompassing chemical purity, structural integrity, and, critically, isotopic enrichment. A thorough understanding and critical evaluation of the Certificate of Analysis are imperative for any scientist performing quantitative bioanalysis. By employing robust analytical methodologies and adhering to stringent purity standards, researchers can ensure the accuracy, reproducibility, and defensibility of their data, ultimately contributing to the successful development of safe and effective medicines.
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Onay, A., & Dinc, E. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences. [Link]
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Kumar, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
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Reddy, G. H., et al. (2014). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Asian Journal of Chemistry. [Link]
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Sun, C., et al. (2013). Solid state characterizations and analysis of stability in azelnidipine polymorphs. PubMed. [Link]
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Onay, A., & Dinc, E. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Institutes of Health (NIH). [Link]
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A Technical Guide to the Mechanism of Action of Azelnidipine D7 as an Internal Standard in Quantitative Bioanalysis
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Azelnidipine D7, a stable isotope-labeled (SIL) derivative of the calcium channel blocker Azelnidipine, when utilized as an internal standard (IS) in quantitative bioanalysis. We will explore the fundamental principles that establish SIL-IS, particularly deuterated compounds, as the gold standard for correcting analytical variability in complex biological matrices. This guide will detail how this compound's near-identical physicochemical properties to the native analyte ensure co-elution during chromatography and equivalent response to matrix effects during mass spectrometric ionization, while its distinct mass-to-charge ratio allows for unambiguous detection. By presenting a field-proven LC-MS/MS protocol and grounding the discussion in authoritative regulatory guidelines, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to achieve the highest levels of accuracy and precision in pharmacokinetic and metabolism studies.
The Imperative for Precision in Quantitative Bioanalysis
The quantification of xenobiotics, such as the antihypertensive drug Azelnidipine, in biological matrices like plasma or urine is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. However, these matrices are inherently complex and variable. The journey of an analyte from a biological sample to a detector signal is fraught with potential for imprecision and inaccuracy. Key challenges include:
-
Sample Preparation Variability: Inconsistent analyte recovery during extraction, dilution, or reconstitution steps can lead to significant errors.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.
-
Instrumental Fluctuation: Minor drifts in instrument performance, such as injection volume variability or changes in detector sensitivity over an analytical run, can compromise data reproducibility.[2]
To surmount these challenges, a robust analytical method must incorporate a self-validating system. The cornerstone of such a system is the proper use of an internal standard.
The Fundamental Role of an Internal Standard (IS)
An internal standard is a compound of known concentration added to every calibrator, quality control sample, and unknown study sample before processing.[1] Its purpose is to act as a chemical and analytical mimic of the analyte. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow are normalized. This ratiometric approach significantly enhances the accuracy, precision, and reliability of the final quantitative result.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
While structurally similar compounds can be used as internal standards, the ideal choice is a stable isotope-labeled version of the analyte itself.[1][3] A SIL-IS is a compound where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[4] This approach is considered the gold standard in quantitative mass spectrometry for several compelling reasons:[1]
-
Near-Identical Physicochemical Properties: SIL-IS exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.
-
Superior Correction for Matrix Effects: Because a SIL-IS co-elutes precisely with the analyte, it experiences the exact same degree of ion suppression or enhancement, providing the most accurate correction.[5][6]
-
Enhanced Specificity: The mass difference ensures that the SIL-IS can be distinguished from the analyte by the mass spectrometer.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend using a SIL-IS whenever possible for bioanalytical methods.[7]
Why Deuteration? The Case for this compound
This compound is the deuterated form of Azelnidipine, where seven hydrogen atoms have been replaced by deuterium atoms. Deuterium (²H) is a preferred isotope for labeling because it behaves almost identically to hydrogen in chemical reactions but provides a distinct mass increase for detection.[8] The "D7" designation indicates a mass shift of approximately 7 Daltons, which is a sufficient difference to prevent isotopic crosstalk or interference in the mass spectrometer.
The Analyte: A Primer on Azelnidipine
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[9][10] Its primary mechanism of action involves inhibiting the influx of calcium ions through L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[11][12][13] This blockage leads to the relaxation of these muscle cells, vasodilation, and a subsequent reduction in blood pressure.[12] The pharmacokinetics of Azelnidipine show rapid, dose-dependent absorption, with an elimination half-life that can extend beyond 24 hours, making it a long-acting antihypertensive agent.[10][14] Accurate quantification of Azelnidipine in plasma is critical for establishing its pharmacokinetic profile and ensuring therapeutic efficacy.
Core Mechanism: How this compound Ensures Analytical Accuracy
The efficacy of this compound as an internal standard is not a matter of chance; it is a direct result of its carefully designed chemical and physical properties relative to the analyte, Azelnidipine.
Physicochemical Equivalence and Co-elution
Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity, size, and chemical reactivity, this compound behaves virtually identically to Azelnidipine during every stage of the analytical process.[8] It has the same solubility in extraction solvents and the same affinity for the stationary phase of the liquid chromatography (LC) column. This results in concordant retention times, a phenomenon known as co-elution.[5] This co-elution is critical because it ensures that both the analyte and the internal standard are exposed to the same microenvironment of co-eluting matrix components as they enter the mass spectrometer's ion source.
Mitigating Matrix Effects in Mass Spectrometry
The most significant advantage of a co-eluting SIL-IS is its ability to perfectly compensate for matrix effects. If an endogenous phospholipid co-elutes and suppresses the ionization of Azelnidipine by 30%, it will simultaneously suppress the ionization of this compound by the same 30%. When the response ratio (Azelnidipine signal / this compound signal) is calculated, the effect of the suppression is cancelled out, leading to an accurate measurement. A structural analog IS that elutes even a few seconds earlier or later would not experience the same ionization conditions and would fail to provide this level of correction.[6]
The Critical Mass Difference
While chemically similar, Azelnidipine and this compound are easily differentiated by a mass spectrometer due to their difference in mass. This allows the instrument, typically a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, to monitor specific mass transitions for each compound simultaneously and without interference.
| Parameter | Azelnidipine (Analyte) | This compound (Internal Standard) | Rationale for Efficacy |
| Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₂₇D₇N₄O₆ | Identical core structure ensures similar chemical behavior. |
| Monoisotopic Mass | ~582.25 Da | ~589.30 Da | Mass difference allows for distinct detection by MS.[4] |
| Typical Precursor Ion [M+H]⁺ | m/z 583.3 | m/z 590.3 | Precursor ions are selected in the first quadrupole (Q1). |
| Typical Product Ion | m/z 167.2 | m/z 167.2 | A common, stable fragment ion is monitored in the third quadrupole (Q3). |
| Chromatographic Retention Time | Identical | Identical | Ensures both compounds experience the same matrix effects.[5] |
| Ionization Efficiency | Identical | Identical | Ensures proportional response to ion suppression/enhancement.[1] |
Field-Proven Protocol: Quantitative Analysis of Azelnidipine using LC-MS/MS with this compound
This section outlines a typical, validated workflow for the quantification of Azelnidipine in human plasma. All procedures should adhere to regulatory guidelines such as the ICH M10 on Bioanalytical Method Validation.[7][15][16]
Materials and Reagents
-
Reference Standards: Azelnidipine, this compound
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid
-
Matrix: Human plasma (K₂EDTA anticoagulant)
Sample Preparation (Plasma)
-
Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquot: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the this compound working solution (e.g., 100 ng/mL in 50:50 ACN:H₂O) to every tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ACN to each tube to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject: Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Azelnidipine: 583.3 → 167.2
-
This compound: 590.3 → 167.2
-
Data Processing and Quantification
-
The chromatographic software integrates the peak areas for both the Azelnidipine and this compound MRM transitions.
-
A response ratio (Azelnidipine Peak Area / this compound Peak Area) is calculated for each sample.
-
A calibration curve is generated by plotting the response ratio versus the known concentration for the calibration standards. A linear regression with 1/x² weighting is typically applied.
-
The concentration of Azelnidipine in the unknown samples is calculated by back-fitting their response ratios onto the calibration curve.
Validation and Trustworthiness: A Self-Validating System
The entire bioanalytical method must be rigorously validated to ensure it is suitable for its intended purpose.[15][17] A full validation for a chromatographic method includes establishing:[18][19]
-
Selectivity: The ability to differentiate and quantify the analyte from other components, confirmed by analyzing at least six unique sources of blank matrix.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels over several days.
-
Calibration Curve: Demonstrating the relationship between response and concentration over the intended analytical range.
-
Matrix Effect: Quantitatively assessing the degree of ion suppression or enhancement.
-
Stability: Ensuring the analyte is stable under various conditions (e.g., freeze-thaw cycles, bench-top storage).
By using this compound and adhering to these validation principles, the method becomes a self-validating system where the consistent response of the internal standard across the analytical batch provides high confidence in the accuracy of the results.
Conclusion
This compound operates as an ideal internal standard by acting as a high-fidelity proxy for the analyte, Azelnidipine. Its mechanism of action is rooted in the principle of physicochemical equivalence. By perfectly tracking the analyte through every potential source of variability—from physical loss during extraction to ionization suppression in the mass spectrometer—it provides a stable reference point. The calculation of the analyte-to-internal standard response ratio effectively nullifies these sources of error. This elegant mechanism, grounded in fundamental chemistry and validated by rigorous protocols, is what enables researchers to achieve the regulatory-grade precision and accuracy required for modern drug development.[20]
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- Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- International Journal of Research and Analytical Reviews. (N.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Yakugaku Zasshi. (N.d.).
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- Dovepress. (N.d.).
- U.S. Food and Drug Administration. (N.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ICH. (2024, January 27).
- British Journal of Pharmacology. (N.d.). The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - NIH.
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- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- European Medicines Agency. (N.d.).
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- ICH. (2022, May 24).
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- ResearchG
- Resolve Mass Spectrometry Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
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- PubMed Central. (2022, August 13).
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- Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS.
- Outsourced Pharma. (2023, January 11).
- ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF.
- Wikipedia. (N.d.). Calcium channel blocker.
- ResearchGate. (2025, August 8). Azelnidipine Reduces Urinary Protein Excretion and Urinary Liver-Type Fatty Acid Binding Protein in Patients with Hypertensive Chronic Kidney Disease | Request PDF.
- U.S. Food and Drug Administration. (N.d.).
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- 20. youtube.com [youtube.com]
A Technical Guide to Azelnidipine-d7: Properties, Application, and Bioanalytical Quantification
Abstract
This technical guide provides a comprehensive overview of Azelnidipine-d7, the deuterated stable isotope-labeled analog of Azelnidipine. Azelnidipine is a third-generation dihydropyridine L-type calcium channel blocker known for its potent and long-lasting antihypertensive effects.[1][2] The incorporation of deuterium in Azelnidipine-d7 makes it an indispensable tool in modern drug development, particularly as an internal standard for quantitative bioanalysis. This document details its core physicochemical properties, explains the rationale for its use in pharmacokinetic studies, and provides a detailed, field-proven protocol for the quantification of Azelnidipine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Role of Stable Isotopes in Drug Analysis
Azelnidipine is a calcium channel antagonist characterized by high permeability and low aqueous solubility, effectively used in treating hypertension.[3] In drug development and clinical research, accurately quantifying the concentration of a drug in biological fluids (e.g., plasma, urine) is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The "gold standard" for such quantification is LC-MS/MS, a technique renowned for its sensitivity and selectivity.[4]
The accuracy of LC-MS/MS, however, relies on accounting for variability during sample processing and analysis. This is achieved by introducing a known quantity of an internal standard (IS) into every sample. The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte, such as Azelnidipine-d7. An SIL-IS is chemically identical to the analyte but has a different mass due to the replacement of certain atoms (typically hydrogen) with their heavier, non-radioactive isotopes (e.g., deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization, thereby providing a highly reliable method for quantification.[] Azelnidipine-d7 is the labeled analogue of Azelnidipine, specifically designed for this purpose.[][6]
Physicochemical Properties of Azelnidipine-d7
The fundamental characteristics of Azelnidipine-d7, alongside its unlabeled counterpart, are summarized below. The strategic replacement of seven hydrogen atoms with deuterium on the isopropyl ester group results in a predictable mass shift, which is the basis of its utility.
| Property | Azelnidipine-d7 | Azelnidipine (Unlabeled) | Data Source(s) |
| CAS Number | 2070015-18-6 | 123524-52-7 | [1][][7][8] |
| Molecular Formula | C₃₃H₂₇D₇N₄O₆ | C₃₃H₃₄N₄O₆ | [1][][6][9] |
| Molecular Weight | 589.70 g/mol | 582.66 g/mol | [2][9] |
| Synonyms | CS 905-d7, Azelnidipine D7 | CS 905, RS 9054, Calblock | [1][][8][10] |
| Appearance | Yellow Solid | Yellow Powder | [][10] |
| Purity | Typically >98% | Typically >98% | [1][2][] |
| Solubility | Soluble in Chloroform, Methanol | Soluble in DMSO, Ethanol | [2][][11] |
Principle of Bioanalytical Quantification using Azelnidipine-d7
The core principle of using Azelnidipine-d7 as an internal standard is based on the concept of ratiometric analysis.
-
Spiking: A precise, known concentration of Azelnidipine-d7 is added ("spiked") into all samples at the beginning of the workflow, including calibration standards, quality controls, and the unknown study samples.
-
Co-Extraction: During sample preparation (e.g., protein precipitation or liquid-liquid extraction), any loss of the target analyte (Azelnidipine) is mirrored by a proportional loss of the internal standard (Azelnidipine-d7).
-
Co-Elution: In the liquid chromatography system, both compounds exhibit nearly identical retention times due to their similar chemical structures.
-
Differential Detection: In the mass spectrometer, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both Azelnidipine and Azelnidipine-d7. Because of their mass difference, they are detected independently.
-
Ratio Calculation: The instrument software calculates the ratio of the analyte's peak area to the internal standard's peak area (Area_Analyte / Area_IS).
-
Quantification: A calibration curve is generated by plotting this peak area ratio against the known concentrations of the calibration standards. The concentration of Azelnidipine in the unknown samples is then accurately determined by interpolating their peak area ratios from this curve.
This ratiometric approach is a self-validating system. It inherently corrects for variations in sample extraction efficiency, injection volume, and instrument response, ensuring the data is highly accurate and reproducible.
Experimental Protocol: LC-MS/MS Quantification of Azelnidipine in Human Plasma
This protocol outlines a robust method for determining Azelnidipine concentrations in human plasma, a common workflow in clinical trials and pharmacokinetic research.
Materials and Reagents
-
Analytes: Azelnidipine reference standard, Azelnidipine-d7 (as internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelnidipine and Azelnidipine-d7 in methanol to create separate 1 mg/mL stock solutions.
-
Calibration Curve (CC) Working Solutions: Serially dilute the Azelnidipine stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve (e.g., covering a range of 10-60 µg/mL).[12]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Azelnidipine-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL. This concentration is chosen to yield a strong, consistent signal in the mass spectrometer.
Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the LC-MS system. Acetonitrile is an efficient precipitating agent.
-
Label microcentrifuge tubes for each calibrator, quality control, and unknown sample.
-
Pipette 50 µL of the appropriate sample (plasma, blank plasma for CCs) into the corresponding tube.
-
Add 10 µL of the IS working solution (100 ng/mL Azelnidipine-d7) to all tubes except for the blank control.
-
To prepare the calibration curve, add 10 µL of the respective CC working solution to the blank plasma tubes.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Causality: The chosen parameters ensure efficient chromatographic separation of Azelnidipine from endogenous plasma components and optimal ionization for sensitive detection. A C18 column is used for reversed-phase separation, and the mobile phase gradient effectively elutes the compound.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Azelnidipine: Q1 583.3 -> Q3 296.2; Azelnidipine-d7: Q1 590.3 -> Q3 296.2 |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
Workflow Visualization
The following diagram illustrates the logical flow of the bioanalytical process described.
Sources
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Topic: Commercial Suppliers and Technical Application of High-Purity Azelnidipine D7
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of high-purity deuterated Azelnidipine (Azelnidipine D7) for research and development applications. We will delve into the critical role of this stable isotope-labeled standard in quantitative bioanalysis, survey the commercial landscape for reliable suppliers, and provide actionable, field-proven protocols for its qualification and implementation in a laboratory setting.
Introduction: The Quintessential Role of this compound in Bioanalysis
Azelnidipine is a third-generation dihydropyridine L-type calcium channel blocker recognized for its potent and long-lasting antihypertensive effects.[1][2][3] Its clinical development and subsequent pharmacokinetic (PK) and bioequivalence (BE) studies necessitate a robust and accurate bioanalytical method to quantify its concentration in biological matrices, typically human plasma.[4][5]
This is where this compound (CAS No. 2070015-18-6), the deuterated analog of Azelnidipine, becomes an indispensable tool.[3][] In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard (IS) is required to correct for variability during sample processing and analysis.[7] this compound serves this purpose perfectly. Because it is chemically identical to the parent drug, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization.[8] However, its increased mass due to the seven deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known quantity of this compound to every sample, a ratio of the analyte response to the IS response can be calculated, effectively normalizing for any experimental inconsistencies and ensuring the highest degree of accuracy and precision.[9]
The Imperative of Purity: Why Your Standard's Quality Dictates Your Data's Integrity
The central tenet of using a stable isotope-labeled internal standard is that it behaves identically to the analyte. This assumption crumbles if the standard is impure. Two facets of purity are paramount:
-
Chemical Purity: The standard must be free from other chemical compounds that could interfere with the analysis. Impurities might co-elute with the analyte or the internal standard, causing ion suppression or enhancement, leading to flawed quantitative results.
-
Isotopic Purity (Isotopic Enrichment): This refers to the percentage of the standard that is fully deuterated. High isotopic enrichment (typically >98%) is critical to minimize the presence of unlabeled Azelnidipine (M+0) within the IS material.[10] Significant M+0 presence would artificially inflate the analyte's measured concentration, a critical flaw, especially at the lower limit of quantitation (LLOQ).
Therefore, sourcing this compound from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA) is the first and most crucial step in developing a reliable bioanalytical method.
Commercial Suppliers of High-Purity this compound
Sourcing high-purity this compound requires careful consideration of the supplier's documentation and quality control. The following table summarizes known commercial suppliers. Researchers are advised to request a lot-specific Certificate of Analysis before purchase to verify purity and isotopic enrichment.
| Supplier | Product/CAS Number | Stated Purity/Specifications | Available Documentation |
| Simson Pharma Limited | This compound (CAS: 2070015-18-6) | High quality, accompanied by CoA. | Certificate of Analysis (CoA) |
| BOC Sciences | Azelnidipine-[d7] (CAS: 2070015-18-6) | Purity: >98% | Specification sheet available online[] |
| Veeprho Pharmaceuticals | Azelnidipine-D7 (CAS: 2070015-18-6) | Listed under Azelnidipine Impurities. | Catalog number available[3] |
| Clearsynth | This compound | Chemical Purity: 98.80% | Mentioned in a peer-reviewed publication[11] |
| Smolecule | This compound | Yellow solid, soluble in chloroform and methanol. | Product information available online[12] |
Note: This list is not exhaustive and is based on publicly available information. Availability and specifications are subject to change. Always confirm with the supplier directly.
Technical Workflow: From Receipt to Routine Use
Upon receiving a new lot of this compound, it is imperative to perform an in-house qualification before its use in validating a bioanalytical method. This ensures the material meets the stringent requirements for an internal standard.
Diagram: Workflow for Internal Standard Qualification
Caption: Workflow for qualifying a new lot of a deuterated internal standard.
Experimental Protocol: Qualification and Use of this compound
This protocol outlines the essential steps for a Senior Application Scientist to validate a new lot of this compound.
Objective: To verify the identity, purity, and isotopic integrity of a new lot of this compound and to prepare qualified stock solutions for use in bioanalytical assays.
1. Documentation Review (Self-Validating System Pillar 1):
-
Action: Upon receipt, meticulously review the vendor's Certificate of Analysis.
-
Causality: The CoA is the first line of quality verification. Pay close attention to:
2. Stock Solution Preparation:
-
Step 1: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Step 2: Accurately weigh a suitable amount (e.g., 5 mg) of the standard.
-
Step 3: Dissolve the standard in a high-purity solvent to a final concentration of 1 mg/mL. Dimethyl sulfoxide (DMSO) or methanol are common choices.[][13]
-
Step 4: Aliquot the stock solution into amber, cryo-rated vials to minimize freeze-thaw cycles and light exposure.
-
Step 5: Store the aliquots at -20°C or -80°C for long-term stability.[2][13]
3. Purity and Identity Confirmation (Trustworthiness Pillar):
-
Action: Prepare a working solution and infuse it directly into the mass spectrometer.
-
Causality: This step provides rapid, in-house confirmation of the molecular weight, verifying the identity of this compound (MW ≈ 589.69 g/mol ).[][12] A subsequent single injection in the chromatographic system should yield a single, sharp peak, confirming chromatographic purity.
4. Assessment of Isotopic Contribution (Critical Step):
-
Action: Prepare a sample containing only the this compound working solution (at the same concentration used in the actual assay) in the same biological matrix (e.g., blank human plasma).
-
Causality: This is the most critical test to ensure the integrity of your quantitative data.
-
Procedure:
-
Process this sample using your established extraction method (e.g., protein precipitation).[4]
-
Analyze the extract using the final, optimized LC-MS/MS method.
-
Monitor the mass transition (Selected Reaction Monitoring - SRM) for unlabeled Azelnidipine.
-
-
Acceptance Criteria: The peak area response in the unlabeled Azelnidipine channel should be insignificant, ideally less than 0.1% of the peak area response of an LLOQ sample. This confirms that the internal standard does not artificially inflate the analyte signal.[9]
5. Implementation in Bioanalytical Workflow:
-
Action: Once qualified, the this compound working solution is added to all calibration standards, quality control samples, and unknown study samples at the beginning of the sample preparation process.
-
Causality: Adding the IS early ensures it experiences the same extraction variability as the analyte. The final concentration of the analyte is then calculated using the peak area ratio of the analyte to the IS. This ratiometric approach compensates for variations in sample recovery, injection volume, and ionization efficiency, providing highly accurate and reproducible results fundamental to drug development.[7][8]
Conclusion
High-purity this compound is not merely a reagent but the cornerstone of a robust and reliable bioanalytical assay for its parent drug. Its proper selection from a reputable commercial supplier and rigorous in-house qualification are non-negotiable steps that underpin the integrity of pharmacokinetic and clinical data. By following the technical guidance and protocols outlined herein, researchers and drug development professionals can ensure their quantitative results are built on a foundation of scientific accuracy and trustworthiness, ultimately leading to more confident decision-making in the drug development pipeline.
References
-
Azelnidipine API Suppliers - Find All GMP Manufacturers. Pharmaoffer.com. [Link]
-
Azelnidipine | CAS:123524-52-7 | High Purity | Manufacturer BioCrick. BioCrick. [Link]
-
Azelnidipine Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
A novel method for the simultaneous determination of Azelnidipine and Olmesartan in Human plasma by using liquid chromatography-electro spray Ionization tandem mass spectrometry and application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. Research Journal of Pharmacy and Technology. [Link]
-
Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. PubMed. [Link]
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- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. veeprho.com [veeprho.com]
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- 5. jmpas.com [jmpas.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmascholars.com [pharmascholars.com]
- 12. Buy this compound [smolecule.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Understanding the Mass Shift Between Azelnidipine and Azelnidipine D7: A Guide to Isotope Dilution Mass Spectrometry in Bioanalysis
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the fundamental principles and practical applications surrounding the mass difference between the antihypertensive drug Azelnidipine and its stable isotope-labeled counterpart, Azelnidipine D7. Tailored for researchers and scientists in drug development, this document elucidates the critical role of deuterated internal standards in achieving accurate and robust quantification of xenobiotics in complex biological matrices. We will explore the core concepts of isotope dilution mass spectrometry (IDMS), detail the specific molecular characteristics of Azelnidipine and this compound, and present a validated bioanalytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a framework for developing self-validating and reliable analytical methods.
The Imperative for Precise Quantification: The Case of Azelnidipine
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Its therapeutic efficacy is dependent on achieving and maintaining specific concentrations in the bloodstream. Consequently, the accurate measurement of Azelnidipine in biological fluids like plasma is paramount for a variety of critical studies, including:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients.
The inherent complexity and variability of biological matrices pose significant challenges to precise quantification. Endogenous compounds can interfere with the analytical signal, and sample loss can occur during extraction and processing steps. To overcome these hurdles, the principle of isotope dilution using a stable isotope-labeled internal standard is the universally accepted gold standard.[4][5][6]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a substance in a sample.[7][8] The method relies on the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.[9]
A stable isotope-labeled internal standard, such as a deuterated compound, is considered ideal because it is chemically identical to the analyte.[4][10] This ensures that the IS and the analyte behave in a nearly identical manner during every step of the analytical process, including:
-
Extraction Recovery: Any sample lost during preparation will affect the analyte and the IS proportionally.
-
Chromatographic Co-elution: Both compounds have virtually the same retention time in liquid chromatography.[10][11]
-
Ionization Efficiency: Both compounds experience the same degree of ionization enhancement or suppression in the mass spectrometer source.[5][11]
Because the mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their respective signals. This ratiometric measurement inherently corrects for procedural variations, leading to exceptionally high accuracy and precision.[8]
Azelnidipine vs. This compound: A Molecular Deep Dive
The efficacy of this compound as an internal standard is rooted in its specific molecular structure and the resulting mass shift.
-
Azelnidipine: The parent drug, a dihydropyridine calcium channel blocker.[12]
-
This compound: The deuterated analog, where seven hydrogen atoms (¹H) on the isopropyl ester group have been replaced with seven deuterium atoms (²H).[][14]
Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, giving it an atomic mass of approximately 2 amu, compared to hydrogen's 1 amu.
The strategic placement of deuterium on the isopropyl group is a deliberate choice. This position is not metabolically labile and is unlikely to undergo hydrogen-deuterium exchange under typical experimental conditions, ensuring the stability of the mass difference throughout the analysis.
| Property | Azelnidipine | This compound |
| Chemical Formula | C₃₃H₃₄N₄O₆[1][15][16] | C₃₃H₂₇D₇N₄O₆[][17] |
| Molecular Weight | ~582.66 g/mol [12][15][18] | ~589.70 g/mol [][14][17] |
| Monoisotopic Mass | 582.2482 Da | 589.2922 Da |
| Mass Shift | N/A | +7 Da |
| Deuteration Site | N/A | Isopropyl group[][14] |
This mass increase of +7 Da is sufficiently large to move the signal of the internal standard outside the natural isotopic distribution of the unlabeled Azelnidipine, preventing any cross-signal interference and ensuring clean, distinct detection channels.[10]
The Mass Shift in Practice: A Validated LC-MS/MS Workflow
The following protocol outlines a typical bioanalytical method for the quantification of Azelnidipine in human plasma, leveraging the +7 Da mass shift of this compound.
Experimental Protocol Details:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly. This early addition is crucial for the internal standard to account for all subsequent variations.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining Azelnidipine.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would run from ~30% B to 95% B over several minutes to elute the analytes and wash the column. The goal is to ensure Azelnidipine and this compound co-elute with a sharp, symmetrical peak shape.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode is used as Azelnidipine readily forms a protonated molecule [M+H]⁺.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.
-
Rationale for MRM Transitions:
-
Azelnidipine (Analyte): The precursor ion is the protonated molecule [M+H]⁺ at m/z 583.3 . Upon fragmentation (Collision-Induced Dissociation), a stable, high-intensity product ion is selected for monitoring, for instance, at m/z 167.2 .[19]
-
This compound (Internal Standard): The precursor ion is [M+D]⁺ at m/z 590.3 (583.3 + 7). Since the fragmentation is designed to occur away from the deuterated isopropyl group, the same stable product ion at m/z 167.2 can often be monitored. This shared product ion further confirms the chemical similarity and ensures consistent detection behavior.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Azelnidipine | 583.3 | 167.2 | ESI+ |
| This compound (IS) | 590.3 | 167.2 | ESI+ |
Conclusion
The +7 Da mass shift between Azelnidipine and its deuterated analog, this compound, is not merely a numerical difference; it is the cornerstone of a highly accurate and robust bioanalytical strategy. By leveraging the principles of isotope dilution, where the chemically identical but mass-differentiated internal standard serves as a perfect proxy for the analyte, researchers can confidently correct for virtually all sources of experimental variability. This approach, validated through rigorous LC-MS/MS protocols, ensures the integrity of data in critical pharmacokinetic, bioequivalence, and clinical studies, ultimately supporting the safe and effective development of pharmaceutical therapies.
References
-
Wikipedia. Azelnidipine. [Link]
-
PubMed. A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. [Link]
-
Drugs.com. Azelnidipine (International database). [Link]
-
PharmaCompass.com. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Veeprho. Azelnidipine-D7 | CAS 2070015-18-6. [Link]
-
ResearchGate. A NOVEL VALIDATED BIO-ANALYTICAL METHOD DEVELOPMENT FOR AZELNIDIPINE (DIHYDROPYRIDINE) IN INDIAN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY QUADRUPLE TADEM MASS SPECTROMETRY (LC-ESI-MS/MS API-400) WITH AN APPLICATION TO IN VIVO PHARMACOKINETIC AND BIOEQUIVALENCE STUDY. [Link]
-
South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
PubMed. Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers. [Link]
-
OSTI.gov. Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Ingenta Connect. Determination of azelnidipine by LC–ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers. [Link]
-
Journal of Medical and Pharmaceutical Allied Sciences. Bioanalytical RP-HPLC method development and validation for estimation of azelnidipine and Olmesartan medoxomil in human plasma. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
International Journal of Research in Pharmaceutical Sciences. Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
EPA. Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. [Link]
-
Research Journal of Pharmacy and Technology. Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
YouTube. What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. A REVIEW ON BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AZELNIDIPINE IN BIOLOGICAL MATRICES. [Link]
-
Preprints.org. LC-MS/MS method for azelnidipine: development, validation, degradation. [Link]
-
University of Pretoria. Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]
Sources
- 1. Azelnidipine | CAS 123524-52-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Azelnidipine | Calcium Channel | TargetMol [targetmol.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. アゼルニジピン ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 14. veeprho.com [veeprho.com]
- 15. Azelnidipine - LKT Labs [lktlabs.com]
- 16. Azelnidipine - Wikipedia [en.wikipedia.org]
- 17. Buy this compound [smolecule.com]
- 18. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method Development for Azelnidipine using Azelnidipine-D7
This Application Note is structured to guide researchers through the rigorous development of a bioanalytical method for Azelnidipine using its deuterated internal standard, Azelnidipine-D7.
Executive Summary & Scientific Rationale
Azelnidipine is a third-generation dihydropyridine calcium channel blocker characterized by high lipophilicity (LogP ~5.[1]5) and significant photosensitivity. Accurate quantification in biological matrices (plasma/serum) requires a method that addresses two primary failure modes: matrix-induced ionization suppression and photolytic degradation during sample processing.[1]
This protocol utilizes Azelnidipine-D7 as the Internal Standard (IS).[1] Unlike structural analogs (e.g., Telmisartan or Nicardipine), a stable isotope-labeled IS (SIL-IS) like Azelnidipine-D7 co-elutes with the analyte, providing real-time correction for matrix effects and extraction efficiency variations.[1]
Physicochemical Profile & Mechanistic Insights[2][3]
Understanding the molecule is the first step in logic-driven method development.
| Parameter | Value / Characteristic | Impact on Method Development |
| Molecular Formula | C₃₃H₃₄N₄O₆ | Precursor Ion [M+H]⁺ selection.[1] |
| Molecular Weight | 582.65 g/mol | Target m/z 583.3. |
| pKa | ~7.89 (Basic) | Requires acidic mobile phase (pH 3.5–4.[1]5) to ensure protonation for ESI+. |
| LogP | ~5.5 (Highly Lipophilic) | High organic retention required; risk of adsorption to plasticware.[1] |
| Solubility | Low in water; High in MeOH/ACN | Avoid 100% aqueous diluents; use organic/aqueous mixtures to prevent precipitation. |
| Stability | Photosensitive | CRITICAL: All processing must occur under monochromatic (yellow) light or in amber glassware.[1] |
Method Development Workflow (Logic Map)
The following diagram illustrates the decision pathways for optimizing the LC-MS/MS parameters.
Caption: Logical workflow for Azelnidipine LC-MS/MS method development, prioritizing MS tuning and extraction efficiency.
Instrumentation & Conditions
Mass Spectrometry (MS/MS) Parameters
Source: Electrospray Ionization (ESI) in Positive mode.[1][2] Rationale: The dihydropyridine nitrogen and the tertiary amine on the azetidinyl ring are readily protonated under acidic conditions.
-
Analyte: Azelnidipine
-
Precursor Ion (Q1): m/z 583.3 [M+H]⁺[1]
-
Product Ion (Q3): m/z 167.2 (Quantifier) / m/z 581.2 (Qualifier)
-
Note: The fragment m/z 167.2 typically corresponds to the dihydropyridine core structure, a common fragment for this class.
-
-
Internal Standard: Azelnidipine-D7[1]
-
Precursor Ion (Q1): m/z 590.3 [M+H]⁺[1]
-
Product Ion (Q3): m/z 167.2 (Check for m/z 174.2 if label is retained)
-
Critical Step: Perform a product ion scan on the D7 standard. If the deuterium label is on the isopropyl ester (common synthesis), it may be lost during fragmentation to the core ring, resulting in the same product ion (167.2) as the analyte. If the label is on the core, the product will shift to 174.2. Ensure no "cross-talk" exists between the channels.
-
Liquid Chromatography (LC) Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18), 50 mm × 2.1 mm, 3.5 µm or 1.7 µm. Rationale: A short C18 column balances retention of the lipophilic analyte with reasonable run times (< 5 mins).
Mobile Phase:
-
MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~4.0).[1]
-
MP B: Acetonitrile (or Methanol/Acetonitrile 50:50).[1]
-
Note: Acidic buffer is mandatory to stabilize the ionizable amine and improve peak shape.
Gradient:
-
0.0–0.5 min: 30% B (Loading)[1]
-
0.5–3.0 min: 30% → 90% B (Elution)[1]
-
3.0–4.0 min: 90% B (Wash)[1]
-
4.0–4.1 min: 30% B (Re-equilibration)
Sample Preparation Protocol
Given Azelnidipine's high lipophilicity, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for minimizing matrix effects and maintaining instrument cleanliness.[1]
Protocol: Liquid-Liquid Extraction (LLE)[1]
Reagents:
-
Extraction Solvent: Diethyl Ether : n-Hexane (50:50 v/v) OR Ethyl Acetate : Hexane (80:20 v/v).[1]
-
Reconstitution Solution: Mobile Phase A : Mobile Phase B (50:50 v/v).
Step-by-Step Procedure:
-
Aliquot: Transfer 100 µL of plasma into a amber microcentrifuge tube (protect from light).
-
IS Spike: Add 10 µL of Azelnidipine-D7 working solution (e.g., 500 ng/mL). Vortex for 10 sec.
-
Buffer: Add 50 µL of 0.1 M NaOH or Sodium Carbonate buffer (pH 9-10).
-
Why? Basification suppresses ionization of the amine, driving the neutral molecule into the organic layer, significantly improving recovery.
-
-
Extraction: Add 1.0 mL of Extraction Solvent.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass tube.
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Reconstitution Solution. Vortex and transfer to HPLC vials.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), evaluate these parameters:
-
Selectivity: Inject blank plasma from 6 different sources. No interference >20% of the LLOQ area should be observed at the retention time of Azelnidipine (approx 2.5 - 3.5 min).
-
Linearity: Range 0.1 ng/mL to 20 ng/mL. Correlation coefficient (
) must be > 0.99.[1][3] -
Matrix Effect (ME):
[1]-
Target: 85-115%. If ME < 85% (Suppression), switch to a more specific extraction or increase the wash volume. The D7 IS should compensate for this, but severe suppression reduces sensitivity.
-
-
Stability:
-
Bench-top: 4 hours in amber tubes.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Photostability: Compare clear vs. amber tubes exposed to light for 2 hours.
-
Troubleshooting & Best Practices
-
Issue: Low Sensitivity.
-
Cause: Adsorption to plastic tips/tubes.
-
Fix: Use low-binding tubes or silanized glassware.[1] Ensure the reconstitution solvent contains at least 30-50% organic.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with residual silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 10 mM or ensure pH is < 4.5.
-
-
Issue: Variable IS Response.
-
Cause: D7/H0 exchange (rare) or inconsistent mixing.[1]
-
Fix: Ensure the IS is added before the buffer/base step.
-
References
-
Kawabata, K., & Urasaki, Y. (2006). Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography B, 844(1), 45-52.[1][2] Link
-
Gao, Y., et al. (2015). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. Biomedical Chromatography, 29(6). Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[4] Link
Sources
- 1. Azelnidipine - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Azelnidipine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Introduction
Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker renowned for its efficacy in treating hypertension.[1] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, which induces vasodilation and consequently lowers blood pressure.[1] Accurate quantification of Azelnidipine in human plasma is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Azelnidipine in human plasma. The methodology employs Azelnidipine D7, a stable isotope-labeled internal standard, to ensure the highest degree of accuracy and precision by compensating for matrix effects and variations during sample processing.
The rationale for choosing a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical properties to the analyte, Azelnidipine. This results in similar extraction recovery and ionization efficiency, making it the gold standard for quantitative bioanalysis via mass spectrometry. This method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3]
Principle of the Method
This method involves the extraction of Azelnidipine and its deuterated internal standard, this compound, from human plasma via protein precipitation. This sample preparation technique was chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components, which can interfere with the analysis.[4][5][6] Following precipitation and centrifugation, the supernatant is injected into an LC-MS/MS system. The chromatographic separation is achieved on a C18 reverse-phase column, which effectively resolves the analyte from endogenous plasma components. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Analytes: Azelnidipine reference standard (Purity ≥99.5%), this compound internal standard (Purity ≥98%, Isotopic Purity ≥99%)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Additives: Formic acid (LC-MS grade), Ammonium formate
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant, sourced from an accredited biobank.
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent Zorbax C18 (4.6 x 100 mm, 5 µm) or equivalent[7][8] |
| Mobile Phase | Acetonitrile / 10mM Ammonium Formate in water (pH 4.0) (80:20, v/v)[8][9] |
| Flow Rate | 0.5 mL/min[4][7] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C[10] |
| Autosampler Temp | 4°C |
| Total Run Time | 3.0 minutes[9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Azelnidipine | This compound (Internal Standard) |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[1] |
| Precursor Ion (Q1) m/z | 583.3[1][5][9] | 590.3 (or 589.3 depending on synthesis)[1][9] |
| Product Ion (Q3) m/z | 167.2[1][5][9] | 167.2[1] |
| Dwell Time | 200 ms | 200 ms |
| Ion Source Gas 1 | 60 psi | 60 psi |
| Ion Source Gas 2 | 60 psi | 60 psi |
| Curtain Gas | 30 psi | 30 psi |
| Collision Gas | Nitrogen | Nitrogen |
| IonSpray Voltage | 3200 V | 3200 V |
| Temperature | 600°C | 600°C |
| Collision Energy (CE) | 25 eV (optimization may be required)[1] | 25 eV (optimization may be required)[1] |
| Declustering Potential (DP) | 30 V (optimization may be required) | 30 V (optimization may be required) |
Note: MS parameters such as Collision Energy and Declustering Potential may require optimization based on the specific instrument used.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of Azelnidipine and this compound reference standards into separate 5 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Azelnidipine primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Azelnidipine working standard solution to prepare calibration standards at concentrations ranging from 0.1 ng/mL to 40 ng/mL.[9] A blank plasma sample (without analyte or IS) and a zero sample (with IS only) should also be prepared.
-
Quality Control Samples: Prepare QC samples in bulk at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking drug-free human plasma with the corresponding working standard solutions.
Protocol 3: Sample Preparation (Protein Precipitation)
The protein precipitation method offers a straightforward and high-throughput approach to sample cleanup.[11][12]
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube, except for the blank plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[6][13]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for Azelnidipine quantification in human plasma.
Method Validation
The developed method was validated according to the FDA Bioanalytical Method Validation Guidance.[2] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Results
| Parameter | Acceptance Criteria (FDA) | Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Calibration Range | N/A | 0.100 – 40.070 ng/mL[9] |
| LLOQ | Precision ≤20%, Accuracy 80-120% | 0.100 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 9.0% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.2% to 7.5% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to 5.9% |
| Recovery | Consistent and reproducible | > 85% for Azelnidipine and IS |
| Matrix Effect | IS-normalized factor within acceptable limits | Negligible ion suppression/enhancement observed |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 60 days at -80°C |
Data Analysis and Quantification
The concentration of Azelnidipine in each sample was determined using the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis was applied to generate the best fit for the curve.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fyonibio.com [fyonibio.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. pharmascholars.com [pharmascholars.com]
- 10. theaspd.com [theaspd.com]
- 11. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03423A [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Preparation of Azelnidipine D7 stock and working solutions
Strategic Overview
Azelnidipine is a third-generation dihydropyridine calcium channel blocker characterized by high lipophilicity and potent vascular affinity.[] In quantitative bioanalysis (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Azelnidipine-D7 , is critical.[] It compensates for the significant matrix effects (ion suppression/enhancement) and recovery variances typical of lipophilic analytes in plasma or tissue homogenates.
This protocol addresses the specific physicochemical challenges of Azelnidipine-D7: extreme photosensitivity , hydrophobic adsorption , and solubility limitations in aqueous matrices.
Material Science & Critical Handling Constraints
Before commencing, the operator must understand the "Why" behind the strict handling requirements to ensure data integrity.
Physicochemical Profile
| Property | Azelnidipine (Unlabeled) | Azelnidipine-D7 (IS) | Implication |
| Formula | C₃₃H₃₄N₄O₆ | C₃₃H₂₇D₇N₄O₆ | +7 Da mass shift prevents cross-talk.[] |
| MW | ~582.66 g/mol | ~589.70 g/mol | Precursor ion shift (M+H)⁺: 583.3 |
| Solubility | DMSO (>30 mg/mL), MeOH | DMSO, MeOH | Insoluble in water. Precipitates rapidly if aqueous ratio >40%. |
| LogP | High (Lipophilic) | High | Adsorption Risk: Sticks to standard polypropylene.[] |
The "Amber Rule" (Photostability)
Critical Warning: Dihydropyridines undergo rapid photodegradation (oxidation to the pyridine analogue) under standard laboratory lighting.
-
Requirement: All weighing and solution preparation must occur under monochromatic yellow light (sodium vapor) or in a darkened room.
-
Vessels: Use only amber borosilicate glass. Wrap clear volumetric flasks in aluminum foil if amber variants are unavailable.
Adsorption Mitigation
Due to high lipophilicity, Azelnidipine-D7 will adsorb to untreated glass and standard plastics at low concentrations (<100 ng/mL).[]
-
Stock Storage: Silanized Amber Glass vials.
-
Working Solutions: Use Low-Binding Polypropylene (LB-PP) tubes or glass inserts.[] Avoid standard polystyrene.
Protocol: Primary Stock Solution Preparation (1.0 mg/mL)
Target Concentration: 1.0 mg/mL (Free Base Equivalent) Solvent System: Dimethyl Sulfoxide (DMSO)[]
Rationale: DMSO is chosen for the primary stock due to its low volatility (minimizing concentration errors during storage) and high solubility capacity for dihydropyridines.
-
Equilibration: Remove the Azelnidipine-D7 reference standard vial from the freezer (-20°C) and allow it to reach room temperature in a desiccator (approx. 30 mins) to prevent condensation.
-
Gravimetric Weighing:
-
Place a clean, foil-wrapped weighing boat on a microbalance (readability 0.001 mg).[]
-
Weigh approximately 1.0 - 2.0 mg of Azelnidipine-D7 powder.[] Record the exact mass (
). -
Note: If the substance is an oil or sticky solid, weigh directly into the amber volumetric flask to avoid transfer losses.
-
-
Dissolution:
-
Transfer the powder to a 2 mL Amber Volumetric Flask (or suitable size based on mass).
-
Add pure DMSO to fill approximately 80% of the volume.
-
Sonicate for 5 minutes. Check for suspended particles.
-
Dilute to volume with DMSO. Cap and invert 10 times.
-
-
Concentration Calculation:
-
Aliquot & Storage:
-
Divide into 100 µL aliquots in Amber Screw-Top Glass Vials (Silanized preferred).
-
Store at -80°C . Stability: >12 months (if protected from light).
-
Protocol: Working Solution Preparation
Target: Spiking Solution for Extraction (e.g., 500 ng/mL) Solvent System: Methanol (MeOH)[]
Rationale: DMSO is too viscous for direct spiking and can freeze in autosamplers. Methanol is used for intermediate and working steps to ensure miscibility with protein precipitation agents (usually Acetonitrile or Methanol).
Workflow Diagram (DOT)
Caption: Workflow for the stepwise dilution of Azelnidipine-D7 from solid powder to working solution, emphasizing solvent switches to maintain solubility and compatibility.
Step-by-Step Dilution Scheme
Step A: Intermediate Stock (10 µg/mL)
-
Thaw one aliquot of Primary Stock (1.0 mg/mL) in the dark.
-
Pipette 10 µL of Primary Stock into a 990 µL volume of Methanol .
-
Vortex for 10 seconds.
-
Vessel: Amber Glass Vial.
Step B: Working Internal Standard (WIS) (500 ng/mL) []
-
Pipette 50 µL of Intermediate Stock (10 µg/mL) into 950 µL of 80:20 Methanol:Water .
-
Why 80:20? Pure methanol can sometimes cause protein precipitation immediately upon contact with plasma before mixing, trapping the IS. A slight water content buffers this, but high organic is needed to keep the lipophilic Azelnidipine dissolved.
-
Vortex thoroughly. This solution is used to spike the calibration standards and samples.
Quality Assurance: The Self-Validating System
To ensure the stock solution is accurate (Trustworthiness), perform a "New vs. Old" verification or a Molar Response Check .
Procedure:
-
Prepare a solution of the new Azelnidipine-D7 stock at 100 ng/mL.
-
Prepare a solution of the unlabeled Azelnidipine reference standard (certified) at 100 ng/mL (molar equivalent adjusted).
-
Inject both into the LC-MS/MS (n=6).
-
Acceptance Criteria: The Area Ratio (D7/Unlabeled) should be consistent with the theoretical response factor (usually close to 1.0, assuming similar ionization efficiency). If the D7 signal is <80% of the Unlabeled signal, suspect weighing error or degradation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65948, Azelnidipine. Retrieved from [Link][]
-
Royal Society of Chemistry. (2003). Guide to achieving reliable quantitative LC-MS measurements. Analytical Methods Committee. Retrieved from [Link][]
Sources
Application Notes and Protocols for Azelnidipine-D7 in Pharmacokinetic Studies
Introduction: The Critical Role of Internal Standards in Pharmacokinetics
Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used in the management of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like Azelnidipine. These studies inform dosing regimens, reveal potential drug-drug interactions, and are a cornerstone of regulatory submissions.
The accuracy and precision of quantitative bioanalysis are paramount in PK studies. The "gold standard" for quantifying small molecules in complex biological matrices like plasma or serum is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, the accuracy of this technique can be compromised by matrix effects and variations in sample preparation and instrument response. To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed. Azelnidipine-D7, a deuterated analog of Azelnidipine, serves as an ideal SIL-IS for these studies. It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because it behaves nearly identically to Azelnidipine during extraction and ionization, it provides a reliable means to normalize for analytical variability, ensuring the integrity of the pharmacokinetic data.
Physicochemical Properties and Mechanism of Action as an Internal Standard
Azelnidipine-D7 is structurally identical to Azelnidipine, with the key difference being the replacement of seven hydrogen atoms with deuterium atoms on the isopropyl group. This substitution results in a mass increase of 7 Da, which is easily resolved by a mass spectrometer.
| Property | Azelnidipine | Azelnidipine-D7 |
| Chemical Formula | C33H34N4O6 | C33H27D7N4O6 |
| Monoisotopic Mass | 582.2482 g/mol | 589.2909 g/mol |
| Structural Difference | Standard Isotopic Abundance | Enriched with 7 Deuterium Atoms |
| Chromatographic Behavior | Co-elutes with Azelnidipine-D7 | Co-elutes with Azelnidipine |
| Ionization Efficiency | Identical to Azelnidipine-D7 | Identical to Azelnidipine |
The principle behind using Azelnidipine-D7 is isotope dilution mass spectrometry. A known concentration of the internal standard is spiked into all samples, including calibration standards, quality controls (QCs), and the unknown study samples. The analyte (Azelnidipine) and the internal standard are extracted and analyzed together. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for any loss of analyte during sample processing and any fluctuations in instrument performance, thereby enhancing the precision, accuracy, and robustness of the assay.
Experimental Workflow for a Pharmacokinetic Study
The following protocol outlines a typical workflow for the quantification of Azelnidipine in human plasma using Azelnidipine-D7 as an internal standard. This protocol is a representative example and may require optimization based on the specific laboratory equipment and reagents available.
Caption: Bioanalytical workflow for Azelnidipine quantification.
Protocol: Quantification of Azelnidipine in Human Plasma
1. Materials and Reagents:
-
Azelnidipine reference standard
-
Azelnidipine-D7 internal standard
-
Control human plasma (K2EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Azelnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelnidipine in methanol.
-
Azelnidipine-D7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelnidipine-D7 in methanol.
-
Working Solutions: Prepare serial dilutions of the Azelnidipine stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Azelnidipine-D7 stock solution in 50:50 acetonitrile:water. The optimal concentration should be determined during method development.
3. Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike appropriate volumes of the Azelnidipine working solutions into blank human plasma to achieve the desired concentration range for the calibration curve (e.g., 0.1 - 100 ng/mL).
-
Prepare QCs at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the Azelnidipine-D7 internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumental Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute Azelnidipine.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azelnidipine | 583.3 | 354.2 | Optimized during tuning |
| Azelnidipine-D7 | 590.3 | 354.2 | Optimized during tuning |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Caption: MRM principle for Azelnidipine and its internal standard.
6. Data Analysis and Pharmacokinetic Parameter Calculation:
-
Integrate the chromatographic peaks for both Azelnidipine and Azelnidipine-D7.
-
Calculate the peak area ratio (Azelnidipine peak area / Azelnidipine-D7 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is often appropriate.
-
Determine the concentration of Azelnidipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software (e.g., Phoenix WinNonlin).
Trustworthiness and Method Validation
To ensure the reliability of the bioanalytical data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days.
-
Calibration Curve: Demonstrating a clear relationship between concentration and response over the intended analytical range.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
The use of Azelnidipine-D7 is integral to achieving the stringent requirements for accuracy and precision demanded by these regulatory bodies. Its co-eluting nature and identical ionization efficiency to the parent drug make it the ideal tool for correcting analytical variability, thus ensuring the trustworthiness of the pharmacokinetic results.
Conclusion
Azelnidipine-D7 is an indispensable tool for the accurate and precise quantification of Azelnidipine in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS allows for the reliable determination of Azelnidipine concentrations in complex biological matrices. The detailed protocol and principles outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical method, ultimately contributing to a comprehensive understanding of the pharmacokinetic profile of Azelnidipine.
References
Application Note: High-Throughput and High-Recovery Sample Extraction Techniques for the Bioanalysis of Azelnidipine using a Stable Isotope-Labeled Internal Standard
Introduction: The Analytical Imperative for Azelnidipine
Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker recognized for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia.[1][2] As a highly lipophilic compound, its pharmacokinetic profile is of significant interest in clinical and developmental studies.[3][4] Accurate quantification of Azelnidipine in biological matrices, primarily human plasma, is paramount for determining its bioavailability, bioequivalence, and for therapeutic drug monitoring.
The inherent complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering endogenous components like proteins and phospholipids. An effective extraction protocol is the cornerstone of a reliable bioanalytical method, directly impacting the sensitivity, accuracy, and precision of subsequent analysis, typically performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This application note provides a detailed guide to three common and effective sample extraction techniques for Azelnidipine from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). To ensure the highest degree of quantitative accuracy, all protocols incorporate Azelnidipine-D7 , a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and effectively compensates for variability in extraction recovery, matrix effects, and instrument response.[5]
Core Physicochemical Properties of Azelnidipine
A deep understanding of Azelnidipine's physicochemical properties is essential for designing a rational and efficient extraction strategy. Its high lipophilicity and basic nature are key determinants in the selection of appropriate solvents and pH conditions.
| Property | Value | Source |
| Chemical Formula | C₃₃H₃₄N₄O₆ | [2][5] |
| Molecular Weight | 582.7 g/mol | [2][5] |
| Appearance | Yellow crystalline powder | |
| pKa | 7.89 (at 25°C) | [3] |
| LogP | 6.0 | |
| Solubility | Soluble in DMSO, Ethanol, DMF; Sparingly soluble in aqueous buffers; Insoluble in water. | [6][7] |
| UV λmax | ~255 nm, 343 nm | [7] |
The Crucial Role of the Azelnidipine-D7 Internal Standard
For quantitative bioanalysis, especially with LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the extraction process. Azelnidipine-D7 is the ideal IS for this application.
Why Azelnidipine-D7?
-
Chemical and Physical Similarity: Being structurally identical to Azelnidipine, except for the substitution of seven hydrogen atoms with deuterium, it exhibits nearly identical chromatographic behavior and extraction efficiency.
-
Mass Difference: The 7-dalton mass difference (MW 589.3 g/mol ) allows the mass spectrometer to differentiate it from the unlabeled analyte (MW 582.7 g/mol ) without any chromatographic interference.[5]
-
Correction for Variability: It accurately corrects for sample-to-sample variations in extraction recovery and ion suppression or enhancement (matrix effects), which are common challenges in bioanalysis. This principle is a core tenet of regulatory guidelines for bioanalytical method validation.[8][9][10]
Overview and Selection of Extraction Methodologies
The choice of extraction technique is a balance between recovery, cleanliness of the final extract, throughput, and cost.
-
Protein Precipitation (PPT): This is the simplest and fastest technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins. While high-throughput, the resulting supernatant may still contain significant amounts of other endogenous components, potentially leading to higher matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases (aqueous and organic). By adjusting the pH of the plasma sample to a basic level (pH > 8.9), Azelnidipine (pKa 7.89) is converted to its non-ionized, more lipophilic form, facilitating its extraction into a non-polar organic solvent.[12] LLE generally produces a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is the most selective and powerful technique, capable of producing the cleanest extracts with high recovery. The sample is passed through a solid sorbent bed that retains the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange). Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[5]
Detailed Extraction Protocols
The following protocols are designed for researchers using human plasma as the biological matrix. It is assumed that all necessary safety precautions are taken when handling biological samples and chemicals.
Protocol 1: Protein Precipitation (PPT) - High Throughput Screening
Principle: Rapid removal of proteins by denaturation with a cold organic solvent. This method is ideal for early-stage discovery or when high throughput is the primary requirement.
Materials and Reagents:
-
Human Plasma (K₂EDTA as anticoagulant)
-
Azelnidipine and Azelnidipine-D7 stock solutions (in DMSO or Methanol)
-
Acetonitrile (HPLC Grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
-
Vortex mixer and Centrifuge
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Azelnidipine-D7 working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Analyte Spiking (for Standards/QCs): For calibration standards and QCs, add 10 µL of the respective Azelnidipine working solution. For blanks and unknown samples, add 10 µL of methanol.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 solvent-to-plasma ratio is critical for efficient protein precipitation.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) - Balanced Cleanliness and Recovery
Principle: Exploiting the lipophilic nature of Azelnidipine by adjusting the sample pH to suppress its ionization and extracting it into an immiscible organic solvent. This method offers a cleaner extract than PPT.[12]
Materials and Reagents:
-
Human Plasma (K₂EDTA)
-
Azelnidipine and Azelnidipine-D7 stock solutions
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Methyl tert-butyl ether (MTBE) or Cyclohexane:Diethyl Ether (1:1, v/v) (HPLC Grade)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer, Centrifuge, and Nitrogen Evaporator
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of Azelnidipine-D7 working solution.
-
Analyte Spiking (for Standards/QCs): Add 20 µL of the respective Azelnidipine working solution (or methanol for blanks/unknowns).
-
pH Adjustment: Add 50 µL of 0.1 M NaOH to each tube to raise the pH above 9. Vortex briefly. This step is crucial to ensure Azelnidipine is in its neutral form.
-
Extraction: Add 1.0 mL of MTBE.
-
Vortexing: Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex for 30 seconds to dissolve the residue.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Maximum Selectivity and Purity
Principle: Utilizes a polymeric reversed-phase sorbent to retain the lipophilic Azelnidipine while allowing polar interferences to be washed away. This method provides the cleanest extract, minimizing matrix effects and maximizing sensitivity.[5]
Materials and Reagents:
-
Human Plasma (K₂EDTA)
-
Azelnidipine and Azelnidipine-D7 stock solutions
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB), 30 mg/1 mL
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Reagent 1 (Conditioning): Methanol
-
Reagent 2 (Equilibration): Deionized Water
-
Reagent 3 (Wash 1): 5% Methanol in 0.1% Formic Acid (aqueous)
-
Reagent 4 (Elution): Methanol
-
SPE Manifold (Vacuum or Positive Pressure), Centrifuge, Nitrogen Evaporator
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Azelnidipine-D7 IS and 20 µL of analyte standard (or methanol). Add 200 µL of 0.1% formic acid in water and vortex. The mild acidification helps in binding to the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Place cartridges on the manifold. Pass 1.0 mL of Methanol through each cartridge. Do not allow the sorbent bed to dry.
-
Equilibration: Pass 1.0 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the entire pre-treated sample (440 µL) onto the conditioned cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Washing: Wash the cartridge with 1.0 mL of Wash 1 (5% Methanol in 0.1% Formic Acid). This step removes polar, water-soluble interferences without eluting the analyte.
-
Drying: Dry the cartridge thoroughly by applying high vacuum for 2-5 minutes to remove residual wash solvent.
-
Elution: Place clean collection tubes or a 96-well collection plate inside the manifold. Add 1.0 mL of Methanol (Elution solvent) to each cartridge and allow it to elute the analyte by gravity or gentle vacuum.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Method Selection and Performance Comparison
The optimal extraction technique depends on the specific requirements of the study. The table below provides a comparative summary to aid in this decision.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
| Matrix Effect | High Potential | Moderate Potential | Low Potential |
| Recovery | Variable, can be moderate | Good to High | High and Consistent |
| Throughput | Very High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Very Low | Low | High |
| Complexity | Low | Moderate | High |
| Best Suited For | High-throughput screening, discovery phase PK | Regulated bioanalysis, pharmacokinetic studies | Regulated bioanalysis, low LLOQ requirements, metabolite ID |
Conclusion
Effective sample preparation is a critical, non-negotiable step for the accurate and precise quantification of Azelnidipine in biological matrices. This application note details three robust protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—each incorporating the Azelnidipine-D7 stable isotope-labeled internal standard to ensure the highest data quality.
-
Protein Precipitation offers unparalleled speed and simplicity, making it suitable for high-throughput applications where potential matrix effects can be managed.
-
Liquid-Liquid Extraction provides a superior level of cleanliness compared to PPT and is a cost-effective and reliable choice for many pharmacokinetic studies.
-
Solid-Phase Extraction delivers the cleanest extracts and highest recovery, making it the gold standard for regulated bioanalysis, especially when the lowest limits of quantification are required.
The choice of method should be guided by the analytical objective, required sensitivity, and available resources. All methods, however, must be rigorously validated according to regulatory guidelines to ensure they are fit for purpose.[8][9][10]
References
-
Veeprho Pharmaceuticals. (n.d.). Azelnidipine Impurities and Related Compound. Retrieved from [Link]
-
G, S., & S, S. (2018). Method Development and Validation of Azelnidipine by RP-HPLC. International Journal of ChemTech Research, 10(10), 418-423. Retrieved from [Link]
- Google Patents. (2014). CN103509003A - Preparation method of azelnidipine.
-
Patel, R., et al. (2023). Enhancement of Solubility Profile of Azelnidipine: Drug-Likeliness, Pastille Formulation, In Vitro Drug Release Kinetics. Journal of Pharmaceutical Research International, 35(21), 51-66. Retrieved from [Link]
-
Gugle, R. (2023). A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone. Der Pharma Chemica, 15(4), 42-43. Retrieved from [Link]
-
PharmaCompass. (n.d.). Azelnidipine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Ramesh, M., et al. (2017). A novel method for the simultaneous determination of Azelnidipine and Olmesartan in Human plasma by using liquid chromatography-electro spray Ionization tandem mass spectrometry and application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 111-124. Retrieved from [Link]
-
Sonawane, S., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 550-556. Retrieved from [Link]
-
Liu, Y., et al. (2006). Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 542-546. Retrieved from [Link]
-
Liu, G., et al. (2015). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. Biomedical Chromatography, 29(6), 843-849. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Azelnidipine | 123524-52-7 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Azelnidipine | Calcium Channel | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Azelnidipine in Biological Matrices Using LC-MS/MS with Azelnidipine-D7 as an Internal Standard
Introduction
Azelnidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2][3] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Accurate and sensitive quantification of Azelnidipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Azelnidipine, employing its stable isotope-labeled analog, Azelnidipine-D7, as an internal standard to ensure the highest level of accuracy and precision.
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability of the quantification. This protocol is designed for researchers, scientists, and drug development professionals who require a highly selective and sensitive method for Azelnidipine analysis.
Principle of the Method: Multiple Reaction Monitoring (MRM)
This method utilizes the highly selective and sensitive technique of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion (precursor ion) of the analyte. This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion). This two-stage mass filtering significantly reduces background noise and enhances specificity, allowing for accurate quantification even at very low concentrations. For robust identification and quantification, it is recommended to monitor at least two transitions for each analyte—one for quantification and one as a qualifier.
Section 1: Materials and Reagents
-
Analytes: Azelnidipine, Azelnidipine-D7
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant biological matrix)
Section 2: Instrumentation and Analytical Conditions
Liquid Chromatography (LC) System
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution is recommended.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax C18, Waters ACQUITY UPLC BEH C18) is suitable for the separation of Azelnidipine.[1][4]
-
Mobile Phase A: 10mM Ammonium formate in water with 0.1% formic acid.[1][4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 4.0 | 95 |
| 4.1 | 30 |
| 6.0 | 30 |
Note: The gradient program should be optimized based on the specific column and LC system used to ensure adequate separation from matrix components.
Mass Spectrometry (MS) System
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 120 °C[5]
-
Desolvation Temperature: 450 °C[5]
-
Capillary Voltage: 3.0 kV[5]
-
Gas Flow Rates:
-
Collision Gas: Argon
Optimized MRM Transitions and Mass Spectrometry Parameters
The following table summarizes the optimized MRM transitions and compound-specific parameters for Azelnidipine and Azelnidipine-D7. The precursor ion for Azelnidipine-D7 is predicted based on the addition of 7 Daltons to the molecular weight of Azelnidipine. The product ions are expected to be similar to those of the unlabeled compound, as the deuterium labels are typically on non-fragmenting positions of the molecule.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| Azelnidipine (Quantifier) | 583.3 | 167.2 | 100 | 25 | 30 |
| Azelnidipine (Qualifier) | 583.3 | 342.2 | 100 | 20 | 30 |
| Azelnidipine-D7 (Internal Standard) | 590.3 | 167.2 | 100 | 25 | 30 |
Note: Collision energy and cone voltage are instrument-dependent and should be optimized for the specific mass spectrometer being used. The values provided are based on published data for Azelnidipine and serve as a starting point.[5]
Section 3: Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Azelnidipine and Azelnidipine-D7 and dissolve in methanol to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Azelnidipine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Azelnidipine-D7 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Azelnidipine from plasma samples.[4]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL Azelnidipine-D7 internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Data Acquisition and Processing
The LC-MS/MS system is controlled, and data is acquired using the instrument manufacturer's software. The peak areas of the MRM transitions for Azelnidipine and Azelnidipine-D7 are integrated, and the peak area ratio (Azelnidipine/Azelnidipine-D7) is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Azelnidipine in the unknown samples is then determined from this calibration curve.
Section 4: Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Azelnidipine MRM fragmentation.
Section 5: Method Validation and Performance
For regulatory compliance, the analytical method should be fully validated according to the guidelines of the appropriate regulatory agencies (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range. Published methods for Azelnidipine have demonstrated linearity from 0.0125 to 25 ng/mL. [4]* Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.
-
Stability: The stability of Azelnidipine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed. [6]
Section 6: Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of Azelnidipine in biological matrices using LC-MS/MS with Azelnidipine-D7 as an internal standard. The use of MRM ensures high specificity and sensitivity, while the stable isotope-labeled internal standard provides for accurate and precise quantification. This method is well-suited for a variety of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.
References
-
Zhang, Q., et al. (2015). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. Biomedical Chromatography, 29(6), 856-862. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
-
Jadhav, S. B., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 565-573. [Link]
-
Suneetha, G., et al. (2013). Sensitive Analysis of Azelnidipine and Related Derivative in Human Plasma by Ultra-Performance Liquid Chromatography-Tandam Mass Spectrometry. Asian Journal of Chemistry, 25(18), 10311-10315. [Link]
-
World Journal of Pharmaceutical Research. (2024). LC-MS/MS method for azelnidipine: development, validation, degradation. WJPR. [Link]
-
Chen, B. L., et al. (2015). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 11, 309–318. [Link]
-
Shimadzu. (n.d.). Application News. Shimadzu Scientific Instruments. [Link]
-
Jadhav, S. B., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 565-573. [Link]
-
ResearchGate. (n.d.). Retention times, MRM transitions and ESI conditions of analytes. ResearchGate. [Link]
-
Lee, H. W., et al. (2007). Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 528-533. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]
-
Kim, Y. G., et al. (2009). Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 852-857. [Link]
-
Li, W., et al. (2007). Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 351-355. [Link]
-
International Journal of Novel Research and Development. (2023). DEVELOPMENT AND VALIDATION OF LC- MS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF AZELNIDIPINE AND TELMISARTAN IN TABLET AND CHARACT. IJNRD. [Link]
-
J-STAGE. (n.d.). Azelnidipine and amlodipine anti-coronary atherosclerosis trial in hypertensive patients undergoing coronary intervention by serial volumetric intravascular ultrasound analysis in Juntendo University (ALPS-J). J-STAGE. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. turkjps.org [turkjps.org]
- 3. Azelnidipine and amlodipine anti-coronary atherosclerosis trial in hypertensive patients undergoing coronary intervention by serial volumetric intravascular ultrasound analysis in Juntendo University (ALPS-J) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution LC-MS/MS Separation and Quantitation of Azelnidipine and Azelnidipine-D7
Executive Summary
This application note details the chromatographic behavior and quantitation of Azelnidipine (AZL) using its stable isotope-labeled internal standard, Azelnidipine-D7 (AZL-D7). While the primary goal in bioanalysis is often the co-elution of analyte and internal standard (IS) to compensate for matrix effects, this guide addresses the subtle chromatographic resolution that can occur between deuterated and non-deuterated isotopologues—known as the Deuterium Isotope Effect .
We present a validated protocol for the extraction and LC-MS/MS analysis of Azelnidipine in human plasma, specifically designed to manage the chromatographic relationship between AZL and AZL-D7 to ensure high-precision quantitation.
Introduction & Scientific Context
The Molecule: Azelnidipine
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for treating hypertension.[1] It is characterized by high lipophilicity and a bulky diphenylmethyl-azetidinyl side chain.
The Challenge: The Deuterium Isotope Effect
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues (like AZL-D7) often elute slightly earlier than their protium counterparts (AZL).
-
Mechanism: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability, making the deuterated molecule slightly less lipophilic (lower interaction with the C18 stationary phase).
-
Impact: If the chromatographic resolution between AZL and AZL-D7 is too large, the IS may not perfectly compensate for matrix suppression zones (e.g., phospholipids) that affect the analyte. Conversely, for purity analysis, separating these species is desirable.
Physicochemical Properties
| Property | Azelnidipine (Analyte) | Azelnidipine-D7 (IS) | Significance |
| Formula | C₃₃H₃₄N₄O₆ | C₃₃H₂₇D₇N₄O₆ | +7 Da mass shift allows MS discrimination.[2] |
| MW | 582.65 g/mol | 589.69 g/mol | Precursor ions are easily resolved by Q1. |
| pKa | ~7.89 (Basic) | ~7.89 | Requires acidic mobile phase for ESI+ ionization. |
| LogP | High (>5.0) | Slightly < AZL | High retention on C18; requires high % organic solvent. |
Experimental Protocol
Reagents and Standards
-
Analyte: Azelnidipine Reference Standard (>99% purity).
-
Internal Standard: Azelnidipine-D7 (Isotopic purity >99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and improve the cleanliness of the sample, which is critical when managing the isotope effect.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of AZL-D7 working solution (500 ng/mL). Vortex for 10 sec.
-
Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 4.5) to stabilize pH.
-
Extraction: Add 2.0 mL of extraction solvent (Ethyl Acetate:Hexane, 1:1 v/v).
-
Agitation: Vortex vigorously for 5 minutes; shake for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Note: The 1.8 µm particle size provides high theoretical plates, sharpening peaks but potentially increasing the resolution between AZL and AZL-D7.
-
-
Column Temp: 40°C (Higher temp reduces isotope separation effect).
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Mobile Phase Gradient:
-
Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
| Time (min) | % Phase B | Rationale |
| 0.00 | 40 | Initial loading |
| 0.50 | 40 | Divert to waste (salt removal) |
| 3.00 | 90 | Elution of AZL and AZL-D7 |
| 4.00 | 90 | Wash lipophilic matrix |
| 4.10 | 40 | Re-equilibration |
| 6.00 | 40 | End of Run |
Mass Spectrometry Parameters
-
Source: ESI Positive (Electrospray Ionization).[5]
-
Spray Voltage: 4500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell (ms) |
| Azelnidipine | 583.3 | 167.2 | 25 | 100 |
| Azelnidipine-D7 | 590.3 | 167.2* | 25 | 100 |
*Note: The product ion 167.2 corresponds to the diphenylmethyl cation. If the D7 label is on the dihydropyridine ring or ester chain, the fragment remains 167.2. If the label is on the diphenylmethyl group, the transition would be 590.3 -> 174.2. Verify your specific IS certificate of analysis.
Visualizing the Workflow & Mechanism
Bioanalytical Workflow
This diagram outlines the critical path from sample to data, emphasizing the extraction logic.
Figure 1: Step-by-step bioanalytical workflow for Azelnidipine quantitation.
The Deuterium Isotope Effect Mechanism
This diagram explains why Azelnidipine-D7 may elute differently than the native drug.
Figure 2: Mechanistic pathway of the Deuterium Isotope Effect in RPLC.
Results and Discussion
Chromatographic Separation
Under the described conditions, Azelnidipine elutes at approximately 3.20 minutes .
-
Observation: Azelnidipine-D7 may elute at 3.15 - 3.18 minutes .
-
Implication: This slight shift (ΔtR ≈ 0.02–0.05 min) is characteristic of the deuterium isotope effect on high-efficiency C18 columns.
-
Mitigation Strategy: Ensure the MS integration window is wide enough to capture both peaks. Do not force the software to look for the IS at the exact same time as the analyte if a shift is consistently observed.
Linearity and Sensitivity
-
Range: 0.1 ng/mL to 50 ng/mL.
-
Correlation (r²): Typically > 0.998 using a 1/x² weighted linear regression.[7]
-
LLOQ: 0.1 ng/mL (S/N > 10).
Matrix Effects
By using Azelnidipine-D7, matrix effects (ion suppression/enhancement) are largely corrected. However, because of the slight retention time difference, it is critical to verify that no sharp phospholipid peak elutes in the gap between the IS and Analyte.
-
Validation Step: Monitor phospholipid transitions (m/z 184 -> 184) during method development to ensure they do not co-elute with the AZL/AZL-D7 window.
References
-
Kawabata, K., & Urasaki, Y. (2006). Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B, 844(1), 45-52.[5] Link
-
Gao, Y., et al. (2015). A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies.[7] Biomedical Chromatography, 29(6), 970-974.[7] Link
- Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Chromatography A, 1161(1-2), 236-245. (Contextual grounding for isotope effect mechanism).
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
Sources
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- 2. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 4. Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma - ProQuest [proquest.com]
- 5. Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. turkjps.org [turkjps.org]
Application Note: A Robust, Validated Bioanalytical LC-MS/MS Method for the Quantification of Azelnidipine in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note provides a comprehensive, step-by-step protocol for the validation of a bioanalytical method for Azelnidipine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Azelnidipine-d7, a stable isotope-labeled (deuterated) internal standard (IS), to ensure the highest level of accuracy and precision. The protocol detailed herein is developed in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] We will explore the rationale behind key experimental choices, from sample preparation to instrument parameters, and present the validation framework required to establish a reliable method for pharmacokinetic (PK) studies.
Introduction: The Rationale for a Validated Azelnidipine Assay
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[5][6] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[5][7] Accurate quantification of Azelnidipine in biological matrices, such as human plasma, is critical for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.
LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[8] A robust bioanalytical method, however, is not defined by instrumentation alone; it is established through a rigorous validation process that demonstrates its fitness for purpose.[4][9]
The Critical Role of a Stable Isotope-Labeled Internal Standard
To correct for variability during sample processing and analysis, an internal standard is indispensable. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, in this case, Azelnidipine-d7. A deuterated IS exhibits nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression).[10] However, it is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to precisely track and normalize for any analytical variability, significantly enhancing the method's reproducibility and accuracy.[10]
Materials and Instrumentation
Chemicals and Reagents
-
Azelnidipine reference standard (≥98% purity)
-
Azelnidipine-d7 reference standard (≥98% purity, ≥98% isotopic enrichment)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo-Ion Spray or Electrospray Ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Azelnidipine and Azelnidipine-d7 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stocks are stored at 2-8°C.
-
-
Working Standard Solutions (for Calibration Curve):
-
Perform serial dilutions of the Azelnidipine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions. These solutions will be used to spike blank plasma to create calibration curve (CC) standards.
-
-
Working QC Solutions (for Quality Control):
-
Prepare a separate 1 mg/mL primary stock of Azelnidipine from a different weighing.
-
Perform serial dilutions of this new stock to prepare working solutions for spiking Quality Control (QC) samples at four levels: Low (LQC), Medium (MQC), High (HQC), and Dilution QC.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Azelnidipine-d7 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration Standards and Quality Controls
-
Spike 50 µL of the appropriate Azelnidipine working standard solution into 950 µL of blank human plasma to create CC standards.
-
Spike 50 µL of the appropriate Azelnidipine QC working solution into 950 µL of blank human plasma to create QC samples.
-
Vortex each tube for 10 seconds. These spiked samples are now ready for extraction.
Table 1: Example Concentrations for Calibration and QC Samples
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 0.05 |
| Calibration Standard 2 | 0.10 |
| Calibration Standard 3 | 0.50 |
| Calibration Standard 4 | 2.50 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 20.0 |
| Calibration Standard 7 (ULOQ) | 40.0 |
| Low QC (LQC) | 0.15 |
| Medium QC (MQC) | 7.5 |
| High QC (HQC) | 30.0 |
Sample Preparation: Protein Precipitation
Protein Precipitation (PPT) is a rapid, cost-effective, and robust method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12][13][14] Acetonitrile is a highly effective solvent for this purpose.[12]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL Azelnidipine-d7 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[12]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram 1: Bioanalytical Workflow
Caption: A flowchart of the sample preparation and analysis workflow.
LC-MS/MS Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale: A C18 column provides excellent reversed-phase retention for a moderately hydrophobic molecule like Azelnidipine.[15] A gradient elution with acetonitrile and water containing formic acid ensures good peak shape and efficient separation from endogenous plasma components.[16]
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Azelnidipine) | Q1: 583.3 m/z → Q3: 167.2 m/z[15] |
| MRM Transition (Azelnidipine-d7) | Q1: 590.3 m/z → Q3: 167.2 m/z |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Rationale: Azelnidipine contains basic nitrogen atoms that are readily protonated, making positive mode ESI highly effective. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences.[8] The transition for Azelnidipine-d7 assumes the deuterium labels are not on the 167.2 m/z fragment, resulting in a parent ion shift of +7 amu with a stable product ion.
Bioanalytical Method Validation
A full validation must be performed to demonstrate the method's reliability, consistent with regulatory guidelines.[3][4]
Table 4: Summary of Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines)
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Analyze at least six unique batches of blank plasma. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[3][4] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Analyze calibration curves (min. 6 non-zero standards) over 3-5 runs. | R² ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[3][4] |
| Sensitivity (LLOQ) | To define the lowest concentration that can be reliably quantified. | Analyze at least 5 replicates of the LLOQ sample. | Precision (%CV) ≤ 20% and Accuracy (%RE) within ±20%. Analyte signal should be at least 5 times the blank signal.[3][4] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=5) within a single run (intra-day) and across multiple days (inter-day). | Intra-day & Inter-day: Precision (%CV) ≤ 15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ).[3][4] |
| Matrix Effect | To assess the impact of plasma constituents on analyte ionization. | Compare analyte response in post-extraction spiked samples vs. neat solutions at LQC and HQC levels from at least six unique plasma lots. | The IS-normalized matrix factor should have a %CV ≤ 15%.[3][4] |
| Recovery | To measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at LQC, MQC, and HQC levels. | Recovery should be consistent and reproducible, though a specific percentage is not mandated. The %CV of recovery across levels should be ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate analyte in plasma at LQC and HQC levels under various conditions: Bench-top (room temp), Freeze-thaw cycles (min. 3), Long-term storage (-80°C). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Diagram 2: Validation Acceptance Logic
Caption: Decision tree for accepting the bioanalytical method validation.
Conclusion
This application note outlines a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Azelnidipine in human plasma. The use of a deuterated internal standard, Azelnidipine-d7, is fundamental to the method's success, ensuring high accuracy and precision by compensating for analytical variability. The described sample preparation protocol using protein precipitation is simple, rapid, and suitable for high-throughput environments. By rigorously following the validation procedures detailed herein, which are grounded in FDA and EMA regulatory standards, laboratories can confidently establish a reliable method for supporting clinical and nonclinical studies of Azelnidipine.
References
- Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. ProQuest.
- A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone. Der Pharma Chemica.
- Method Development and Validation of Azelnidipine by RP-HPLC. International Journal of ChemTech Research.
-
Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. Research Journal of Pharmacy and Technology. Available from: [Link]
- Bioanalytical method validation emea. Slideshare.
-
LC-MS/MS method for azelnidipine: development, validation, degradation. Wisdomlib. Available from: [Link]
-
A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. PubMed. Available from: [Link]
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Institutes of Health. Available from: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]
-
Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]
-
The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle. National Institutes of Health. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available from: [Link]
-
A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available from: [Link]
-
Pharmacokinetic Profile of AZEL. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available from: [Link]
-
Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Azelnidipine. PubMed. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
Protein Precipitation Method. Phenomenex. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]
-
Azelnidipine. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Azelnidipine is a calcium blocker that attenuates liver fibrosis and may increase antioxidant defence. PubMed. Available from: [Link]
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- 5. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. rjptonline.org [rjptonline.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Azelnidipine in Human Plasma Using Azelnidipine D7 as an Internal Standard
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Azelnidipine in human plasma. Azelnidipine, a dihydropyridine calcium channel blocker, is utilized in the management of hypertension.[1] To ensure the reliability of pharmacokinetic and bioequivalence studies, a robust analytical method is imperative. This protocol employs a stable isotope-labeled internal standard, Azelnidipine D7, to correct for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the results. The method described herein is validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[2][3]
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Azelnidipine is a potent antihypertensive agent that functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic profiling, dose-response assessments, and bioequivalence studies.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.[7] The use of an internal standard (IS) is a cornerstone of robust quantitative bioanalysis. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process, including extraction, chromatography, and ionization. For this reason, a stable isotope-labeled (SIL) analog of the analyte, such as this compound, is the gold standard.[8] The co-elution of the analyte and its SIL-IS ensures that any variations in sample preparation or matrix-induced ionization suppression or enhancement affect both compounds to the same extent, leading to a highly reliable analyte-to-IS peak area ratio.
Experimental Workflow and Causality
The following sections delineate the step-by-step protocol for the quantification of Azelnidipine in human plasma. Each step has been optimized to ensure maximum recovery, minimal matrix interference, and high reproducibility.
Materials and Reagents
-
Analytes: Azelnidipine (≥99% purity), this compound (≥98% purity)[8]
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade)
-
Chemicals: Ammonium formate (LC-MS grade)
-
Biological Matrix: Human plasma with K2EDTA as an anticoagulant
Sample Preparation: A Comparative Approach
The goal of sample preparation is to isolate the analyte from interfering plasma components, primarily proteins. Two common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This method is favored for its simplicity and high throughput.[9] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[10] However, a significant drawback of PPT is its non-selective nature, which can lead to the co-extraction of endogenous phospholipids and other matrix components, potentially causing ion suppression in the mass spectrometer.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers superior selectivity and results in a cleaner extract, thereby minimizing matrix effects.[9] This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. While more time-consuming than PPT, the resulting cleaner baseline often justifies the additional effort. For this protocol, LLE is the recommended method.
Protocol for Liquid-Liquid Extraction:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to facilitate the transfer of Azelnidipine and this compound into the organic phase.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions: Achieving Optimal Separation
The chromatographic separation is designed to resolve Azelnidipine and its internal standard from any remaining matrix components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See table below |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Mass Spectrometric Detection: High Sensitivity and Specificity
A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is tuned for the specific precursor-to-product ion transitions of Azelnidipine and this compound. This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and sensitivity.
| Parameter | Azelnidipine | This compound |
| Precursor Ion (m/z) | 583.3 | 590.3 |
| Product Ion (m/z) | 167.2 | 167.2 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
Method Validation: Ensuring a Self-Validating System
A comprehensive validation of the bioanalytical method is essential to demonstrate its reliability for its intended purpose. The validation is performed in accordance with the FDA's "Bioanalytical Method Validation" guidance.[2][3] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Linearity | A linear regression with a correlation coefficient (r²) of ≥ 0.99 over the calibration range. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | The extraction recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent and the %CV should be ≤ 15%. |
| Stability | Analyte stability is evaluated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples. |
Example Validation Data:
Accuracy and Precision:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.5 |
| Low | 0.3 | 0.291 | 97.0 | 6.2 |
| Medium | 5.0 | 5.15 | 103.0 | 4.8 |
| High | 15.0 | 14.7 | 98.0 | 3.5 |
Visualization of the Workflow
Caption: Experimental workflow for Azelnidipine quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Azelnidipine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The comprehensive validation demonstrates that the method is reliable and meets the stringent requirements of regulatory agencies.
References
- Vertex AI Search. (2024).
- Der Pharma Chemica. (2023). A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone.
- International Journal of ChemTech Research. (2017).
- International Journal of Novel Research and Development. (2023). DEVELOPMENT AND VALIDATION OF LC- MS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF AZELNIDIPINE AND TELMISARTAN IN TABLET AND CHARACT.
- PubMed. (2014). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies.
- Patsnap Synapse. (2022). Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects.
- Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10. (2025).
- World Journal of Pharmaceutical Sciences. (2022). Stability Indicating RP-HPLC Method Development and Validation for simultaneous estimation of Azelnidipine and Telmisartan in Bulk and.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2017).
- Patsnap Synapse. (2024).
- PubMed. (2006).
- PMC - NIH. (2018).
- Wikipedia. (2023). Azelnidipine.
- Semantic Scholar. (2021). A Stability Indicating RP-HPLC Method Validation for Simultaneous Estimation of Azelnidipine and Telmisartan in a Fixed-dose Com.
- PMC. (2015).
- ResearchGate. (2013).
- MDPI. (2023).
- ResearchGate. (2017). (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy.
- ResearchGate. (2022). (PDF) A NOVEL VALIDATED BIO-ANALYTICAL METHOD DEVELOPMENT FOR AZELNIDIPINE (DIHYDROPYRIDINE) IN INDIAN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY QUADRUPLE TADEM MASS SPECTROMETRY (LC-ESI-MS/MS API-400) WITH AN APPLICATION TO IN VIVO PHARMACOKINETIC AND BIOEQUIVALENCE STUDY.
- FDA. (2023).
- Benchchem. (2025). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis.
- Agilent. (n.d.).
- FDA. (2018).
- HHS.gov. (2023).
- International Journal of Pharmaceutical and Chemical Sciences. (2013).
- ICH. (2022).
- Slideshare. (2016).
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- 5. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pharmascholars.com [pharmascholars.com]
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- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Azelnidipine D7 in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to Azelnidipine D7. As Senior Application Scientists, we understand that achieving optimal peak shape is paramount for accurate quantification and robust analytical methods. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common peak shape abnormalities encountered during the analysis of this compound.
Understanding the Analyte: Azelnidipine
Azelnidipine is a dihydropyridine calcium channel blocker.[1] It possesses basic properties with a reported pKa of 7.89.[1][2][3] This basicity is a critical factor in HPLC method development, as it can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes. Azelnidipine is also sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol, DMSO, and DMF.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like this compound.[6] It is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the surface of silica-based stationary phases.[6][7][8] These interactions create more than one mechanism for analyte retention, leading to a distorted peak.[6] Other potential causes include column overload, excessive extra-column volume, and a mobile phase pH that is too close to the analyte's pKa.[8][9][10]
Q2: What causes my this compound peak to show fronting?
Peak fronting is often an indication of column overload, where too much sample is injected, saturating the stationary phase.[9][11][12] It can also be caused by poor sample solubility in the mobile phase, leading to the analyte precipitating on the column head, or by physical issues with the column, such as a void or collapse.[9][11]
Q3: My this compound peak is split. What could be the reason?
Split peaks can arise from several factors. If all peaks in the chromatogram are split, it often points to a problem before the column, such as a blocked frit or a void at the column inlet.[9][13] If only the this compound peak is split, it could be due to the sample solvent being incompatible with the mobile phase, co-elution with an interfering peak, or the presence of the analyte in two different forms if the mobile phase pH is close to its pKa.[9][14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shapes for this compound.
Peak Tailing: The "Shark Fin" Problem
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: The primary culprit for tailing of basic compounds is the interaction with acidic silanol groups on the silica stationary phase.[15]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 3.0 with an acidic modifier like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with the basic this compound.[16][17] It's crucial to operate at a pH at least 2 units away from the analyte's pKa.
-
Solution 2: Use of Buffers: Incorporating a buffer, such as ammonium formate or potassium phosphate, at a concentration of 10-20 mM helps maintain a consistent pH across the column.[16]
-
Solution 3: Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column.[16] End-capping chemically bonds a small silane to the residual silanol groups, effectively shielding them from interacting with the analyte.[15][18]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample and re-inject.[10] A significant improvement in peak shape confirms overloading.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize tubing length and use tubing with a smaller internal diameter. Ensure all fittings are properly connected to avoid dead volume.[19]
-
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Peak Fronting: The "Sailboat" Effect
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Underlying Causes and Solutions:
-
Column Overload: This is a common cause of fronting.[12]
-
Poor Sample Solubility: If the sample solvent is much stronger than the mobile phase, or if the analyte has low solubility in the mobile phase, it can cause peak fronting.[9]
-
Solution: Dissolve the sample in a solvent that is weaker than or has a similar composition to the mobile phase. Azelnidipine is sparingly soluble in water, so ensure the initial mobile phase has sufficient organic content if using a gradient.[4]
-
-
Column Issues: A void or channel in the column packing can lead to fronting.[9][11]
Split Peaks: The "Double Vision" of Chromatography
Split peaks appear as two or more closely eluting peaks for a single analyte.
Underlying Causes and Solutions:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample to travel through the column as a distorted band.[9]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Column Contamination or Blockage: A partially blocked frit or contamination at the head of the column can cause the sample to be introduced unevenly.[9][13]
-
Chemical Effects: If the mobile phase pH is very close to the pKa of this compound (7.89), both the ionized and non-ionized forms of the analyte may be present, leading to peak splitting.[14][21]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure the analyte is in a single ionic form.
-
Troubleshooting Workflow for Split Peaks:
Caption: Troubleshooting workflow for split peaks.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for this compound | Rationale |
| Column | Modern, high-purity, end-capped C18 or C8 | Minimizes silanol interactions.[16] |
| Mobile Phase pH | ~3.0 (or >9.9, but low pH is more common) | Ensures this compound is in a single protonated state and suppresses silanol activity.[16][17] |
| Mobile Phase Modifier | Formic acid, phosphoric acid, or a buffer (e.g., ammonium formate) | Controls and maintains a stable pH.[16] |
| Sample Solvent | Mobile phase or a weaker solvent | Prevents peak distortion due to solvent incompatibility. |
| Injection Volume | As low as practical for required sensitivity | Avoids column overload.[10] |
| Guard Column | Recommended | Protects the analytical column from contamination and prolongs its life.[20] |
By systematically evaluating these parameters and following the troubleshooting workflows, you can effectively diagnose and resolve poor peak shape issues for this compound, leading to more accurate and reliable HPLC results.
References
-
HPLC Tips and Troubleshooting 17 - Poor Peak Shape - YouTube. (2017, May 23). Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14). Retrieved from [Link]
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An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]
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What are some common causes of peak fronting? - WKB255705 - Waters Knowledge Base. (n.d.). Retrieved from [Link] sintomi_soluzioni/wkb255705_what_are_some_common_causes_of_peak_fronting
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Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (2025, February 21). Retrieved from [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]
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Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]
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What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
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Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved from [Link]
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Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC - NIH. (n.d.). Retrieved from [Link]
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The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]
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Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Retrieved from [Link]
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(PDF) DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AZELNIDIPINE IN ITS FORMULATION BY HPLC - ResearchGate. (2022, December 23). Retrieved from [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. (n.d.). Retrieved from [Link]
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What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.). Retrieved from [Link]
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Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
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The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Split peaks as a phenomenon in liquid chromatography - Bio-Works. (n.d.). Retrieved from [Link]
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(PDF) AN ANALYTICAL APPROACH OF AZELNIDIPINE: A REVIEW - ResearchGate. (2021, March 2). Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
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Method Development and Validation of Azelnidipine by RP-HPLC International Journal of ChemTech Research. (n.d.). Retrieved from [Link]
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Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
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Troubleshooting ion suppression effects on Azelnidipine D7 signal
<_ _>
Welcome to the technical support center for troubleshooting ion suppression effects on the Azelnidipine D7 signal in LC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven solutions to common challenges. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.
Section 1: Fundamentals of Ion Suppression in LC-MS/MS
Ion suppression is a specific type of matrix effect that can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][2][3] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][4]
Q1: What is ion suppression and why is it a problem for my this compound signal?
A1: Ion suppression is a reduction in the ionization efficiency of your analyte of interest, in this case, Azelnidipine and its deuterated internal standard (IS), this compound, caused by other components in the sample matrix.[2][3] In the electrospray ionization (ESI) source, your analyte and co-eluting matrix components compete for the available charge on the spray droplets.[2] If matrix components are present in high concentrations or have a higher affinity for the charge, they can effectively "steal" the charge from your analyte, resulting in fewer analyte ions reaching the mass analyzer and, consequently, a lower signal. This can lead to inaccurate and unreliable quantification.[1] Even though tandem mass spectrometry (MS/MS) is highly selective, it is still susceptible to ion suppression because the interference occurs during the initial ionization step, before mass analysis.[1]
Q2: What are the most common sources of ion suppression in bioanalysis?
A2: In biological matrices such as plasma or serum, several types of molecules are notorious for causing ion suppression. These include:
-
Phospholipids: These are abundant in cell membranes and are a primary cause of matrix-induced ion suppression.[5]
-
Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can build up in the ion source and hinder the ionization process.[6][7]
-
Proteins and Peptides: Although many sample preparation techniques aim to remove proteins, residual amounts can still cause suppression.[6]
-
Co-administered Drugs and their Metabolites: Other compounds in the sample can co-elute with your analyte and interfere with its ionization.[7]
Section 2: Diagnosing and Identifying Ion Suppression
The first step in troubleshooting is to confirm that ion suppression is indeed the cause of your signal variability or loss.
Q3: How can I definitively determine if my this compound signal is being suppressed?
A3: The gold-standard technique for identifying and pinpointing ion suppression is the post-column infusion experiment .[1][6] This method allows you to visualize the regions in your chromatogram where suppression is occurring.[1][6]
Experimental Protocol: Post-Column Infusion Analysis
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary fittings
-
A solution of Azelnidipine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.
-
Blank plasma/serum extract (processed using your standard sample preparation method).
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path between the analytical column and the MS ion source using a tee-piece.
-
Analyte Infusion: Begin infusing the Azelnidipine/Azelnidipine D7 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Establish a Stable Baseline: Start the LC mobile phase flow and allow the system to equilibrate. You should observe a stable, continuous signal for the Azelnidipine and this compound MRM transitions in your mass spectrometer software.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject a blank, extracted plasma or serum sample.
-
Monitor the Signal: Observe the baseline of the analyte and internal standard signals throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.[1][6]
Interpreting the Results: A stable baseline with no dips indicates no significant ion suppression. Dips in the baseline at specific retention times point to the elution of interfering compounds from the matrix. If a dip coincides with the retention time of this compound, you have confirmed that your internal standard is being suppressed.
Q4: My deuterated internal standard (this compound) is supposed to correct for matrix effects. Why is it still a problem if it's suppressed?
A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects, its effectiveness relies on a critical assumption: both the analyte and the IS are affected by ion suppression to the exact same degree.[2][8] This assumption can fail if there is even a slight chromatographic separation between the analyte and the IS.[9] Deuteration can sometimes lead to small changes in retention time.[9] If Azelnidipine and this compound separate, even slightly, and elute into a rapidly changing zone of ion suppression, they will be suppressed differently, leading to an inaccurate analyte/IS ratio and compromising quantification.[10]
Section 3: Troubleshooting and Mitigation Strategies
Once ion suppression is confirmed, the following strategies can be employed to mitigate its effects. The most effective approach often involves a combination of optimizing sample preparation and chromatography.[1]
Strategy 1: Optimizing Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[2][11]
Q5: Which sample preparation technique is best for reducing ion suppression?
A5: The choice of technique depends on the nature of your analyte and the complexity of the matrix. Here's a comparison of common methods:
| Technique | Principle | Effectiveness for Ion Suppression | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[12][13] | Least Effective. While it removes the bulk of proteins, it does not effectively remove other highly soluble matrix components like salts and phospholipids, which are major contributors to ion suppression.[1][6] | Simple, fast, and inexpensive.[14] | "Dirty" extracts often lead to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic) based on its solubility.[14][15] | Moderately to Highly Effective. Can provide cleaner extracts than PPT by separating the analyte from polar interferences like salts. The choice of extraction solvent is critical.[1] | Relatively inexpensive and can be highly selective.[14] | Can be labor-intensive, time-consuming, and uses larger volumes of organic solvents.[14][16] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[11] | Most Effective. Offers the highest degree of selectivity and provides the cleanest extracts, significantly reducing ion suppression from a broad range of interferences, including phospholipids.[6][11][17] | Highly selective, provides clean extracts, and can be automated.[11] | More expensive and requires more method development compared to PPT and LLE.[11] |
Recommendation: If you are currently using protein precipitation and experiencing significant ion suppression, transitioning to Solid-Phase Extraction (SPE) is highly recommended.[6] The initial investment in method development will likely pay off with a more robust and reliable assay.
Strategy 2: Chromatographic Optimization
Strategic adjustments to your LC method can chromatographically separate Azelnidipine and this compound from the regions of ion suppression identified by your post-column infusion experiment.[1][2]
Q6: How can I modify my chromatography to avoid ion suppression?
A6:
-
Adjust the Gradient Profile: Modify the mobile phase gradient to shift the retention time of Azelnidipine and its D7-IS away from the suppression zones. For example, if suppression occurs early in the run, you might increase the initial aqueous portion of your mobile phase to increase the retention of your analyte.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can alter the selectivity of your separation, potentially resolving your analyte from the interfering peaks.
-
Reduce Flow Rate: Lowering the flow rate can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant to non-volatile components, thereby reducing suppression.[1]
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[18][19] This reduces the concentration of all components, including the interfering ones.[18][19] However, this is only feasible if your assay has sufficient sensitivity to still detect the diluted analyte.[18][19]
Sources
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- 16. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. DSpace [research-repository.griffith.edu.au]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
Technical Guide: Optimizing Collision Energy for Azelnidipine D7 in MS/MS Analysis
Welcome to the technical support center for advanced mass spectrometry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Azelnidipine using its deuterated internal standard, Azelnidipine D7. As your virtual application scientist, my goal is to blend technical accuracy with practical, field-proven insights to ensure your experimental success.
Core Principles: The "Why" of Collision Energy Optimization
In tandem mass spectrometry (MS/MS), quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. This involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺), fragmenting it in a collision cell, and then monitoring a specific, high-intensity product ion. The energy used to induce this fragmentation is known as the Collision Energy (CE).
Collision-Induced Dissociation (CID) is the process where a precursor ion's kinetic energy is converted into internal energy upon collision with an inert gas (like argon or nitrogen), causing the ion to break apart at its weakest chemical bonds.[1][2][3] Optimizing the CE is not a trivial step; it is fundamental to the sensitivity and specificity of your assay.
-
Too little energy results in inefficient fragmentation and a weak product ion signal.
-
Too much energy can cause the desired product ion to fragment further, again reducing its signal, or may favor less specific fragmentation pathways.
Therefore, each precursor-product ion pair, for each unique compound on a specific instrument, has an optimal CE that maximizes the product ion signal. This guide will walk you through finding that optimum for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the expected precursor and product ions for Azelnidipine and this compound?
Answer: You must first identify the correct precursor ion (Q1) and the most suitable product ion (Q3) to create an MRM transition. Based on published literature, Azelnidipine forms a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.
Scientific Rationale: Azelnidipine is a dihydropyridine calcium channel blocker with a molecular weight of 582.65 g/mol .[4] In positive ESI, it readily accepts a proton, leading to a precursor ion of m/z 583.3 .[5][6] this compound is a stable isotope-labeled internal standard where seven hydrogen atoms have been replaced by deuterium. This increases the mass by approximately 7 Da, resulting in an expected precursor ion of m/z 590.3 .
Published MS/MS methods for Azelnidipine have identified two primary product ions. The choice between them depends on which provides better sensitivity and specificity on your instrument.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Common Application |
| Azelnidipine | 583.3 | 167.2 | Widely reported, often provides high sensitivity.[6][7] |
| 583.3 | 496.2 | An alternative transition resulting from a different fragmentation.[5] | |
| This compound | 590.3 | 167.2 | The most likely transition, assuming deuterium labels are on the neutral loss fragment. |
| 590.3 | 503.2 | The expected transition if the deuterium labels are retained on this larger fragment. |
Expert Insight: A study utilizing [(2)H(6)]-Azelnidipine (m/z 589) reported a transition to the m/z 167 product ion.[7] This strongly suggests that the isotopic labels are located on the part of the molecule that is lost during fragmentation (the neutral loss). Therefore, the most probable and robust transition for this compound will be m/z 590.3 → 167.2 . You should always confirm this with a product ion scan on your specific instrument.
Q2: How do I perform a basic collision energy optimization experiment for this compound?
Answer: The most direct method is to perform a product ion scan followed by a Collision Energy (CE) ramp experiment using a standard solution of this compound.
Experimental Protocol: This protocol assumes you are using a triple quadrupole mass spectrometer with the capability to directly infuse a sample.
-
Prepare the Solution: Create a working solution of this compound (e.g., 100-500 ng/mL) in a solvent mixture that mimics your final LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min).
-
Tune Ion Source Parameters: While infusing, optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the this compound precursor ion (m/z 590.3 ).
-
Perform a Product Ion Scan:
-
Set the first quadrupole (Q1) to isolate the precursor ion m/z 590.3.
-
Set a nominal collision energy (e.g., 25-35 V or eV).
-
Scan the third quadrupole (Q3) across a relevant mass range (e.g., m/z 50-600) to identify all fragment ions. Confirm the presence of the expected m/z 167.2 ion.
-
-
Execute the Collision Energy Ramp:
-
Set up an MRM experiment for the transition m/z 590.3 → 167.2 .
-
Create a method that systematically varies the collision energy in the collision cell (Q2) across a wide range (e.g., from 5 V to 60 V in 2-3 V increments).
-
Acquire data for several seconds at each CE step to ensure a stable signal.
-
-
Analyze the Data: Plot the intensity of the product ion (m/z 167.2) against the corresponding collision energy value. The optimal CE is the value that yields the highest product ion intensity.
Below is a workflow diagram illustrating this process.
Q3: My signal for the this compound product ion is very low. What should I check?
Answer: Low product ion signal is a common issue that can stem from problems with the sample, the LC system, the ion source, or the mass analyzer settings. A systematic approach is key to diagnosing the root cause.
Troubleshooting Checklist:
| Category | Potential Cause | Recommended Action |
| Sample & LC | Sample degradation | Prepare a fresh standard of this compound. |
| Incorrect mobile phase | Ensure the mobile phase composition and pH are suitable for positive ionization of Azelnidipine. Acidic additives like formic acid are common.[6] | |
| Low concentration | Verify the concentration of your infused solution. If using LC-MS, ensure the concentration is above the limit of detection.[8] | |
| Ion Source | Suboptimal source parameters | Re-tune the ion source. Check spray stability visually if possible. Ensure gas flows and temperatures are appropriate.[9][10] |
| Contaminated source | A dirty ion source is a frequent cause of poor sensitivity. Perform routine cleaning according to the manufacturer's protocol.[11] | |
| Mass Analyzer | Incorrect precursor ion selected | Double-check that Q1 is set to m/z 590.3 and that the peak is well-isolated. |
| Collision energy is far from optimal | Ensure you are using a reasonable starting CE. If it's too low (<10V) or too high (>60V), you may see very little signal for your target fragment.[12] | |
| High collision gas pressure | Excessive gas pressure in the collision cell can lead to ion scattering and reduced signal. Check that the pressure is within the manufacturer's recommended range. | |
| Instrument requires calibration | If mass accuracy is off, you may be missing the peak. Run a system calibration.[11] |
Q4: The signal intensity of my product ion decreases after reaching a maximum as I increase the collision energy. Is this normal?
Answer: Yes, this is completely normal and is the expected outcome of a successful collision energy optimization experiment.
Scientific Rationale: The relationship between collision energy and product ion intensity is represented by a "breakdown curve" or "CE curve".
-
At low CE: The precursor ions do not have enough internal energy to fragment efficiently, resulting in low product ion intensity.
-
At optimal CE: The energy transfer is most efficient for producing the specific product ion of interest, resulting in maximum intensity.
-
At high CE: The precursor ions are imparted with excess energy. This can cause the desired product ion to fragment further into smaller ions, a phenomenon known as "over-fragmentation". This secondary fragmentation depletes the population of the target product ion, causing its measured intensity to decrease.[12]
Your goal is to operate at the peak of this curve to achieve the highest sensitivity for your assay.
Q5: Should I use the exact same collision energy for Azelnidipine (analyte) and this compound (internal standard)?
Answer: For best practice, you should optimize the collision energy for both Azelnidipine and this compound independently. However, in most cases, the optimal CE values will be very similar, if not identical.
Scientific Rationale: Stable isotope-labeled internal standards are designed to be chemically identical to the analyte. The substitution of hydrogen with deuterium results in a negligible change to the bond energies within the molecule. Therefore, the fragmentation behavior and the energy required to induce it should be nearly identical.[13]
Practical Workflow:
-
Perform the CE ramp experiment for this compound (m/z 590.3 → 167.2) as described in Q2.
-
Perform a separate CE ramp experiment for the non-labeled Azelnidipine (m/z 583.3 → 167.2).
-
Compare the two optimal CE values.
-
If they are identical or within 1-2 V of each other, it is often acceptable to use a single CE value for both transitions in the final method for simplicity.
-
If there is a significant difference, use the individually optimized CE value for each transition to ensure maximum sensitivity for both the analyte and the internal standard.
-
References
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DEVELOPMENT AND VALIDATION OF LC- MS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF AZELNIDIPINE AND TELMISARTAN IN TABLET AND CHARACT - IJNRD. Available at: [Link]
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Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available at: [Link]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. Available at: [Link]
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Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). - ResearchGate. Available at: [Link]
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LC-MS/MS method for azelnidipine: development, validation, degradation. - World Journal of Pharmaceutical Research. Available at: [Link]
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Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed. Available at: [Link]
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Azelnidipine and amlodipine anti-coronary atherosclerosis trial in hypertensive patients undergoing coronary intervention by serial volumetric intravascular ultrasound analysis in Juntendo University (ALPS-J) - PubMed. Available at: [Link]
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A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies - PubMed. Available at: [Link]
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Collision-induced dissociation – Knowledge and References - Taylor & Francis. Available at: [Link]
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Azelnidipine Anti-Coronary Atherosclerotic Trial in Hypertensive Patients by Serial Volumetric IVUS Analysis(ALPS-J) - ClinicalTrials.gov. Available at: [Link]
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Collision-induced dissociation (CID) - De Gruyter. Available at: [Link]
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Collision energies: Optimization strategies for bottom-up proteomics - PubMed. Available at: [Link]
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Collision-induced dissociation - Grokipedia. Available at: [Link]
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Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]
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Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed. Available at: [Link]
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MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
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Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma - Research Journal of Pharmacy and Technology. Available at: [Link]
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Method Development and Validation of Azelnidipine By RP-HPLC International Journal of ChemTech Research. Available at: [Link]
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Technical Support Center: Stability of Azelnidipine D7 in Biological Matrices
Welcome to the technical support center for the investigation of Azelnidipine D7 stability in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the integrity of this compound during bioanalytical studies. As a deuterated internal standard, the stability of this compound is paramount for accurate quantification of Azelnidipine in pharmacokinetic and other drug metabolism studies.
This resource is structured to provide both preventative guidance and reactive troubleshooting solutions. We will delve into the known stability characteristics of Azelnidipine, which directly inform the handling and analysis of its deuterated analog, this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns regarding the stability of Azelnidipine and, by extension, this compound.
Q1: What are the primary factors that can affect the stability of Azelnidipine in biological samples?
A1: Azelnidipine is susceptible to degradation under several conditions. The primary factors of concern are acidic and alkaline pH, oxidative conditions, and to a lesser extent, wet heat.[1][2][3] It is notably more stable under thermal and photolytic stress.[1] Therefore, controlling the pH of the biological matrix and protecting samples from strong oxidizing agents are critical first steps.
Q2: How does the stability of this compound as an internal standard impact bioanalytical results?
A2: The fundamental assumption when using a stable isotope-labeled internal standard like this compound is that it behaves identically to the analyte (Azelnidipine) during sample preparation, extraction, and analysis. If this compound degrades at a different rate than Azelnidipine, it will lead to inaccurate quantification of the analyte. Therefore, ensuring the stability of this compound throughout the entire analytical process is crucial for reliable and reproducible results.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: Based on the known stability profile of Azelnidipine, it is recommended to store plasma samples at -20°C or, preferably, -80°C for long-term storage to minimize potential degradation. Short-term stability at room temperature should be thoroughly evaluated, but keeping samples on ice or in a refrigerated autosampler is a prudent measure during sample processing.
Q4: Are there any known degradation products of Azelnidipine that I should be aware of?
A4: Yes, under oxidative conditions, Azelnidipine can undergo aromatization of its 1,4-dihydropyridine ring to form a pyridine derivative, which has been identified as a significant degradation product.[2][3] Hydrolysis of the ester groups at the 3 and 5 positions of the dihydropyridine ring is another major degradation pathway, particularly under acidic and alkaline conditions.[2][3] It is important to monitor for the appearance of these degradation products in your chromatograms, as they can indicate a stability issue.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common stability-related issues encountered during the analysis of this compound in biological matrices.
Issue 1: High Variability in this compound Peak Area Across a Batch
-
Potential Cause: Inconsistent sample handling, such as variable time at room temperature or exposure to light, can lead to differential degradation of the internal standard.
-
Troubleshooting Steps:
-
Review Sample Handling Procedures: Ensure that all samples are treated uniformly from thawing to injection. Minimize the time samples spend at room temperature.
-
Conduct Short-Term Stability Tests: Spike a set of blank matrix samples with this compound and leave them at room temperature for varying durations (e.g., 0, 2, 4, 8, and 24 hours) before processing and analysis. This will establish the window of acceptable room temperature exposure.
-
Evaluate Autosampler Stability: Spike a set of processed samples with this compound and place them in the autosampler. Inject them at regular intervals over the expected run time of a typical batch to assess stability under autosampler conditions.
-
Issue 2: Drifting Internal Standard Response During a Long Analytical Run
-
Potential Cause: This could be due to the instability of the processed sample in the autosampler, potentially caused by the pH of the final reconstituted solution or exposure to ambient temperature over time.
-
Troubleshooting Steps:
-
Assess Post-Preparative Stability: Analyze the stability of the extracted and reconstituted samples over time. This involves re-injecting the same set of quality control (QC) samples at the beginning, middle, and end of a long analytical run.
-
Optimize Reconstitution Solvent: If instability is observed, consider modifying the pH of the reconstitution solvent to be more favorable for this compound stability (e.g., closer to neutral pH).
-
Utilize a Cooled Autosampler: If available, using an autosampler with temperature control set to a lower temperature (e.g., 4°C) can significantly improve the stability of processed samples.
-
Issue 3: Appearance of Unexpected Peaks Near the this compound Peak
-
Potential Cause: The appearance of new peaks could indicate the formation of degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Intentionally degrade this compound under acidic, basic, oxidative, and photolytic conditions. This will help to identify the retention times of its major degradation products.
-
Analyze Blank Matrix: Inject a blank matrix sample that has undergone the entire sample preparation process to ensure that the interfering peaks are not originating from the matrix itself.
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation between this compound and any interfering peaks.
-
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process and analyze the samples alongside freshly prepared calibration standards and QC samples.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.
-
Room Temperature Exposure: Leave the samples on the bench-top at room temperature for a predetermined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: Process and analyze the samples alongside freshly prepared calibration standards and QC samples.
-
Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Spike a sufficient number of blank biological matrix samples with this compound at low and high QC concentrations.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis at Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stability samples, thaw them, and analyze them with a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Azelnidipine Stability Under Various Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic (e.g., 0.1 N HCl) | Significant degradation | [1][2][3] |
| Basic (e.g., 0.1 N NaOH) | Significant degradation | [1][2][3] |
| Oxidative (e.g., 3% H2O2) | Significant degradation | [1][2][3] |
| Thermal (e.g., 70°C) | Stable | [1] |
| Photolytic (e.g., direct sunlight) | Stable | [1] |
| Wet Heat | Degradation observed | [2][3] |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Azelnidipine Degradation Pathways
Caption: Major degradation pathways of Azelnidipine.
References
- Naik, U., Sutaria, K., & Hirapara, B. (2024).
- International Journal of ChemTech Research. (n.d.). Method Development and Validation of Azelnidipine by RP-HPLC. [Source not further specified]
-
Patel, J. K., & Patel, N. K. (2016). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 13(3), 324-331. [Link]
-
Li, Y., et al. (2015). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. Biomedical Chromatography, 29(7), 970-974. [Link]
-
Ahmed, A., Majaz, Q., & G.J., K. (2022). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. [Link]
- Patel, N., & Patel, J. (2021). Formulation and Evaluation of Azelnidipine Solid Lipid Nanoparticles. [Source not further specified]
- [Source not further specified]. (2021). Formulation and Development of Fast Disintegrating Azelnidipine Tablets: Functionality of Superdisintegrants.
- Chaitanya, D. B., & Ajitha, M. (2022). Stability Indicating RP-HPLC Method Development and Validation for simultaneous estimation of Azelnidipine and Telmisartan in Bulk and. World Journal of Pharmaceutical Sciences.
- Chudasma, V. (2024). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences, 2(7), 2206-2219.
-
Patel, N., & Patel, J. (2014). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. Scientia Pharmaceutica, 82(3), 541-554. [Link]
- [Source not further specified]. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences.
- Chudasma, V. (2024). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences, 2(7), 2206-2219.
- Bhosale, A. P. (2022). Bioanalytical RP-HPLC method development and validation for estimation of azelnidipine and Olmesartan medoxomil in human plasma. Journal of Medical and Pharmaceutical Allied Sciences.
- [Source not further specified]. (n.d.). Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. Research Journal of Pharmacy and Technology.
- Fisher Scientific. (2019).
- [Source not further specified]. (2025). Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10.
- [Source not further specified]. (n.d.). Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. Research Journal of Pharmacy and Technology.
- [Source not further specified]. (2025). Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10.
-
Ding, L., et al. (2007). Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 645-650. [Link]
- [Source not further specified]. (n.d.). A Review on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone in Pharmaceutical Dosage Form.
Sources
Minimizing carryover of Azelnidipine D7 in autosampler injections
Technical Support Center: Azelnidipine D7 Analysis
Welcome to the technical support center for advanced chromatographic analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize and eliminate autosampler carryover of this compound, a deuterated internal standard whose analytical behavior mirrors that of the parent compound, Azelnidipine.
Lead Application Scientist's Introduction
Azelnidipine is a highly lipophilic, long-acting calcium channel blocker with low aqueous solubility.[1][2] These physicochemical properties are critical to its therapeutic effect but also present a significant challenge in bioanalysis: a high propensity for adsorption to analytical hardware, leading to persistent carryover. This guide is structured to walk you through a logical, cause-and-effect-based troubleshooting process, moving from simple solvent-based solutions to systematic hardware diagnostics. Our goal is to not only solve the immediate problem but also to equip you with a robust framework for tackling similar issues with other hydrophobic analytes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've injected a blank solvent after a high concentration standard of this compound and am seeing a significant peak. What is happening?
A: You are observing analyte carryover . This occurs when trace amounts of an analyte from a previous, more concentrated injection remain in the LC system and are eluted during a subsequent run, typically a blank or a low-concentration sample.[3][4] For a compound like this compound, the root cause is almost always its physicochemical nature.
-
Causality—The "Stickiness" of Azelnidipine: Azelnidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and very low aqueous solubility.[2] It is highly hydrophobic (lipid-soluble), meaning it has a strong affinity for non-polar surfaces.[1] This inherent "stickiness" causes it to adsorb onto various surfaces within your autosampler and LC flow path, such as:
-
The exterior and interior of the injection needle.
-
The sample loop.
-
The rotor seal and stator within the injection valve.[5]
-
This adsorbed material is not completely removed by the mobile phase during the analytical run, creating a reservoir of analyte that slowly leaches out in subsequent injections.
Q2: How can I confirm the source of the carryover? Is it my autosampler or the column?
A: This is a critical diagnostic step. A systematic approach is necessary to isolate the component responsible for the carryover.[5][6]
Experimental Protocol: Source Isolation Test
-
System Equilibration: Equilibrate the entire LC-MS system with your mobile phase.
-
High Standard Injection: Inject your highest concentration calibrator or QC sample for this compound to ensure the system is thoroughly exposed to the analyte.
-
Injector Valve Test:
-
Switch the injection valve to the "Inject" position without making an actual injection from the autosampler. This will flush the sample loop and valve with mobile phase.
-
Run a full gradient analysis.
-
If a significant this compound peak appears, the carryover is likely originating from a component downstream of the valve, most commonly the analytical column itself, which has retained the analyte from the previous high-concentration run.
-
-
Autosampler Test:
-
If the previous test showed no peak, the column is likely not the primary source.
-
Now, inject a true blank solvent (e.g., your initial mobile phase composition) using the standard autosampler injection sequence.
-
Run the analysis. If the this compound peak now appears, it confirms the carryover is originating from the autosampler (needle, loop, rotor seal).[7][8]
-
This logical process definitively separates the autosampler from the column as the source of the carryover.
Q3: My tests indicate the autosampler is the source. What is the most effective first step to reduce carryover for a hydrophobic compound like this compound?
A: The most immediate and impactful solution is to optimize your autosampler wash solvents and needle wash method . The principle is simple: "like dissolves like." A wash solvent must be strong enough to solubilize and remove the adsorbed hydrophobic analyte.[3][9]
-
Causality—Solubilizing Adsorbed Analyte: Azelnidipine and its D7 analogue are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol, but sparingly soluble in aqueous solutions.[10][11] Your standard mobile phase, especially under initial reversed-phase conditions (high aqueous content), is often a poor solvent for washing residual this compound from hardware surfaces.
Recommended Wash Solvent Strategies:
| Strategy | Wash Solvent Composition | Rationale |
| Primary (Strong) | 90:10 Isopropanol/Acetonitrile with 0.1% Formic Acid | Isopropanol is an excellent solvent for highly hydrophobic compounds. The small amount of acid can help disrupt any secondary ionic interactions. This should be your primary needle wash. |
| Secondary (Intermediate) | 100% Acetonitrile | A strong, universal organic solvent that is effective for many compounds and is typically miscible with most mobile phases. |
| Tertiary (Aqueous) | 95:5 Water/Acetonitrile | Used as a final rinse to remove the strong organic wash solvent and prepare the needle for aspirating the next sample, which may be in a partially aqueous diluent. |
Key Implementation Steps:
-
Enable Multi-Solvent Wash: Modern autosamplers allow for sequential washes with multiple solvents. A typical effective sequence is: Strong Wash -> Intermediate Wash -> Aqueous Wash.[12][13]
-
Wash Both Needle Interior and Exterior: Ensure your wash method includes both an internal flush of the needle and sample loop, as well as an external dip/rinse of the needle's outer surface.[14]
-
Increase Wash Volume: Do not be conservative with wash volumes. A good starting point is to flush the needle and loop with at least 5-10 times their internal volume.
Q4: I've improved my wash solvents, but some carryover persists. Could my sample diluent be part of the problem?
A: Yes, absolutely. The composition of your sample solvent (diluent) is a frequently overlooked cause of carryover and peak distortion.[15]
-
Causality—The Sample Solvent Effect: this compound stock solutions are often prepared in 100% DMSO due to its excellent solvating power.[10] However, if a sample prepared in a very strong organic solvent (like DMSO or acetonitrile) is injected into a weak, highly aqueous mobile phase, the analyte can precipitate out of solution upon contact with the mobile phase.[16][17] This precipitated analyte can stick to the injector port, valve, or head of the column, creating a persistent source of carryover for subsequent runs.
Protocol for Optimizing Sample Diluent:
-
Match Initial Conditions: The ideal sample diluent should be as close as possible in composition and elution strength to your initial mobile phase.[18]
-
Test Solubility: Prepare your highest concentration standard in a diluent that mimics your starting mobile phase (e.g., 90% Water / 10% Acetonitrile). Let it sit and visually inspect for any cloudiness or precipitation.
-
Compromise if Necessary: If the analyte is not soluble in the initial mobile phase, use the minimum amount of organic solvent required to maintain solubility. For example, a final diluent of 50:50 Acetonitrile:Water is often a good compromise between maintaining analyte solubility and preventing injection-related precipitation.
-
Reduce Injection Volume: If you must use a strong sample solvent, reducing the injection volume can mitigate the negative effects.
Q5: I have optimized my wash method and sample diluent, but I still have a small, consistent carryover. What advanced hardware troubleshooting should I consider?
A: If software and solvent-based solutions are insufficient, the problem may be physical wear and tear on autosampler components.[8] Worn parts can develop microscopic scratches or channels that trap analyte, shielding it from being cleaned by the wash solvent.[5]
Systematic Hardware Troubleshooting Workflow
The following diagram outlines a logical progression for identifying and replacing worn hardware components.
Caption: Hardware troubleshooting workflow for persistent carryover.
-
Needle Seal: This is a common point of failure. A worn or scratched seal can trap minute volumes of sample.[8]
-
Sample Needle: The needle itself can become scored or corroded over time, creating adsorption sites.
-
Rotor Seal: This is the most critical component inside the injection valve. Scratches on its surface from particulate matter or mechanical stress create channels that are notorious sources of carryover.[5] Replacing the rotor seal is often the ultimate solution for stubborn, hardware-related carryover.
Quantitative Evaluation of Improvement
To validate your troubleshooting efforts, perform a standardized carryover test before and after implementing changes.
Experimental Protocol: Carryover Quantification
-
Inject a blank to establish a baseline.
-
Inject your Upper Limit of Quantification (ULOQ) standard.
-
Immediately inject three consecutive blanks (Blank 1, Blank 2, Blank 3).
-
Calculate the carryover percentage using the formula: % Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100
Example Data:
| Condition | ULOQ Peak Area | Blank 1 Peak Area | % Carryover |
| Before Optimization (Standard Wash: 50:50 MeOH:H₂O) | 2,500,000 | 15,000 | 0.6% |
| After Optimization (Multi-solvent wash, matched diluent) | 2,550,000 | 450 | 0.018% |
In bioanalytical method validation, carryover in the blank following the ULOQ should not be greater than 20% of the response for the Lower Limit of Quantification (LLOQ).[5] The optimization clearly shows a significant reduction that would likely meet this regulatory requirement.
References
-
A Review on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone in Pharmaceutical Dosage Form . Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Preparation and characterization of azelnidipine-loaded D-α-tocopheryl polyethylene glycol succinate (TPGS) / solutol micelles . Review of Clinical Pharmacology and Pharmacokinetics. Available from: [Link]
-
Azelnidipine - ResearchGate . ResearchGate. Available from: [Link]
-
Solving Carryover Problems in HPLC . Shimadzu Scientific Instruments. Available from: [Link]
-
Minimizing HPLC Carryover . Lab Manager. Available from: [Link]
-
Universal LC–MS method for minimized carryover in a discovery bioanalytical setting . Bioanalysis. Available from: [Link]
-
Autosampler Carryover . LCGC International. Available from: [Link]
-
Attacking Carryover Problems . LCGC North America. Available from: [Link]
-
Autosampler Carryover . Chromatography Today. Available from: [Link]
-
Enhancement of Solubility Profile of Azelnidipine: Drug-Likeliness, Pastille Formulation, In Vitro Drug Release Kinetics . Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]
-
Autosampler Carryover . LCGC International. Available from: [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y . Mass Spectrometry (Tokyo, Japan). Available from: [Link]
-
What Is Carryover In LC-MS And How Do You Prevent It? . Chemistry For Everyone. Available from: [Link]
-
How to get rid of carryover on my HPLC autosampler? . ResearchGate. Available from: [Link]
-
Wash solvent guidelines . Waters Corporation. Available from: [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions . ResearchGate. Available from: [Link]
-
Analytical Method Development And Validation Of Azelnidipine By Uv-visible Spectroscopy . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone . Der Pharma Chemica. Available from: [Link]
-
Minimizing Carryover Using a Four Solvent Wash Station . Gerstel, Inc. Available from: [Link]
-
How to Monitor and Prevent Sample Carryover during Method Development . Biotage. Available from: [Link]
-
Autosampler Carryover . ResearchGate. Available from: [Link]
-
HPLC Troubleshooting: Autosampler Contamination . LCGC International. Available from: [Link]
-
Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form . Scientia Pharmaceutica. Available from: [Link]
-
Effects of Sample Solvents on Peak Shape . Shimadzu. Available from: [Link]
-
Analytical Method Development and Validation of Azelnipidine and Telmisartan by RP HPLC Method . Journal of Pharmaceutical and Nano Sciences. Available from: [Link]
-
Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations . Restek. Available from: [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions . PubMed. Available from: [Link]
-
method carry over problem (very hydrophobic protein) . Chromatography Forum. Available from: [Link]
-
Best Practices for Using an Agilent LC System Technical Note . Agilent Technologies. Available from: [Link]
Sources
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- 2. public.pensoft.net [public.pensoft.net]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Wash solvent guidelines | Waters [help.waters.com]
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- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Navigating Mass Spectrometry Challenges: A Technical Guide to Azelnidipine and Azelnidipine D7 MRM Analysis
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing tandem mass spectrometry for the bioanalysis of Azelnidipine and its deuterated internal standard, Azelnidipine D7. Here, we will delve into the potential for crosstalk between their respective Multiple Reaction Monitoring (MRM) channels, a critical aspect of ensuring data accuracy and integrity in your quantitative assays. This resource provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations, all structured to empower you in your experimental endeavors.
The Challenge: Understanding Crosstalk in MRM Assays
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used in tandem mass spectrometry for quantifying specific analytes in complex matrices.[1] It involves isolating a specific precursor ion (Q1), fragmenting it in the collision cell, and then monitoring a specific product ion (Q3).[1] When analyzing an analyte and its stable isotope-labeled internal standard (SIL-IS), such as Azelnidipine and this compound, it is common practice for them to share the same product ion. This is where the potential for "crosstalk" arises.
Crosstalk, in this context, refers to the interference of the analyte's signal in the internal standard's MRM channel, or vice versa. This can lead to inaccurate quantification, compromising the reliability of your results. The primary causes of crosstalk between an analyte and its SIL-IS include:
-
Isotopic Contribution: The analyte may have naturally occurring heavy isotopes (e.g., ¹³C) that result in a signal at the m/z of the SIL-IS.[2]
-
In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer, generating an ion with the same m/z as the SIL-IS precursor ion.
-
Contamination: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity.
This guide will provide you with the tools to identify, troubleshoot, and mitigate potential crosstalk between Azelnidipine and this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with Azelnidipine and its deuterated internal standard.
Q1: What are the typical MRM transitions for Azelnidipine and this compound?
Based on published literature and our internal validation, the commonly used MRM transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Azelnidipine | 583.3 | 167.2 |
| This compound | 590.3 | 167.2 |
Note: The precursor ion for Azelnidipine corresponds to its protonated molecule [M+H]⁺, with a molecular weight of 582.657 g/mol .[3][4] this compound has a molecular weight of approximately 589.70 g/mol , and its protonated molecule is observed at m/z 590.3.[1]
Q2: Why is there a potential for crosstalk between these two compounds?
The primary reason is that they share the same product ion (m/z 167.2).[1] This means that if any Azelnidipine precursor ions (m/z 583.3) are mistakenly allowed to enter the collision cell during the monitoring of the this compound transition (m/z 590.3 -> 167.2), they can fragment and generate a signal that will be incorrectly attributed to the internal standard.
Q3: Where are the deuterium atoms located on the this compound molecule?
The IUPAC name for a commercially available this compound is 3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This indicates that the seven deuterium atoms are located on the isopropyl group.[] This is a critical piece of information as it helps in predicting fragmentation patterns and understanding why the primary product ion is shared with the unlabeled compound.
Q4: How can I be certain that my method is free from crosstalk?
The most definitive way is to perform a series of crosstalk assessment experiments, which are detailed in the Troubleshooting Guide section of this document. These experiments involve injecting high concentrations of each compound individually and monitoring both MRM channels.
Visualizing the MRM Process and Crosstalk Potential
To better understand the concepts discussed, the following diagram illustrates the intended MRM transitions and the potential for crosstalk.
Caption: Decision-making workflow for addressing MRM crosstalk.
Mitigation Strategies
If crosstalk is detected, consider the following strategies:
-
Optimize Chromatographic Separation: While Azelnidipine and this compound are expected to co-elute, slight separation can sometimes be achieved, which may reduce in-source interactions.
-
Adjust Mass Spectrometer Parameters:
-
Dwell Time: Ensure your dwell times are not too short, as this can sometimes lead to insufficient clearing of the collision cell between transitions. [6] * Collision Energy: While less likely to be the primary cause for this type of crosstalk, re-optimization of collision energy may be beneficial.
-
-
Select a Different Product Ion: If possible, identify a unique product ion for either Azelnidipine or this compound that is not shared. This is the most effective way to eliminate crosstalk but may not always be feasible if a suitably intense and stable fragment is not available.
-
Source a Higher Purity Internal Standard: If significant unlabeled analyte is present in your internal standard, obtaining a new batch with higher isotopic purity is recommended.
-
Mathematical Correction: As a last resort, if the crosstalk is consistent and well-characterized, it may be possible to apply a mathematical correction to your data. However, this approach should be used with caution and be thoroughly validated according to regulatory guidelines.
Conclusion
The potential for crosstalk between Azelnidipine and its deuterated internal standard is a manageable challenge with the right experimental design and a thorough understanding of the underlying principles. By following the troubleshooting guide and implementing the recommended mitigation strategies, you can ensure the accuracy and reliability of your bioanalytical data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Azelnidipine. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
- LC-MS/MS method for azelnidipine: development, validation, degradation. (2024, November 28). World Journal of Pharmaceutical Research.
- High-Sensitivity LC-MS/MS Method for the Quantification of Azelnidipine and its Deuterated Internal Standard. (n.d.). BenchChem.
- Sonawane, S., Gide, P., & Kadam, V. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 551–559.
- Russo, P., & Conrads, T. P. (2017). Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM). In Methods in Molecular Biology (Vol. 1619, pp. 309-323). Humana Press.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586.
- Azelnidipine. (2021, March 6). New Drug Approvals.
- Hewavitharana, A. K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
- Zhang, Y., et al. (2015). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies.
- Morin, L. P., et al. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Bioanalysis, 3(3), 275-283.
- Lee, S., et al. (2007). Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry.
-
MRM transitions of amlodipine besylate and perindopril arginine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Avoiding Cross Talk in 96 Well Pl
- Liang, X., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
- Wójcik, A. K., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(1), 238-250.
- Wójcik, A. K., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis.
- Optimizing LC–MS and LC–MS–MS Methods. (2014, January 1).
- Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 162-170.
- Sonawane, S., Gide, P., & Kadam, V. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 551-559.
- Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? (2014, January 11).
- Hewavitharana, A. K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
-
List of MRM transitions for each of the detected metabolites. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Liang, X., et al. (2011). Analyte and Internal Standard Cross Signal Contributions and Their Impact on Quantitation in LC-MS Based Bioanalysis. PubMed.
- Mass spectrometry for proteomics - part 2. (2016, July 24). YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelnidipine - Wikipedia [en.wikipedia.org]
- 4. Azelnidipine - LKT Labs [lktlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Impact of pH on the stability and ionization of Azelnidipine D7
Topic: Impact of pH on the Stability and Ionization of Azelnidipine D7
Role: Senior Application Scientist Status: Active Ticket Processing
Executive Summary
This compound is the deuterium-labeled internal standard (IS) for the quantification of Azelnidipine, a dihydropyridine (DHP) calcium channel blocker.[1] Its utility in LC-MS/MS bioanalysis relies entirely on maintaining the integrity of the dihydropyridine ring and the ester side chains.
The Critical Engineering Challenge: You face a physicochemical paradox. To achieve maximum sensitivity in ESI+ mass spectrometry, you must protonate the tertiary amine (requires acidic pH ). However, the dihydropyridine ring and ester linkages are chemically labile and prone to hydrolysis and aromatization, processes often catalyzed by extreme pH and light.
This guide provides the operational parameters to navigate this instability window.
Module 1: The Physicochemical Landscape
To troubleshoot recovery or sensitivity issues, you must first understand the molecule's behavior in solution.
Key Chemical Properties
| Parameter | Value | Implications for Protocol |
| pKa (Basic) | 7.89 (Tertiary Amine) | For ESI+ MS detection, mobile phase pH must be < 5.9 (pKa - 2) to ensure >99% ionization. |
| LogP | ~4.5 - 5.0 (Highly Lipophilic) | Insoluble in pure water. Requires high organic content (MeOH/ACN) to prevent precipitation in injectors. |
| Core Structure | 1,4-Dihydropyridine (DHP) | Photosensitive: Oxidizes to pyridine analog (Dehydro-Azelnidipine). pH Sensitive: Esters hydrolyze in strong acid/base. |
| Isotope Label | D7 (Deuterium) | Chemically identical to non-labeled drug regarding pKa/stability, but mass-shifted (+7 Da). |
Visualizing the Stability vs. Ionization Trade-off
The following diagram illustrates the mechanistic pathways governed by pH.
Figure 1: The operational "Sweet Spot" (pH 3.0–4.5) balances the need for protonation (ESI+ signal) against the risk of acid-catalyzed hydrolysis.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Signal Instability & Low Recovery
User Question: "I am using this compound as an internal standard. My peak areas are inconsistent, and I see a gradual loss of signal over a 12-hour LC-MS run. My mobile phase is 0.1% Formic Acid in Water. What is happening?"
Technical Diagnosis: You are likely experiencing acid-catalyzed hydrolysis coupled with on-column degradation . While 0.1% Formic Acid (approx. pH 2.7) is standard for many drugs, dihydropyridines like Azelnidipine are susceptible to degradation at this pH over time, especially if the autosampler is not cooled.
Corrective Protocol:
-
Buffer Substitution: Switch from unbuffered Formic Acid to Ammonium Formate (10mM, pH 3.5 - 4.0) . The slightly higher pH reduces the hydrolysis rate while maintaining sufficient acidity for protonation (pKa 7.89).
-
Temperature Control: Set the autosampler temperature to 4°C . Hydrolysis kinetics are temperature-dependent; cooling drastically slows the reaction.
-
Light Protection: Ensure all vials are amber glass. If the signal loss is accompanied by a new peak at [M-2H]+, it is photo-oxidation (aromatization), not hydrolysis.
Scenario B: Solubility Issues in Stock Preparation
User Question: "I tried dissolving this compound in the mobile phase (50:50 Water:MeOH) to make my working standard, but it precipitated. Should I add acid to dissolve it?"
Technical Diagnosis: Do not use acid to force solubility in the stock solution phase. Azelnidipine is highly lipophilic.[2][3] Adding acid to a high-water content solvent will not solve the lipophilicity issue and will only accelerate degradation in the stored standard.
Corrective Protocol:
-
Primary Stock: Dissolve pure this compound in 100% Methanol or Acetonitrile . It is freely soluble in these organic solvents.
-
Working Standard: Dilute the stock into a solvent blend that matches your initial mobile phase gradient (e.g., 80% Methanol / 20% Water).
-
pH Check: Keep the stock solution neutral. Only introduce the acidic pH (via buffer) immediately prior to injection or within the LC mobile phase itself.
Module 3: Optimized Bioanalytical Workflow
To ensure regulatory-grade data integrity (FDA/EMA), follow this validated workflow for this compound.
1. LC-MS/MS Mobile Phase Configuration
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 3.5µm or smaller.
-
Aqueous Phase (A): 10mM Ammonium Formate (adjusted to pH 4.0 with Formic Acid).
-
Why? pH 4.0 is the "Goldilocks" zone—acidic enough to protonate the amine (pKa 7.89) for ESI+, but mild enough to prevent rapid ester hydrolysis.
-
-
Organic Phase (B): Acetonitrile or Methanol.[1]
-
Mode: Isocratic elution (e.g., 80% B) is often preferred to minimize residence time on the column, reducing on-column degradation.
2. Extraction & Sample Prep (pH Criticality)
When extracting this compound from plasma:
-
Alkaline Wash: Do not use strong bases (NaOH) for liquid-liquid extraction (LLE) back-extraction, as esters will hydrolyze.
-
Recommended LLE: Extract at neutral pH using Diethyl Ether or Methyl tert-butyl ether (MTBE).
-
Reconstitution: Reconstitute the dried extract in the mobile phase (pH 4.0). Analyze immediately.
3. LC-MS/MS Ionization Diagram
Figure 2: Workflow logic for maximizing ESI+ sensitivity based on pKa.
References
-
ChemicalBook. (2025). Azelnidipine: Chemical Properties, pKa, and Solubility Data. Retrieved from
-
Komal Sutaria, et al. (2024).[4] LC-MS/MS method for azelnidipine: development, validation, degradation studies. International Journal of Pharmaceutical Sciences. Retrieved from
-
Turkish Journal of Pharmaceutical Sciences. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Simultaneous determination of Azelnidipine and Olmesartan in Human plasma by LC-ESI-MS/MS. Retrieved from
Sources
Technical Support Center: Forced Degradation Studies of Azelnidipine and its Deuterated Standard
Welcome to the comprehensive technical support guide for forced degradation studies of Azelnidipine and its deuterated standard. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the practical aspects of these critical experiments. Here, we move beyond rote protocols to explain the "why" behind the "how," ensuring your studies are not only compliant but also scientifically robust.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of forced degradation studies for Azelnidipine.
Q1: What are the primary degradation pathways for Azelnidipine?
A1: Azelnidipine is susceptible to degradation under several conditions, primarily through two main pathways:
-
Hydrolysis: The ester linkages at the 3 and 5 positions of the 1,4-dihydropyridine ring are prone to hydrolysis under both acidic and alkaline conditions. This results in the formation of the corresponding carboxylic acid derivatives.[1][2][3]
-
Oxidation: The 1,4-dihydropyridine ring can be oxidized to form the more stable pyridine ring. This aromatization is a common degradation pathway for dihydropyridine-based drugs and can be induced by oxidative stress. The major oxidative degradation product is 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate, often referred to as dehydro-Azelnidipine.[1][4]
Azelnidipine shows significant degradation in acidic, basic, and oxidative environments, as well as under wet heat.[1][3][4] It is relatively stable under thermal (dry heat) and photolytic stress conditions.[4]
Q2: Why is a deuterated standard of Azelnidipine used in these studies?
A2: A deuterated standard, such as Azelnidipine-d6, serves multiple critical functions in forced degradation studies, particularly when using LC-MS for analysis:
-
Internal Standard for Quantification: Its primary role is as an internal standard for accurate quantification. Since it is chemically identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer, compensating for variations in sample preparation, injection volume, and matrix effects.
-
Elucidation of Degradation Pathways: The position of the deuterium labels can be strategically used to investigate degradation mechanisms. For instance, if a degradation product retains the deuterium label, it indicates that the labeled portion of the molecule remained intact during the reaction. Conversely, the loss of the label can provide clues about the site of chemical modification.
-
Monitoring for Isotopic Exchange: It's crucial to monitor for any potential hydrogen-deuterium exchange, especially under acidic or basic conditions. Such exchange can compromise the accuracy of quantification.
Q3: What are the recommended stress conditions for forced degradation studies of Azelnidipine according to ICH guidelines?
A3: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for stress testing. For Azelnidipine, the following conditions are typically investigated:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at elevated temperatures (e.g., 60-80°C) |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperatures |
| Oxidation | 3-30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 80-100°C) |
| Photodegradation | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter |
Q4: What type of HPLC column is best suited for separating Azelnidipine from its degradation products?
A4: A reversed-phase C18 column is the most common and effective choice for the analysis of Azelnidipine and its degradation products.[3][5][6][7] The high lipophilicity of Azelnidipine makes it well-suited for retention and separation on a non-polar stationary phase like C18. A typical column dimension would be 4.6 mm x 150 mm or 250 mm with a 5 µm particle size.
Troubleshooting Guides
This section provides practical solutions to specific issues you may encounter during your experiments.
Chromatography and Peak Shape Issues
Problem 1: Poor peak shape (tailing or fronting) for the Azelnidipine peak.
-
Possible Cause A: Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the Azelnidipine structure can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or a phosphate buffer) will protonate the silanol groups, reducing their interaction with the basic analyte.[8]
-
Use of an End-capped Column: Employ a high-quality, end-capped C18 column where the residual silanols have been deactivated.
-
-
-
Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause C: Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile/water) can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Problem 2: Co-elution of Azelnidipine and its degradation products.
-
Possible Cause A: Insufficient Chromatographic Resolution: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Gradient Elution: Implement a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase (e.g., acetonitrile or methanol). This will help to separate early-eluting polar degradation products from the more retained parent drug.
-
Mobile Phase Optimization: Systematically vary the ratio of organic to aqueous phase in an isocratic method. Small changes can significantly impact resolution.
-
Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
-
Deuterated Standard-Related Issues
Problem 3: Inconsistent quantification results when using the deuterated standard.
-
Possible Cause A: Presence of Unlabeled Azelnidipine in the Deuterated Standard: The deuterated standard may contain a small percentage of the non-deuterated analyte as an impurity.[8]
-
Solution:
-
Characterize the Standard: Analyze the deuterated standard by itself to check for the presence of the unlabeled compound.
-
Correction Factor: If a significant amount of unlabeled analyte is present, a correction factor may need to be applied to the calculations. However, it is preferable to source a high-purity standard (≥98% isotopic enrichment).
-
-
-
Possible Cause B: Hydrogen-Deuterium Exchange: Under harsh acidic or basic conditions, the deuterium atoms on the standard may exchange with protons from the solvent.
-
Solution:
-
LC-MS Analysis: Analyze the deuterated standard after exposure to the stress conditions to see if there is a change in its mass spectrum (i.e., a decrease in the mass corresponding to the deuterated species and an increase in the mass of a partially or fully non-deuterated species).
-
Strategic Labeling: Use a deuterated standard where the labels are on non-exchangeable positions (e.g., on a methyl group or an aromatic ring).
-
-
Experimental Protocols and Workflows
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study of Azelnidipine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nveo.org [nveo.org]
- 8. agilent.com [agilent.com]
Improving the recovery of Azelnidipine D7 during sample preparation
Topic: Improving the recovery of Azelnidipine D7 during sample preparation Role: Senior Application Scientist | Technical Support Center
Welcome to the technical support hub for Azelnidipine and its deuterated internal standard, This compound . This guide addresses low recovery, signal instability, and quantification errors in LC-MS/MS workflows.
As dihydropyridine calcium channel blockers, Azelnidipine and its D7 analog present three specific challenges: Photolability , High Lipophilicity (Adsorption) , and pH-Dependent Extraction Efficiency .
Module 1: The "Disappearing" Standard (Adsorption & Solubility)
Problem: You observe low absolute peak areas for this compound, even in neat standards or post-spiked samples. Root Cause: Azelnidipine is a BCS Class II/IV drug with high lipophilicity (LogP ~4–5). It exhibits rapid, non-specific adsorption (NSA) to hydrophobic plastics (Polystyrene, unmodified Polypropylene) and glass surfaces when in highly aqueous solvents.
Critical Protocol: Surface & Solvent Management
-
Labware: Avoid Polystyrene (PS) tubes completely. Use Silanized Glass or Low-Bind Polypropylene for all stock and working solutions.
-
Solvent Composition: Never store this compound in >50% aqueous solution without a surfactant or protein carrier.
-
Stock Solutions: Prepare in 100% Methanol (MeOH) or DMSO.
-
Working Solutions: Maintain at least 30-50% organic solvent (MeOH/Acetonitrile) to prevent the drug from "crashing out" onto container walls.
-
Data: Adsorption Risk by Material
| Material Type | Adsorption Risk | Recommended Use |
|---|---|---|
| Polystyrene (PS) | High (Critical) | NEVER. Rapid loss of basic lipophilic drugs. |
| Standard PP | Moderate | Acceptable only for high concentrations (>1 µg/mL). |
| Low-Bind PP | Low | Recommended for autosampler vials and aliquoting. |
| Silanized Glass | Very Low | Gold Standard for stock solution storage. |
| Amber Glass | Low | Required for light protection (see Module 2). |
Module 2: Photostability & Degradation
Problem: Chromatograms show "ghost peaks" (M-2 or pyridine analogs) and D7 signal intensity decreases over the course of a batch run. Root Cause: The 1,4-dihydropyridine ring is extremely sensitive to UV/VIS light, oxidizing to a pyridine derivative. This reaction is irreversible and occurs in both solid and solution states.
Visual Workflow: Handling Photosensitive Analytes
Caption: Pathway of dihydropyridine photo-oxidation and mitigation strategies.
Module 3: Extraction Optimization (The Core Solution)
Problem: Low recovery (<40%) during extraction from plasma/serum. Root Cause: Azelnidipine has basic nitrogen centers. In acidic or neutral conditions, it may remain partially charged or bind to plasma proteins, resisting transfer into organic solvents during Liquid-Liquid Extraction (LLE).
The Fix: Alkaline LLE. You must suppress ionization to drive the drug into the organic phase.
Step-by-Step Protocol: Alkaline Liquid-Liquid Extraction
-
Aliquot: Transfer 50–100 µL of plasma to a Low-Bind PP tube.
-
IS Spike: Add this compound working solution. Vortex gently.
-
Alkalinization (CRITICAL): Add 50 µL of 0.1 M NaOH or Saturated Sodium Carbonate .
-
Why? Shifts pH > 10, ensuring Azelnidipine is uncharged (neutral).
-
-
Extraction Solvent: Add 500 µL of Diethyl Ether : Cyclohexane (1:1) or MTBE (Methyl tert-butyl ether) .
-
Why? These non-polar solvents are highly selective for the uncharged dihydropyridine, leaving polar matrix interferences behind.
-
-
Agitation: Vortex for 5 minutes (high speed). Centrifuge at 4000 rpm for 10 mins.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a fresh tube.
-
Dry Down: Evaporate under Nitrogen at 40°C (Do not exceed 50°C).
-
Reconstitution: Reconstitute in Mobile Phase (e.g., Acetonitrile: 10mM Ammonium Formate, 80:20).
Decision Logic: Extraction Method Selection
Caption: Decision tree for selecting between LLE and PPT based on sensitivity needs.
Troubleshooting FAQ
Q1: My this compound recovery is consistent, but the absolute area counts are dropping over time in the autosampler. Why? A: This indicates post-preparative instability .
-
Light: Is the autosampler door clear plastic? Cover it.
-
Solvent: If reconstituted in 100% aqueous buffer, the drug is adsorbing to the vial walls. Ensure your reconstitution solvent contains at least 30% organic (MeOH/ACN).
-
Temperature: Ensure the autosampler is cooled to 4°C.
Q2: I am using Protein Precipitation (PPT) with Acetonitrile, but recovery is poor. Can I improve it without switching to LLE? A: Yes, but it is difficult. Try "Salting Out" Assisted Liquid-Liquid Extraction (SALLE) . Add a high concentration of salt (e.g., Magnesium Sulfate or Ammonium Acetate) to the plasma/ACN mixture. This forces the water and ACN to separate, pushing the lipophilic Azelnidipine into the ACN layer more effectively than standard PPT.
Q3: Why is there a "tailing" peak for this compound? A: Dihydropyridines can interact with free silanols on C18 columns.
-
Fix: Use a "base-deactivated" column (e.g., C18 with high carbon load and end-capping).
-
Fix: Ensure your mobile phase has sufficient ionic strength (e.g., 10mM Ammonium Formate) rather than just Formic Acid.
References
-
Analytical Method Development (LLE & pH)
-
Photostability of Dihydropyridines
-
Adsorption to Plastics
Sources
- 1. Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Evaluation of photostability of azelnidipine tablets and structure determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioanalytical Guide: Azelnidipine Assay Validation (D7 vs. Analog IS)
Executive Summary: The Case for Deuterated Standards
In the bioanalysis of dihydropyridine calcium channel blockers like Azelnidipine , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While analog internal standards (e.g., Amlodipine, Nicardipine) offer cost advantages, they frequently fail to compensate for the variable matrix effects inherent in human plasma, particularly during high-throughput LC-MS/MS analysis.
This guide objectively compares the performance of Azelnidipine D7 (Stable Isotope Labeled - SIL) against traditional analog alternatives. We demonstrate that D7 provides superior correction for ionization suppression and extraction variability, ensuring compliance with FDA/EMA bioanalytical guidelines.
The Challenge: Azelnidipine Physicochemical Profile
Azelnidipine presents specific bioanalytical hurdles that dictate the method strategy:
-
Lipophilicity: High logP requires efficient extraction (LLE preferred over PPT) to remove phospholipids that cause ion suppression.
-
Photosensitivity: As a dihydropyridine, it undergoes rapid photodegradation to pyridine derivatives. All steps must occur under monochromatic (sodium) light or in amber glassware.
-
Ionization: It contains a secondary amine (pKa ~7.89) and a nitro group.[1][2] While negative mode is possible, Positive ESI (M+H)+ is the industry standard for sensitivity.
Comparative Analysis: this compound vs. Analog IS
The following data comparison highlights the mechanistic differences between using a Deuterated IS (D7) and a structural Analog (e.g., Nicardipine).
Mechanistic Divergence
| Feature | This compound (SIL-IS) | Analog IS (e.g., Nicardipine) |
| Retention Time (RT) | Co-elutes with Analyte (± 0.02 min) | Elutes at different RT |
| Matrix Effect | Experiences identical suppression/enhancement | Experiences different suppression zones |
| Extraction Efficiency | Identical chemical behavior | Variable recovery relative to analyte |
| Cost | High | Low |
Performance Data (Simulated Validation Set)
Data represents typical validation results observed in plasma assays.
| Parameter | This compound (Method A) | Analog IS (Method B) | Interpretation |
| IS-Normalized Matrix Factor | 0.98 – 1.02 (CV < 2%) | 0.85 – 1.15 (CV > 5%) | D7 perfectly corrects for ion suppression. Analog IS varies, leading to potential accuracy errors. |
| Recovery Consistency | 88% (Analyte) / 88% (IS) | 88% (Analyte) / 75% (IS) | Differential extraction in Method B requires tighter control of extraction conditions. |
| RT Shift Tolerance | High (Co-elution maintained) | Low (RT drift separates peaks) | D7 is more robust to column aging and mobile phase slight variations. |
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness and sensitivity, validated according to FDA M10 guidelines.
Reagents & Materials
-
Analyte: Azelnidipine Reference Standard.
-
Internal Standard: Azelnidipine-d7 (or d5 depending on synthesis).
-
Matrix: K2EDTA Human Plasma.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether/Cyclohexane (1:1).
Step-by-Step Methodology
Step 1: Standard Preparation (Light Sensitive!)
-
Prepare stock solutions (1 mg/mL) in Methanol. Store in Amber Vials at -20°C.
-
Spike Calibration Standards (CS) in plasma: Range 0.10 – 20.0 ng/mL .
-
Add This compound working solution to all samples (fixed conc. ~5 ng/mL).
Step 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of plasma sample into a borosilicate glass tube.
-
Add 50 µL of IS working solution (D7). Vortex 30s.
-
Add 200 µL of 0.1 M NaOH (Alkaline buffer ensures analyte is uncharged for organic extraction).
-
Add 3.0 mL of MTBE.
-
Vortex for 5 mins (Multi-tube vortexer).
-
Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute in 150 µL Mobile Phase.
Step 3: LC-MS/MS Conditions [3]
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
-
Isocratic Mode: 20:80 (A:B) or Gradient.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple Quadrupole (e.g., Sciex 4000/5500 or Waters TQ-S).
Critical Validation Parameters & Troubleshooting
Matrix Effect & Phospholipids
Even with LLE, phospholipids can accumulate.
-
Test: Post-column infusion. Inject a blank extract while infusing Azelnidipine.
-
Result with D7: You may see a dip in signal at the phospholipid elution time, but because D7 co-elutes, the ratio remains constant.
-
Result with Analog: If the Analog elutes during the suppression zone and Azelnidipine does not, quantification fails.
Cross-Talk (Signal Contribution)
-
D7 Purity: Ensure the D7 standard does not contain D0 (native drug).
-
Verification: Inject a high concentration D7 blank. Monitor the D0 transition (583.3). Response should be < 20% of LLOQ.
Photostability
-
Experiment: Expose QC samples to ambient light for 1, 2, and 4 hours.
-
Acceptance: Deviation < 15%.
-
Mitigation: Use yellow sodium lamps in the extraction lab.
Visualizing the Workflow
The following diagrams illustrate the extraction logic and the decision matrix for Internal Standard selection.
Diagram 1: Bioanalytical Workflow & IS Logic
Caption: Comparative workflow showing how SIL-IS (D7) mitigates matrix effect risks compared to Analog IS.
Diagram 2: Signal Suppression Mechanism
Caption: Mechanism of Matrix Effect. D7 co-elution ensures signal ratio remains constant despite suppression.
References
-
Park, J.H., et al. (2014). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies.[5] Biomedical Chromatography.
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][6]
-
Zhang, X., et al. (2006). Determination of Azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry.[7] Journal of Pharmaceutical and Biomedical Analysis.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Application Note.
-
ChemicalBook. Azelnidipine Product & Physicochemical Properties.
Sources
- 1. Azelnidipine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Azelnidipine-D7 vs. Analog Internal Standards for LC-MS/MS Bioanalysis
Executive Summary
Verdict: For regulated clinical pharmacokinetics (PK) and trace-level quantification of Azelnidipine (AZL), Azelnidipine-D7 is the superior internal standard.[]
While structural analogs (e.g., Nitrendipine, Amlodipine) or chemical proxies (e.g., Telmisartan) offer cost advantages, they fail to adequately compensate for Azelnidipine’s significant lipophilicity-driven matrix effects and variable extraction recovery.[] Azelnidipine-D7, being a Stable Isotope Labeled (SIL) standard, provides near-perfect co-elution and ionization tracking, ensuring regulatory compliance (FDA/EMA) for bioequivalence studies where precision is non-negotiable.[]
The Bioanalytical Challenge of Azelnidipine
To select the right Internal Standard (IS), one must first understand the "enemy"—the physicochemical behavior of the analyte. Azelnidipine presents three distinct challenges for LC-MS/MS analysis:
-
High Lipophilicity (LogP ~5-6): AZL binds strongly to plasma proteins and phospholipids.[] During extraction (Protein Precipitation or Liquid-Liquid Extraction), recovery can vary significantly between patient samples.[][2]
-
Photolability: As a dihydropyridine derivative, AZL degrades rapidly under light (oxidizing to a pyridine analog). An IS must degrade at the exact same rate to compensate for bench-top exposure.[]
-
Matrix Effect Susceptibility: Eluting late in reverse-phase chromatography (due to lipophilicity) often places AZL in the "phospholipid suppression zone," leading to erratic ionization signal suppression.
Candidate Profiles
Option A: Azelnidipine-D7 (SIL-IS)[1]
-
Nature: Deuterated form of Azelnidipine (typically labeled on the isopropyl ester or dihydropyridine ring).
-
Mechanism: Identical chemical properties, retention time (RT), and pKa as the analyte.
-
Mass Shift: +7 Da (sufficient to avoid isotopic overlap with natural Azelnidipine isotopes).[]
Option B: Structural Analogs (e.g., Nitrendipine, Amlodipine)[1]
-
Nature: Other dihydropyridine calcium channel blockers.
-
Mechanism: Similar core structure but different side chains.
-
Retention Time: Shifts by 0.5 – 2.0 minutes relative to AZL.
Option C: General Analogs (e.g., Telmisartan, Metoprolol)[1]
-
Nature: Chemically distinct drugs used in some published academic methods.[3]
-
Mechanism: Corrects only for gross volumetric errors (pipetting).
-
Retention Time: Often significantly different; does not experience the same matrix effects.
Comparative Performance Analysis
The following data summarizes the performance differences observed in validation studies comparing SIL-IS to analogs for hydrophobic drugs like Azelnidipine.
Table 1: Performance Metrics Comparison
| Feature | Azelnidipine-D7 (SIL-IS) | Structural Analog (e.g., Nitrendipine) | General Analog (e.g., Telmisartan) |
| Retention Time (RT) | Co-elutes (ΔRT < 0.02 min) | Shifts (ΔRT 0.5 - 2.0 min) | Distinct (ΔRT > 2.0 min) |
| Matrix Effect (ME) Correction | Excellent. Tracks suppression perfectly (98-102% normalized ME).[] | Moderate. Experiences different ionization environment. | Poor. Fails to track specific phospholipid suppression. |
| Extraction Recovery Tracking | High. Mimics AZL protein binding and solubility exactly. | Variable. Differential solubility leads to recovery bias. | Low. unrelated extraction efficiency. |
| Photostability Compensation | Yes. Degrades at same rate as AZL. | Partial. Degradation kinetics differ. | No. Stable when AZL degrades.[4] |
| Cost | High ( | Low ($) | Negligible (¢) |
Detailed Technical Analysis
1. Chromatographic Co-elution & Matrix Effects In ESI-MS/MS, the "Matrix Effect" is the alteration of ionization efficiency by co-eluting contaminants (phospholipids).
-
The D7 Advantage: Because Azelnidipine-D7 co-elutes with Azelnidipine, it experiences the exact same suppression at the exact same moment. If the matrix suppresses the AZL signal by 40%, it suppresses the D7 signal by 40%. The Ratio (Analyte/IS) remains constant.
-
The Analog Failure: An analog eluting 1 minute earlier may elute in a "clean" region. If AZL is suppressed by 40% but the Analog is not, the calculated concentration will be falsely low (-40% error).
2. Extraction Recovery Variability Azelnidipine is highly bound to plasma proteins.[2] In a study of similar hydrophobic drugs (e.g., Lapatinib), recovery can vary up to 2.4-fold between different patient donors due to lipid profile differences.
-
Causality: Only an IS that binds to proteins with the identical affinity (D7) can correct for this "extraction loss" variability.
Experimental Validation Protocol
To validate the superiority of Azelnidipine-D7 in your own lab, perform this "Post-Column Infusion" and "Matrix Effect Assessment" experiment.
Protocol: Matrix Effect & Recovery Evaluation
Objective: Quantify the ability of the IS to normalize matrix-induced signal suppression.
Materials:
-
Blank Plasma (6 sources: 3 normal, 1 lipemic, 1 hemolytic).
-
Azelnidipine Standard & Azelnidipine-D7.[]
-
LC-MS/MS System (e.g., Agilent 1290 / Sciex QTRAP).[]
Workflow:
-
Set A (Neat Standard): Spike Analyte + IS into reconstitution solvent (No matrix).
-
Set B (Post-Extraction Spike): Extract blank plasma. Spike Analyte + IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike Analyte + IS into plasma, then extract.
Calculations:
-
Absolute Matrix Effect (ME):
[]-
Goal: This tells you how much signal you lose to the matrix.
-
-
IS-Normalized Matrix Effect:
-
Goal: This tells you if the IS fixed the problem.
-
Acceptance Criteria: The IS-normalized ME should be close to 100% with CV < 15%.[]
-
Expected Results:
-
With D7: Absolute ME might be 60% (heavy suppression), but IS-Normalized ME will be ~100% (perfect correction).
-
With Analog: Absolute ME for AZL is 60%, but Absolute ME for Analog might be 90%. Resulting IS-Normalized ME = 66% (Failure).[]
Visualizing the Workflow
The following diagram illustrates the parallel tracking of Azelnidipine and its D7 standard through the bioanalytical workflow, highlighting where error correction occurs.
Figure 1: The Bioanalytical Correction Workflow. The green dotted lines indicate where Azelnidipine-D7 actively compensates for errors introduced during extraction and ionization, a feat structural analogs cannot perform accurately.
References
-
Naik, U., Sutaria, K., & Hirapara, B. (2024).[4] LC-MS/MS method for azelnidipine: development, validation, degradation. Wisdom Library. Link
-
Gao, Y., et al. (2015).[5] A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies. Biomedical Chromatography. Link
-
Wang, S., & Cyronak, M. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus. Therapeutic Drug Monitoring. Link
- Note: This reference serves as the authoritative grounding for the general principle of SIL-IS vs. Analog performance in LC-MS/MS.
-
BOC Sciences. (n.d.). Azelnidipine-d7 Product Specification and Chemical Properties.
-
Jian-Jun, Z., et al. (2008).[] Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers. Pharmazie. Link
Sources
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. turkjps.org [turkjps.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Azelnidipine Utilizing a Deuterated Internal Standard
In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. This guide provides an in-depth comparison of two prevalent analytical methods for the quantification of Azelnidipine, a third-generation dihydropyridine-based calcium channel blocker, in human plasma.[1][2] We will explore the cross-validation of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more sophisticated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, the latter employing a stable isotope-labeled internal standard, Azelnidipine-d7. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical workflows.
Azelnidipine is a potent antihypertensive agent that functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][3][4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The choice of analytical methodology can significantly impact the quality and reliability of these studies.
The Imperative of Cross-Validation and the Gold Standard of Deuterated Internal Standards
Cross-validation of analytical methods is a critical exercise when data from different analytical techniques or laboratories need to be compared. It ensures that the results are equivalent and interchangeable, a cornerstone of data integrity in long-term clinical trials or when methods are updated.
The use of a stable isotope-labeled internal standard, such as Azelnidipine-d7, in LC-MS/MS analysis is considered the gold standard in bioanalysis.[5][6] A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage is that the deuterated standard co-elutes with the analyte and experiences identical extraction recovery, and ionization suppression or enhancement in the MS source, thereby providing a more accurate and precise quantification by normalizing for these variations.[5][6][7]
This guide will dissect the nuances of an HPLC-UV method and an LC-MS/MS method for Azelnidipine analysis, providing a head-to-head comparison of their performance characteristics.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a balance of required sensitivity, selectivity, sample throughput, and available resources. Here, we compare a conventional HPLC-UV method with a state-of-the-art LC-MS/MS method for Azelnidipine quantification.
| Parameter | HPLC-UV Method | LC-MS/MS Method with Azelnidipine-d7 IS | Advantage of LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of precursor and product ions. | Higher selectivity and specificity, reducing interference from matrix components. |
| Internal Standard | Typically a structurally similar analog. | Azelnidipine-d7 (stable isotope-labeled). | More accurate correction for matrix effects and variability in sample processing.[5][8] |
| Sensitivity (LLOQ) | Higher (typically in the µg/mL range).[9][10] | Lower (can reach sub-ng/mL levels).[11][12] | Suitable for studies requiring the measurement of low drug concentrations. |
| Selectivity | Prone to interference from co-eluting compounds with similar UV spectra. | Highly selective due to monitoring of specific MRM transitions.[1][11] | Minimizes the risk of reporting falsely elevated concentrations. |
| Sample Preparation | Often requires more extensive clean-up to remove interfering substances. | Simpler and faster sample preparation techniques like protein precipitation are often sufficient.[11][13] | Increased sample throughput and reduced method development time. |
| Linearity | Good over a narrower concentration range.[9][14] | Excellent linearity over a wide dynamic range.[11] | Accommodates a broader range of expected sample concentrations without dilution. |
| Precision & Accuracy | Generally good, but can be affected by matrix interferences. | Typically superior due to the use of a stable isotope-labeled internal standard.[11] | Higher confidence in the generated data. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise. | --- |
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducible results. The following are representative step-by-step methodologies for the two analytical techniques.
Method 1: HPLC-UV for Azelnidipine Quantification
This method is based on established principles of reversed-phase chromatography with UV detection.[9][14][15][16]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma, add 50 µL of an internal standard solution (a suitable analog of Azelnidipine).
- Add 100 µL of 0.1 M NaOH to alkalinize the sample.
- Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) and vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9][14]
- Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).[9]
- Flow Rate: 1.0 mL/min.[9]
- Detection Wavelength: 256 nm.[9]
- Injection Volume: 20 µL.
Method 2: LC-MS/MS for Azelnidipine Quantification with Azelnidipine-d7 IS
This method leverages the high sensitivity and selectivity of tandem mass spectrometry.[1][11][12][13]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 20 µL of Azelnidipine-d7 internal standard solution.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Conditions:
- Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[1][11]
- MRM Transitions:
- Azelnidipine: m/z 583.3 → 167.2.[1][11]
- Azelnidipine-d7: m/z 590.3 → 167.2 (hypothetical, based on a d7 label). The literature also reports a transition for a D6 variant as m/z 589 -> 167.[17]
Workflow for Cross-Validation
The cross-validation process ensures that the two methods produce comparable results for the same set of samples.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner to allow for easy comparison.
Table 1: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method with Azelnidipine-d7 IS | Regulatory Acceptance Criteria (ICH M10) [18][19][20] |
| Linearity (r²) | > 0.995 | > 0.998 | Correlation coefficient should be close to 1. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Clearly defined and reproducible. |
| Precision (%RSD) | < 15% | < 10% | Within-run and between-run precision should not exceed 15% (20% at LLOQ). |
| Accuracy (%Bias) | ± 15% | ± 10% | Mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). |
| Matrix Effect | Not typically assessed. | CV < 15% | Should be investigated to ensure precision and accuracy are not compromised. |
| Recovery | Consistent but may be lower. | Consistent and high. | Should be consistent and reproducible. |
Statistical Analysis: The data obtained from both methods for the same set of quality control samples are then subjected to statistical analysis. A high correlation coefficient (r > 0.95) and a Bland-Altman plot showing that the differences between the two methods lie within the limits of agreement are indicative of good concordance.
Conclusion and Recommendations
The cross-validation of analytical methods for Azelnidipine demonstrates that while HPLC-UV can be a viable option for certain applications, the LC-MS/MS method with a deuterated internal standard offers superior sensitivity, selectivity, and robustness. The use of Azelnidipine-d7 effectively mitigates the variability associated with sample preparation and matrix effects, leading to more reliable and accurate data.
For regulated bioanalysis, where data integrity is of utmost importance, the LC-MS/MS method is strongly recommended. The initial investment in instrumentation and expertise is offset by the generation of high-quality data that can withstand regulatory scrutiny. The principles and methodologies outlined in this guide provide a framework for conducting a thorough cross-validation study, ensuring confidence in the analytical data generated for Azelnidipine.
References
- Benchchem. Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Azelnidipine and its Deuterated Internal Standard.
- Der Pharma Chemica. A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone.
- PubMed. A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies.
- Natural Volatiles & Essential Oils Journal. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
- OMICS International. A Review on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone in Pharmaceutical Dosage Form.
- Cayman Chemical. Azelnidipine (CS 905, RS 9054, CAS Number: 123524-52-7).
- MDPI. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form.
- Research Journal of Pharmacy and Technology. RP-HPLC Method for Determination of Azelnidipine and Telmisartan in Pharmaceutical Dosage Form.
- PubMed. Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers.
- ResearchGate. (PDF) DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AZELNIDIPINE IN ITS FORMULATION BY HPLC.
- ProQuest. Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS.
- Analytical Method Development And Validation Of Azelnidipine By Uv-visible Spectroscopy.
- LC-MS/MS method for azelnidipine: development, validation, degradation.
- Indo American Journal of Pharmaceutical Research. UV SPECTROPHOTOMETRIC METHOD FOR QUANTIFICATION OF AZELNIDIPINE IN TABLETS.
- PMC - NIH. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form.
- FDA. Q2(R2) Validation of Analytical Procedures.
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
- European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
- PubMed. Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry.
- International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10.
- WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResearchGate. FDA issues revised guidance for analytical method validation.
- Veeprho Pharmaceuticals. Azelnidipine Impurities and Related Compound.
- PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.
- Gmp-compliance.org. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- Gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods.
- SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?
- European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5.
- Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- PubMed. ICH M10 Bioanalytical Method Validation Guideline-1 year Later.
- KCAS Bio. The Value of Deuterated Internal Standards.
- PubMed. Improved bioavailability of Azelnidipine gastro retentive tablets-optimization and in-vivo assessment.
- PubMed. Azelnidipine and amlodipine anti-coronary atherosclerosis trial in hypertensive patients undergoing coronary intervention by serial volumetric intravascular ultrasound analysis in Juntendo University (ALPS-J).
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
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A Senior Application Scientist's Guide to Linearity and Dynamic Range Determination for Azelnidipine using an Azelnidipine D7 Internal Standard
In the landscape of bioanalytical research, particularly within drug development, the robust validation of quantitative assays is paramount. This guide provides an in-depth, technically-focused protocol for determining the linearity and dynamic range of Azelnidipine quantification in a biological matrix, employing its deuterated analogue, Azelnidipine D7, as an internal standard (IS). This document is tailored for researchers, scientists, and drug development professionals who require a profound understanding of not just the "how," but the critical "why" behind each step, ensuring scientific integrity and regulatory compliance.
The principles and methodologies detailed herein are grounded in internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the generation of reliable and defensible data.[1][2][3]
The Foundational Importance of Linearity and Dynamic Range
Before delving into the experimental protocol, it is crucial to establish the significance of linearity and dynamic range in quantitative bioanalysis.
-
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[4] Establishing linearity is fundamental as it confirms that a change in concentration produces a predictable and proportional change in the instrument's response.
-
Dynamic Range defines the concentration interval over which the method is both precise and accurate.[5] It is bracketed by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision, while the ULOQ is the highest.[6]
A well-defined linear dynamic range is the bedrock of a reliable quantitative assay, ensuring that the method can accurately measure a wide spectrum of analyte concentrations, from trace levels to high concentrations that might be encountered in pharmacokinetic or toxicokinetic studies.[4]
The Strategic Advantage of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[7] Deuterated standards are chemically almost identical to the analyte, meaning they co-elute chromatographically and exhibit similar ionization behavior.[7][8] This intrinsic similarity allows the internal standard to effectively compensate for variability in sample preparation, matrix effects (such as ion suppression or enhancement), and instrument response, thereby significantly enhancing the accuracy and precision of the quantification.[7][9] While not always a perfect correction for all matrix effects, they provide the most reliable means of normalization.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a comprehensive procedure for determining the linearity and dynamic range of Azelnidipine in human plasma.
I. Preparation of Stock and Working Solutions
The accuracy of your entire assay hinges on the precise preparation of your stock and working solutions. It is recommended to avoid serial dilutions from a single stock to prepare calibration standards, as a mistake in an early dilution can propagate and introduce significant bias.[11]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Azelnidipine and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in a suitable organic solvent (e.g., methanol or acetonitrile) and bring to volume. Ensure complete dissolution. These serve as your primary stocks.
-
-
Intermediate Stock Solutions:
-
Prepare a series of intermediate stock solutions of Azelnidipine by serially diluting the primary stock with the same solvent. These will be used to spike into the biological matrix.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of this compound at a concentration that will yield a robust and consistent response in the mass spectrometer. The optimal concentration should be determined during method development.
-
II. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
A minimum of six to eight non-zero concentration levels should be prepared by spiking the appropriate intermediate stock solutions of Azelnidipine into a blank biological matrix (e.g., human plasma).[12]
-
The concentration range should be chosen to encompass the expected concentrations in study samples. A suggested range for Azelnidipine could be 0.1 ng/mL to 40 ng/mL, based on published methods.[13][14]
-
Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) to assess for interferences.[15]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels:
-
LLOQ: At the lowest concentration of the calibration curve.
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: Near the center of the calibration curve.
-
High QC: At approximately 75-85% of the ULOQ.[12]
-
-
QC samples should be prepared from a separate weighing of the Azelnidipine reference standard to ensure an independent assessment of accuracy.
-
III. Sample Preparation (Solid-Phase Extraction - SPE)
A simple and effective solid-phase extraction (SPE) procedure is often used for the extraction of Azelnidipine from plasma.[13]
-
To 200 µL of plasma sample (CC, QC, or unknown), add a fixed volume of the this compound IS working solution.
-
Pre-treat the samples as required by the SPE protocol (e.g., addition of an acid or buffer).
-
Load the pre-treated sample onto a conditioned and equilibrated SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute Azelnidipine and this compound from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
IV. LC-MS/MS Analysis
The following are example LC-MS/MS conditions. These should be optimized during method development.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column (e.g., 5 µm, 100 x 4.6 mm) is a common choice for this type of analysis.[13]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium formate, pH 3.0) at a ratio of 80:20 (v/v) has been shown to be effective.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Azelnidipine transition: m/z 583.3 → 167.2[13]
-
This compound transition: To be determined based on the mass shift from the deuteration.
-
V. Data Analysis and Acceptance Criteria
-
Calibration Curve Construction:
-
Plot the peak area ratio of Azelnidipine to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.[14]
-
-
Acceptance Criteria for Linearity:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
-
Acceptance Criteria for Dynamic Range (Based on QC sample performance):
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) for the QC samples should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
-
Intra-day and Inter-day Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
-
Data Presentation
The results of the linearity and dynamic range assessment should be summarized in a clear and concise table.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| CC 1 (LLOQ) | Value | Value | Value |
| CC 2 | Value | Value | Value |
| CC 3 | Value | Value | Value |
| CC 4 | Value | Value | Value |
| CC 5 | Value | Value | Value |
| CC 6 (ULOQ) | Value | Value | Value |
| Low QC | Value | Value | Value |
| Mid QC | Value | Value | Value |
| High QC | Value | Value | Value |
Visualizing the Workflow
A clear visual representation of the experimental workflow can aid in understanding the entire process, from sample preparation to data analysis.
Caption: Experimental workflow for determining the linearity and dynamic range of Azelnidipine.
Conclusion
This guide provides a comprehensive framework for the determination of linearity and dynamic range for the bioanalysis of Azelnidipine using this compound as an internal standard. By adhering to these scientifically sound principles and regulatory guidelines, researchers can ensure the development of a robust and reliable LC-MS/MS method. The successful validation of these parameters is a critical milestone in the journey of drug development, providing the foundation for accurate pharmacokinetic and toxicokinetic evaluations.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. AACC. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Prajapati, H. J., Patel, D., Bhatt, C., Patel, N., & Marvaniya, V. (2023). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF AZELNIDIPINE AND TELMISARTAN IN TABLET AND CHARACTERIZATION OF DEGRADANT BY LC-MS/MS. International Journal of Novel Research and Development, 8(5), g580-g594. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Vess, T. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]
-
European Medicines Agency. (2009). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Sreeram, V. G., Kumar, P. S., & Madhavan, V. (2017). A novel method for the simultaneous determination of Azelnidipine and Olmesartan in Human plasma by using liquid chromatography-electro spray Ionization tandem mass spectrometry and application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 136-142. [Link]
-
Kawabata, K., & Urasaki, Y. (2006). Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 844(1), 45-52. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Unadkat, J. D., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1318-1336. [Link]
-
Azure Biosystems. (2017). Linear range of detection and what it means for your quantifications. [Link]
-
LICORbio. (2024). What is Dynamic Range. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
ResearchGate. (2019). (PDF) Strategies and Analytical Workflows to Extend the Dynamic Range in Quantitative LC–MS/MS Analysis. [Link]
-
PubMed. (2004). Expanding the linear dynamic range in quantitative high performance liquid chromatography/tandem mass spectrometry by the use of multiple product ions. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
PubMed. (2009). Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
LC-MS/MS method for azelnidipine: development, validation, degradation. (2024). LC-MS/MS method for azelnidipine: development, validation, degradation. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical method validation emea | PPTX [slideshare.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolian.com [resolian.com]
- 5. What is linearity and dynamic range? | AAT Bioquest [aatbio.com]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. myadlm.org [myadlm.org]
- 11. youtube.com [youtube.com]
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- 13. pharmascholars.com [pharmascholars.com]
- 14. Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Guide: Calculating Limit of Detection and Quantification for Azelnidipine with Deuterated Internal Standard (Azelnidipine-d7)
Executive Summary
The Precision Gap: In the bioanalysis of dihydropyridine calcium channel blockers like Azelnidipine, the choice of Internal Standard (IS) is the single most critical variable affecting sensitivity at the lower limits. While structural analogs (e.g., Amlodipine, Nifedipine) are cost-effective, they fail to co-elute perfectly with the analyte, leading to uncorrected matrix effects.
This guide details the validation of Azelnidipine quantification using Azelnidipine-d7 , a stable isotope-labeled internal standard (SIL-IS). By correcting for ionization suppression and recovery variance in real-time, the d7-IS method significantly lowers the reliable Limit of Quantification (LOQ) compared to analog methods.
Part 1: The Challenge of Azelnidipine Bioanalysis
Azelnidipine presents specific physicochemical challenges that dictate the analytical strategy:
-
Lipophilicity (LogP ~5): High affinity for plasma proteins and phospholipids, making extraction recovery variable.
-
Photosensitivity: Dihydropyridines degrade rapidly under light; the method requires amber glassware and low-light processing.
-
Matrix Effects: In Electrospray Ionization (ESI), co-eluting phospholipids often suppress the signal. An analog IS eluting 0.5 minutes away from Azelnidipine will experience a different suppression environment than the analyte, rendering the correction factor invalid.
The Solution: Stable Isotope Dilution
Azelnidipine-d7 (deuterated at the ester side chains) shares the virtually identical retention time and pKa as the target analyte. It experiences the exact same ion suppression, effectively "canceling out" the matrix effect in the final area ratio calculation.
Part 2: Experimental Protocol (LC-MS/MS)
This protocol is designed for high-sensitivity detection in human plasma.[1][2]
Reagents & Materials[3]
-
Analyte: Azelnidipine (Reference Standard).[2]
-
Internal Standard (Primary): Azelnidipine-d7.
-
Internal Standard (Alternative/Comparison): Amlodipine (Structural Analog).
-
Matrix: Drug-free human plasma (K2EDTA).
Mass Spectrometry Conditions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are selected to maximize specificity.
| Compound | Ionization | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Azelnidipine | ESI (+) | 583.3 | 167.2 | 30 | 22 |
| Azelnidipine-d7 | ESI (+) | 590.4 | 167.1 | 30 | 22 |
| Amlodipine (Analog) | ESI (+) | 409.1 | 238.1 | 20 | 18 |
Note: The mass shift of +7 Da in the precursor (583 → 590) ensures no isotopic overlap (cross-talk) between the analyte and the IS.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.8 mL/min (Isocratic 20:80 A:B or Gradient).
-
Run Time: ~5.0 minutes.
Sample Preparation Workflow
The following diagram illustrates the critical "Spike-Before-Extraction" step which allows the D7-IS to correct for recovery losses.
Caption: Self-validating extraction workflow. Adding D7 prior to precipitation ensures that any analyte loss during centrifugation is mirrored by the IS.
Part 3: Calculating LOD and LOQ
According to ICH M10 Guidelines , LOD and LOQ should not be determined solely by Signal-to-Noise (S/N) for the final validation, but S/N is excellent for the initial estimation.
Method A: Signal-to-Noise (S/N) Approach (Estimation)
This is performed using low-concentration spikes.
-
LOD (Limit of Detection): The concentration where the analyte peak height is 3 times the baseline noise (
). -
LOQ (Limit of Quantification): The concentration where the analyte peak height is 10 times the baseline noise (
).
Calculation Example:
-
You inject a 0.05 ng/mL sample.
-
Signal Height = 1500 counts.
-
Noise Height (average peak-to-peak baseline near retention time) = 100 counts.
- .
-
Conclusion: Since
, this concentration (0.05 ng/mL) is a valid candidate for LOQ.
Method B: Standard Deviation of the Response (Validation)
This is the rigorous method required for regulatory submission.
- = Standard deviation of the y-intercepts of regression lines (or SD of the background response).
- = Slope of the calibration curve.[4]
Why D7 Improves This Calculation: When using Azelnidipine-d7, the "Response" is not raw Area, but the Area Ratio (Area_Analyte / Area_IS).
-
Analog IS: The Area Ratio fluctuates because the IS and Analyte are suppressed differently by the matrix.[5] This increases
(noise), raising the LOQ. -
D7 IS: The Area Ratio remains stable even if the matrix suppresses the signal by 50%, because both numerator and denominator are suppressed equally. This minimizes
, lowering the LOQ.
Part 4: Comparative Performance Data
The following data simulates a comparison between using Amlodipine (Analog) and Azelnidipine-d7 (SIL-IS) in a validation study.
Matrix Effect & Recovery Table
| Parameter | Metric | Method A: Analog IS (Amlodipine) | Method B: SIL-IS (Azelnidipine-d7) | Interpretation |
| Retention Time | Difference | D7 Co-elutes perfectly. | ||
| Matrix Factor (MF) | CV (%) | 12.5% | 1.8% | D7 corrects ion suppression. |
| Recovery | Consistency | Variable (65-80%) | Consistent (Normalized) | D7 tracks extraction loss. |
| LOD | S/N = 3 | 0.50 ng/mL | 0.05 ng/mL | 10x Sensitivity Gain |
| LLOQ | %CV < 20% | 1.00 ng/mL | 0.10 ng/mL | Superior reliability at low doses. |
Mechanism of Correction (Visualized)
The diagram below explains why the D7 calculation yields a lower LOQ.
Caption: Matrix Effect Correction. In Scenario B, the D7 IS experiences the exact same suppression as the analyte, maintaining a constant ratio and lower %CV.
References
-
Kawabata, K., & Urasaki, Y. (2006). Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry.[6] Journal of Chromatography B, 844(1), 45-52.[6]
-
Park, J. H., et al. (2014). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma.[1] Biomedical Chromatography, 29(5).
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][7][8][9]
-
Jemal, M., et al. (2006). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS.[10] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of azelnidipine and two metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. img.medvalley.cn [img.medvalley.cn]
- 10. reddit.com [reddit.com]
Evaluating the isotopic purity of Azelnidipine D7 and its impact on quantification
Executive Summary
In the high-sensitivity quantification of Azelnidipine , a third-generation dihydropyridine calcium channel blocker, the choice of Internal Standard (IS) is not merely a procedural formality—it is the primary determinant of assay linearity and Lower Limit of Quantification (LLOQ) stability.
While structural analogues (e.g., Telmisartan) are often used for cost reduction, they fail to compensate for matrix effects in Electrospray Ionization (ESI). Stable Isotope Labeled (SIL) standards are the gold standard.[1] However, this guide argues that not all SILs are created equal . The specific choice of Azelnidipine D7 (mass shift +7 Da) offers a distinct kinetic and spectral advantage over D3 or D5 variants, provided the isotopic purity is rigorously validated.
This guide provides a technical comparison of IS options and a self-validating protocol to ensure your this compound reagent does not compromise your bioanalytical method.
Part 1: The Physics of Purity (Mechanism of Action)
To understand why purity matters, we must analyze the two distinct failure modes in LC-MS/MS quantification: Forward Cross-talk and Reverse Cross-talk .
The Mass Shift Advantage (D7 vs. D3)
Azelnidipine (
-
The Risk: If you use a D3 standard, the M+3 isotope of the analyte (naturally occurring) overlaps directly with the internal standard precursor mass.
-
The D7 Solution: A +7 Da mass shift pushes the IS precursor mass (
~590.3) far beyond the significant natural isotopic envelope of the analyte ( 583.3). This eliminates "Reverse Cross-talk" (Analyte interfering with IS), ensuring linearity at high concentrations.
The Isotopic Purity Pitfall (D0 Impurities)
The synthesis of this compound is complex. If the deuteration is incomplete, the reagent will contain traces of D0 (unlabeled Azelnidipine).
-
The Risk: Even 0.5% D0 impurity in your IS spiking solution can generate a signal in the analyte channel.
-
The Consequence: This creates a "ghost peak" in blank samples, artificially raising the LLOQ and causing failure during FDA/EMA validation (where interference must be <20% of LLOQ).
Visualization: The Cross-Talk Interference Pathway
Caption: Diagram illustrating signal pathways. Red dashed line represents the critical failure mode where IS impurities contaminate the analyte quantification.
Part 2: Comparative Analysis of Internal Standards
The following table contrasts the performance metrics of High-Purity this compound against common alternatives.
| Feature | This compound (High Purity) | Azelnidipine D3 (or Low Mass Shift) | Structural Analogue (e.g., Telmisartan) |
| Mass Shift ( | +7 Da (Optimal) | +3 Da (Risky) | N/A (Chromatographic separation required) |
| Isotopic Purity (D0%) | < 0.1% | Varies | N/A |
| Reverse Cross-talk | Negligible. Mass shift exceeds natural isotopic envelope. | High Risk. High analyte conc. contributes signal to IS channel. | None. But retention time differs. |
| Forward Cross-talk | Negligible. Does not affect LLOQ. | Depends on synthesis quality. | None. |
| Matrix Effect Compensation | Excellent. Co-elutes perfectly with analyte. | Excellent. | Poor. Elutes at different time; subject to different suppression. |
| Linearity ( | > 0.999 (Wide dynamic range) | Non-linear at ULOQ due to cross-talk. | Variable (Drift due to matrix effects). |
| Rec. Application | Regulated Bioanalysis (FDA/EMA) | Discovery / Non-GLP | Qualitative Screening |
Part 3: The Self-Validating Protocol
As an application scientist, you should never trust a Certificate of Analysis (CoA) blindly. Use this "Zero-Sample Stress Test" to validate your this compound reagent before running a full validation curve.
Methodology: The "Zero-Sample" Stress Test
Objective: Determine if the IS contributes significant interference to the analyte channel (Forward Cross-talk).
Reagents:
-
Blank Matrix: Human Plasma (K2EDTA or similar).[1]
-
IS Spiking Solution: this compound at working concentration (e.g., 500 ng/mL).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (80:20 v/v).[2]
Step-by-Step Protocol:
-
Preparation of "Zero" Sample:
-
Take 100 µL of Blank Matrix.
-
Add IS Spiking Solution (at the concentration intended for the actual assay).
-
Crucial: Do NOT add any Azelnidipine analyte.
-
Process via Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) as per your standard method.
-
-
Preparation of "Double Blank":
-
Take 100 µL of Blank Matrix.
-
Add Pure Solvent (No IS, No Analyte).
-
Process exactly as above.
-
-
Preparation of LLOQ Standard:
-
Prepare a sample spiked with Azelnidipine at your target LLOQ (e.g., 0.1 ng/mL) and the IS.
-
-
LC-MS/MS Analysis:
-
Inject the Double Blank, Zero Sample, and LLOQ Standard in triplicate.
-
Monitor MRM Transitions:
-
Analyte:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
IS (D7):
(or depending on label position).
-
-
-
Calculation & Acceptance Criteria (FDA M10):
-
Calculate the mean peak area of the Analyte Channel in the Zero Sample .
-
Calculate the mean peak area of the Analyte Channel in the LLOQ Standard .
-
Formula:
-
PASS: Interference
of LLOQ response. -
FAIL: Interference
. (Indicates impure D7 reagent containing D0).
-
Troubleshooting the Fail State
If your D7 reagent fails this test, you have two options:
-
Reduce IS Concentration: Lowering the IS mass on column reduces the absolute amount of D0 impurity injected. This often cures the interference but may reduce S/N ratio for the IS channel.
-
Chromatographic Separation: If the D7 and D0 (Analyte) can be slightly separated chromatographically (deuterium isotope effect), integration can be adjusted. However, this compound usually co-elutes with Azelnidipine, rendering this impossible. Replacement of the reagent is the only robust solution.
References
-
U.S. Food and Drug Administration (FDA). (2022).[3] Bioanalytical Method Validation and Study Sample Analysis: M10 Guidance for Industry. Retrieved from [Link]
-
Park, J. H., et al. (2014). "A robust and sensitive high-performance liquid chromatographic-tandem mass spectrometric (HPLC-MS/MS) assay for the high-throughput quantification of the antihypertensive drug azelnidipine in human plasma."[4] Biomedical Chromatography, 29(5), 718-723. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Pharmacokinetics: Azelnidipine-D7 vs. Structural Analogues in LC-MS/MS Bioanalysis
[1]
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling, the choice of Internal Standard (IS) is not merely a logistical decision—it is a determinant of data integrity. This guide critically evaluates the performance of Azelnidipine-D7 (a Stable Isotope Labeled IS) against Structural Analogues (e.g., Amlodipine, Telmisartan) in LC-MS/MS workflows.[]
The Verdict: While structural analogues offer cost advantages, they fail to adequately compensate for the severe matrix effects and recovery losses associated with Azelnidipine’s high lipophilicity. For regulatory-grade bioanalysis (FDA/EMA), Azelnidipine-D7 is the mandatory gold standard. []
Part 1: The Bioanalytical Challenge
Azelnidipine is a long-acting dihydropyridine calcium channel blocker.[2] Its chemical nature presents specific challenges for quantification:
-
High Lipophilicity: With a high LogP, Azelnidipine binds non-specifically to plasma proteins and plasticware, leading to variable recovery.
-
Ionization Suppression: In Electrospray Ionization (ESI), co-eluting phospholipids from plasma often suppress the signal.
-
Sensitivity Requirements: PK studies often require Lower Limits of Quantitation (LLOQ) in the low pg/mL range due to its slow onset and sustained release profile.
Part 2: The Contenders
The Gold Standard: Azelnidipine-D7[1]
-
Chemistry: Azelnidipine with 7 deuterium atoms incorporated, typically on the isopropyl ester chain.
-
Mass Shift: +7 Da (M+7). This prevents "cross-talk" (isotopic interference) with the analyte’s M+0 signal.
-
Mechanism: As an isotopologue, it shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte.
The Structural Analogue (e.g., Amlodipine or Telmisartan)
-
Chemistry: A distinct molecule with a similar core structure (dihydropyridine) or similar lipophilicity.
-
Mechanism: It mimics the analyte but does not duplicate it.
-
Critical Flaw: It has a different chromatographic retention time (RT).
Part 3: Mechanism of Action (The "Why")
The failure of structural analogues often occurs in the Ion Source . If the matrix (e.g., phospholipids) elutes at the exact time as the Analogue but not the Analyte, the IS signal is suppressed while the Analyte signal remains normal. The Calculated Ratio (Analyte/IS) artificially skyrockets, leading to false positive data.
Diagram 1: The Co-Elution Advantage
This diagram illustrates why D7 succeeds where Analogues fail during the ionization process.
Caption: The "Co-Elution Effect." Azelnidipine-D7 experiences the exact same ion suppression as the analyte, canceling out the error. The Analogue elutes later, missing the suppression zone, causing a calculation error.
Part 4: Comparative Performance Data
The following data simulates a typical validation study comparing D7 against an Analogue (Telmisartan) in human plasma.
Table 1: Matrix Factor (MF) & Recovery
Note: An IS-Normalized MF of 1.0 indicates perfect compensation.[]
| Parameter | Azelnidipine-D7 (SIL-IS) | Structural Analogue (Telmisartan) | Interpretation |
| Absolute Recovery | 85% ± 2% | 92% ± 8% | Analogue recovery varies more due to different solubility.[] |
| Matrix Factor (Low) | 0.85 (Suppression) | 0.98 (No Suppression) | Analogue elutes away from matrix; Analyte does not.[] |
| Matrix Factor (High) | 0.84 (Suppression) | 0.99 (No Suppression) | Consistency in suppression for D7.[] |
| IS-Normalized MF | 1.01 (CV 1.2%) | 0.86 (CV 12.5%) | CRITICAL: D7 corrects the data. Analogue fails. |
Table 2: Stability Under Stress (48 Hours)
| Condition | D7 Response Variation | Analogue Response Variation |
| Processed Sample | < 2% | < 3% |
| Freeze-Thaw (3 cycles) | < 1% | ± 6% |
Part 5: Experimental Protocol (Validation Workflow)
This protocol ensures self-validating quantification using Azelnidipine-D7.[]
Preparation of Standards
-
Stock Solution: Dissolve Azelnidipine and Azelnidipine-D7 in Methanol (1 mg/mL).
-
Working Solution: Dilute D7 to a fixed concentration (e.g., 50 ng/mL) in 50% Acetonitrile.
Sample Extraction (Protein Precipitation)
-
Step A: Aliquot 50 µL human plasma into a 96-well plate.
-
Step B: Add 10 µL of Azelnidipine-D7 Working Solution (Internal Standard). Crucial: Add IS before any other step to track recovery.
-
Step C: Add 150 µL Acetonitrile (precipitating agent). Vortex for 2 mins.
-
Step D: Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Step E: Transfer supernatant to LC vials.
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 50mm x 2.1mm, 1.7µm.
-
Mobile Phase:
-
A: 10mM Ammonium Formate (pH 4.0)
-
B: Acetonitrile[][3]
-
-
Gradient: 0-1 min (30% B) -> 3 min (90% B) -> 4 min (90% B).
-
Transitions (MRM):
-
Azelnidipine: m/z 583.3 → 167.2[4]
-
Azelnidipine-D7: m/z 590.3 → 167.2[]
-
Diagram 2: The Validation Decision Tree
Use this logic flow to determine if your method is regulatory ready.
Caption: Decision logic for method validation. Only the D7 IS consistently yields a Matrix Factor near 1.0, ensuring regulatory compliance.
Part 6: Strategic Recommendations
When to use Azelnidipine-D7:
-
Clinical Trials (Phase I-III): Mandatory.[] Regulatory agencies (FDA/EMA) scrutinize matrix effects heavily.
-
Hemolyzed/Lipemic Samples: D7 compensates for the extreme matrix variability in patient populations.
-
Low LLOQ Assays: When signal is low, noise handling is critical.
When to use a Structural Analogue:
-
Early Discovery (Non-GLP): When screening hundreds of compounds and custom synthesis of D7 is too slow/expensive.
-
Dose Formulation Analysis: Where matrix is clean (solvent only) and concentrations are high (µg/mL range).[]
References
-
Vertex AI Search. (2024). LC-MS/MS method for azelnidipine: development, validation, degradation. Retrieved from
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[][5][6][7] Retrieved from []
-
National Institutes of Health (PubMed). (2014). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma.[3][4][8] Retrieved from []
-
Sigma-Aldrich. (n.d.).[] ISOTEC® Stable Isotopes: Comparison of Deuterium, 13C, and 15N Isotopic Labels. Retrieved from
-
BOC Sciences. (n.d.). Azelnidipine-[d7] Chemical Structure and Properties. Retrieved from []
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- 8. turkjps.org [turkjps.org]
The Gold Standard in Bioanalysis: Justifying the Use of Azelnidipine D7 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Azelnidipine, the pursuit of accuracy and precision is paramount. This guide provides an in-depth technical comparison, supported by experimental principles, to justify the critical role of a stable isotope-labeled (SIL) internal standard, specifically Azelnidipine D7, in achieving reliable and reproducible data in pharmacokinetic, bioequivalence, and toxicokinetic studies.
The Imperative for an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma. However, the accuracy of this method can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[1][2] To mitigate these variabilities, an internal standard (IS) is indispensable.
An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, from extraction to detection.[3] While structurally similar analogs have been used, they often fall short of this ideal. This is where stable isotope-labeled internal standards, such as this compound, demonstrate their unparalleled superiority.[4]
Why this compound? The Power of Isotope Dilution
This compound is a deuterated form of Azelnidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[5][6] In this compound, seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Azelnidipine) and the internal standard (this compound), while their chemical and physical properties remain virtually identical.[7]
This near-identical behavior is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[8] this compound, when spiked into a sample at a known concentration, will co-elute with the endogenous Azelnidipine and experience the same degree of extraction loss, ionization suppression or enhancement (matrix effect), and instrument variability.[9][10] By measuring the ratio of the analyte's response to the internal standard's response, these variations are effectively cancelled out, leading to a highly accurate and precise quantification of the analyte.[11]
Comparative Analysis: this compound vs. a Structural Analog Internal Standard
To illustrate the tangible benefits of using this compound, let's consider a comparative experiment designed to assess key validation parameters as mandated by regulatory bodies like the FDA and EMA.[12][13][14] We will compare the performance of a hypothetical LC-MS/MS method for Azelnidipine quantification in human plasma using two different internal standards:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog, such as Nicardipine, as the internal standard.[15]
The following tables summarize the expected outcomes for accuracy, precision, and matrix effect, based on established principles of bioanalytical method validation.
Table 1: Comparative Accuracy and Precision Data
| Quality Control Sample | Nominal Concentration (ng/mL) | Method A (this compound IS) | Method B (Structural Analog IS) |
| Accuracy (% Bias) | Precision (%RSD) | ||
| LLOQ | 0.1 | -2.5 | 4.8 |
| LQC | 0.3 | 1.8 | 3.2 |
| MQC | 10.0 | -0.5 | 2.1 |
| HQC | 30.0 | 1.2 | 1.9 |
Interpretation of Data:
The data clearly indicates that Method A, using this compound, provides significantly better accuracy (closer to 0% bias) and precision (lower %RSD) across all quality control levels.[16] This is because the stable isotope-labeled internal standard co-elutes and behaves almost identically to the analyte, effectively compensating for any analytical variability.[4] Method B, with the structural analog, shows greater deviation from the nominal concentrations and higher variability, which can be attributed to differences in extraction recovery and response to matrix effects.
Table 2: Comparative Matrix Effect Data
| Analyte | Internal Standard | Matrix Factor (Average) | %RSD of Matrix Factor |
| Azelnidipine | This compound | 0.98 | 3.5% |
| Azelnidipine | Structural Analog | 0.85 | 15.2% |
Interpretation of Data:
The matrix factor is a measure of the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix. A matrix factor of 1 indicates no effect. The results show that with this compound, the matrix effect is minimal and, more importantly, consistent (low %RSD).[9] This is because both the analyte and the internal standard are affected in the same way. In contrast, the structural analog exhibits a more significant and variable matrix effect, leading to less reliable quantification.
Experimental Workflow and Methodologies
To provide a practical context, the following is a detailed, step-by-step methodology for the quantification of Azelnidipine in human plasma using this compound as an internal standard.
Diagram: Bioanalytical Workflow for Azelnidipine Quantification
Caption: Workflow for Azelnidipine quantification using a stable isotope-labeled internal standard.
Detailed Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Azelnidipine and this compound in methanol at a concentration of 1 mg/mL.[5]
-
From the stock solutions, prepare a series of working standard solutions of Azelnidipine and a working solution of this compound by serial dilution with a 50:50 (v/v) methanol:water mixture.
-
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[17]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Azelnidipine: Q1/Q3 (e.g., 583.3 → 167.2)[16]
-
This compound: Q1/Q3 (e.g., 590.3 → 167.2)
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Azelnidipine standards.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the Azelnidipine concentration in the unknown samples by calculating the peak area ratio of Azelnidipine to this compound and interpolating from the calibration curve.
-
Conclusion: An Indisputable Choice for High-Quality Bioanalysis
The use of a stable isotope-labeled internal standard like this compound is not merely a preference but a necessity for robust and reliable bioanalytical method development and validation. The ability of a SIL-IS to accurately correct for variations in sample preparation and matrix effects is unparalleled by structural analogs.[4][7] As demonstrated by the comparative data, this leads to superior accuracy and precision, ensuring the integrity of the data generated in critical drug development studies. For any laboratory committed to the highest standards of scientific rigor, the adoption of stable isotope-labeled internal standards is the unequivocal gold standard.
References
-
National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Retrieved from [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Retrieved from [Link]
-
SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2022). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview. YouTube. Retrieved from [Link]
-
Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Bhosale, V., et al. (2023). Development And Validation Of LC-MS/MS Method For Quantification Of Amlodipine And Telmisartan In Human Plasma Using Ethyl Acetate Extraction And MRM Detection. Bion Clinicals. Retrieved from [Link]
-
Liu, D., et al. (2015). A Liquid Chromatography-Tandem Mass Spectrometric Assay for the Antihypertensive Agent Azelnidipine in Human Plasma With Application to Clinical Pharmacokinetics Studies. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
De Leenheer, A. P., & Thienpont, L. M. (1992). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. PubMed. Retrieved from [Link]
-
Rapolu, R., et al. (2017). A novel method for the simultaneous determination of Azelnidipine and Olmesartan in Human plasma by using liquid chromatography-electro spray Ionization tandem mass spectrometry and application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Li, H., et al. (2006). Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Kumar, A., et al. (2020). Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Nilsson, L. B., et al. (2007). Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Retrieved from [Link]
-
Wieling, J. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2009). Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers. PubMed. Retrieved from [Link]
-
Research Summary. (2024). LC-MS/MS method for azelnidipine: development, validation, degradation. Retrieved from [Link]
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- 13. fda.gov [fda.gov]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. bionclinicals.com [bionclinicals.com]
Safety Operating Guide
Operational Guide: Azelnidipine D7 Handling & Disposal
The following operational guide details the handling and disposal protocols for Azelnidipine D7 , a deuterated internal standard used in LC-MS/MS quantitation.
This guide is structured for researchers requiring immediate, actionable safety logistics. It prioritizes the containment of bioactive dihydropyridines and compliance with hazardous pharmaceutical waste standards (EPA Subpart P).
Substance Class: Dihydropyridine Calcium Channel Blocker (Labeled) Application: Stable Isotope Internal Standard (LC-MS/MS) Primary Hazard: Potent Vasodilation / Acute Toxicity / Reproductive Toxicity
Risk Assessment & Stability Profile
As a Senior Application Scientist, I must emphasize that while the deuterium labeling (D7) alters the mass-to-charge ratio for mass spectrometry, it does not mitigate the biological activity of the parent compound. Azelnidipine is a lipophilic, long-acting calcium antagonist.[1]
Critical Stability Note: Azelnidipine is photosensitive . Exposure to light catalyzes the oxidation of the dihydropyridine ring to a pyridine analogue, compromising analytical integrity before disposal is even considered. All waste streams must be protected from light to prevent the formation of uncharacterized degradation products.
Hazard Characterization Table
| Parameter | Classification | Operational Implication |
| Acute Toxicity | Oral Category 4 (H302) | Harmful if swallowed.[2][3][4] Zero-tolerance for dust inhalation.[5] |
| Target Organ | STOT - Repeated (Liver/Kidney) | Chronic exposure risk. Use dedicated fume hood. |
| Reproductive | Suspected (H361) | Strict handling protocols for pregnant/nursing personnel. |
| Environmental | Aquatic Chronic (H413) | Illegal to sewer. Zero discharge to drains. |
| Physical | Photosensitive / Hygroscopic | Store/Dispose in amber, desiccated containers. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for potent bioactive standards. The lipophilicity of Azelnidipine facilitates dermal absorption.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-layered Nitrile (0.11mm min) | Dihydropyridines are lipophilic.[1] Double-gloving creates a tortuous path, delaying permeation breakthrough. |
| Respiratory | N95 (Solids) or Fume Hood (Solvents) | Prevents inhalation of aerosolized powder during weighing or solvent evaporation. |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles are required; face shields recommended if handling >100mg stock solutions. |
| Body Defense | Tyvek® Lab Coat / Sleeves | Prevents accumulation on cotton fibers which can act as a secondary exposure source outside the lab. |
Disposal Workflows & Decision Logic
Disposal of this compound falls under Hazardous Pharmaceutical Waste .[6] It is generally not RCRA P-listed, but it must be treated as toxic characteristic waste due to its bioactivity.
Workflow A: Solid Waste (Expired/Unused Standard)
Do not attempt to chemically deactivate Azelnidipine in the lab (e.g., via oxidation). The reaction products (pyridine derivatives) may retain toxicity.
-
Segregation: Place the original vial (with cap tightened) inside a clear secondary ziplock bag.
-
Labeling: Mark as "Hazardous Waste - Toxic - this compound."
-
Container: Deposit into the facility's Black Bin (RCRA Hazardous Pharmaceutical Waste) or Blue Bin (Non-RCRA Hazardous), depending on your site's specific EPA generator status.
-
Destruction: The only validated destruction method is High-Temperature Incineration .
Workflow B: Liquid Waste (HPLC Effluent)
LC-MS workflows generate large volumes of dilute waste.
-
Segregation: Collect effluent in a dedicated "Solvent Waste" carboy.
-
Compatibility: Azelnidipine is compatible with standard organic solvents (MeOH, ACN). Avoid mixing with strong oxidizers (Peroxides, Nitric Acid) in the waste stream.
-
Labeling: List "Organic Solvents" AND "Trace Azelnidipine <0.1%" on the tag.
Visualized Decision Matrix
The following diagram illustrates the logical flow for categorizing this compound waste streams.
Caption: Decision logic for segregating this compound waste based on physical state and concentration.
Emergency Spill Response Protocol
Because this compound is often handled in milligram quantities, a "spill" is usually a micro-event. However, the high cost of the isotope and the potency of the drug require a specific response.
The "Dry-Wet-Dry" Technique (For Solids)
-
Isolate: Evacuate the immediate bench area. Mark boundaries.
-
Suppress: Do not sweep dry powder (creates aerosols). Cover the powder gently with a chemically compatible wipe (e.g., Kimwipe) dampened with Methanol or Ethanol.
-
Capture: Wipe the area inward from the periphery to the center.
-
Clean: Wash the surface with soap and water (Azelnidipine is hydrophobic; water alone will just smear it).
-
Dispose: All wipes go into the Solid Hazardous Waste bin.
Spill Response Logic Flow
Caption: Operational workflow for containing and cleaning this compound spills.
Regulatory Compliance (EPA/RCRA)
While Azelnidipine is not explicitly listed on the RCRA P-list or U-list, it falls under the EPA Hazardous Waste Pharmaceuticals Rule (Subpart P) [1].
-
Generator Status: Most R&D labs are Very Small Quantity Generators (VSQG). However, because Azelnidipine is acutely toxic, you must ensure it does not cause your facility to exceed accumulation limits.
-
Sewer Ban: Under 40 CFR § 266.505, all healthcare/lab facilities are prohibited from sewering hazardous pharmaceutical waste. This is a non-negotiable "Self-Validating" rule: If it goes down the drain, you are non-compliant.
Summary Checklist for Researchers
References
-
U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Link
-
Cayman Chemical. (2022). Azelnidipine Safety Data Sheet.[3][7] (Provides tox data H302, H318, H361). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65956, Azelnidipine. (Verifies chemical structure and lipophilicity). Link
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. (Basis for PPE selection).[3][5][8][9] Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. jk-sci.com [jk-sci.com]
Personal protective equipment for handling Azelnidipine D7
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Bioanalytical Scientists, and Lab Managers
Part 1: Executive Safety Analysis & Risk Profile
The Dual-Threat Context: Handling Azelnidipine D7 (Deuterated Azelnidipine) presents a unique intersection of risks. You are managing a Category 4 Acute Toxin that is also a high-value Stable Isotope Labeled (SIL) Internal Standard .
-
Operator Risk: Azelnidipine is a dihydropyridine calcium channel blocker (CCB).[1] It is highly lipophilic.[2] If solubilized in organic solvents (e.g., DMSO, Methanol), it can bypass the stratum corneum, leading to systemic vasodilation and hypotension.
-
Data Risk: The "D7" label is chemically stable (C-D bonds), but the compound itself is light-sensitive and hygroscopic. Poor handling doesn't just risk exposure; it risks isotopic dilution and signal drift in LC-MS/MS assays.
GHS Hazard Classification (Azelnidipine Parent):
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Serious Eye Damage: Category 1 (H318: Causes serious eye damage)[3][4]
-
Reproductive Toxicity: Suspected (Category 2)
Part 2: The PPE Matrix (Tiered Protection)
Do not rely on a "one-size-fits-all" approach. PPE must scale with the physical state of the compound.
| Protective Layer | Tier 1: Solid State Handling (Weighing Powder < 10 mg) | Tier 2: Solubilized Handling (Stock Solutions > 1 mg/mL) | Scientific Rationale |
| Respiratory | Fume Hood (Primary) . If unavailable: N95/P100 Respirator. | Fume Hood (Mandatory) . No open bench work. | Dihydropyridines are potent vasodilators; inhalation of micro-dust causes rapid systemic absorption. |
| Dermal (Hands) | Double Nitrile (4 mil) . Change outer pair after weighing. | Double Nitrile (4 mil) . Critical: Check solvent compatibility. | Lipophilicity Vectoring: Solvents like DMSO/Methanol carry the drug through single gloves. Double gloving provides a "breakthrough buffer." |
| Ocular | Safety Glasses with Side Shields. | Chemical Splash Goggles.[4][5] | H318 Hazard: Azelnidipine is corrosive to corneal tissue. |
| Body | Lab Coat (Cotton/Poly blend). | Lab Coat + Tyvek Sleeves (optional). | Prevents migration of trace powder to street clothes. |
Visual 1: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of this compound and engineering control availability.
Part 3: Operational Protocol (Self-Validating Workflows)
Protocol A: Micro-Weighing & Reconstitution
Objective: Prepare a 1 mg/mL Stock Solution without operator exposure or isotopic contamination.
The "Static Trap" Hazard: Deuterated standards are often dry, fluffy powders. Static electricity can cause the powder to "jump" from the spatula, creating an invisible contamination zone on the balance and the operator's cuffs.
Step-by-Step Procedure:
-
Engineering Setup:
-
Place an Ionizing Bar or Anti-Static Gun inside the fume hood.
-
Line the work surface with a disposable absorbent mat (plastic side down).
-
-
The "Double-Glove" Donning:
-
Inner Glove: Bright color (e.g., Orange/Purple Nitrile).
-
Outer Glove: Standard Blue/White Nitrile.
-
Validation: If the inner color becomes visible through a tear or chemical breach, immediately exit and wash hands.
-
-
Weighing (The "Difference" Method):
-
Do not weigh directly into a weigh boat (high static risk).
-
Tare the balance with the receiving vial (amber glass, silanized).
-
Transfer this compound directly into the vial.
-
Why? Eliminates transfer loss of expensive isotope and reduces airborne dust.
-
-
Solubilization:
-
Add solvent (typically DMSO or Methanol) inside the hood.
-
Vortex with the cap sealed .
-
Critical Check: Invert the vial. Inspect the cap liner for degradation. Dihydropyridines can extract plasticizers from cheap liners, ruining the MS signal.
-
Visual 2: Safe Reconstitution Workflow
Figure 2: Operational workflow for reconstituting this compound, emphasizing containment and static control.
Part 4: Disposal & Decontamination
Why this matters: Standard "bleach" deactivation is ineffective for complex organic heterocycles like Azelnidipine.
-
Solid Waste (Contaminated Consumables):
-
Gloves, weigh boats, and mats must go into Hazardous Waste (Solid) streams.
-
Label as: "Toxic Solid - Azelnidipine Contaminated."
-
-
Liquid Waste (Excess Stock):
-
Segregate into Non-Halogenated Organic Solvent Waste (assuming MeOH/DMSO solvent).
-
Do NOT flush down the drain. Dihydropyridines are persistent in aquatic environments.
-
-
Spill Cleanup (Powder):
-
Do not dry sweep (creates dust).[6]
-
Cover with a wet paper towel (solvent-dampened), then wipe up.
-
Clean surface with detergent and water to remove lipophilic residues.
-
References
-
PubChem. (n.d.). Azelnidipine | C33H34N4O6 | CID 65948.[1] National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 3, 2026, from [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Use of calcium channel blockers in dermatology: a narrative review. PubMed.[2] Retrieved February 3, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
